molecular formula C19H38N4O8 B611222 Boc-NH-PEG6-azide

Boc-NH-PEG6-azide

Cat. No.: B611222
M. Wt: 450.5 g/mol
InChI Key: NICFUXNQYXFEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-boc-N-amido-PEG6-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICFUXNQYXFEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG6-azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-azide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal azide (B81097) group, offers a versatile platform for the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of this compound, along with detailed experimental protocols for its use.

The Boc-protected amine allows for controlled, stepwise conjugation strategies. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest. The PEG6 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility, reduce aggregation, and modulate pharmacokinetic properties.[1] The terminal azide group is a key functional handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3][4] This allows for the stable and specific ligation to molecules containing an alkyne group.

This combination of features makes this compound an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect targeting moieties with therapeutic payloads.[5][6]

Chemical Properties and Specifications

The following tables summarize the key chemical properties and specifications for this compound, providing a clear reference for researchers.

Identifier Value Reference
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Synonyms Boc-NH-PEG6-CH2CH2N3, t-boc-N-amido-PEG6-azide[2][7]
CAS Number 1292268-15-5[2][7]
Molecular Formula C19H38N4O8[2][7]
Molecular Weight 450.53 g/mol [2][7]
Specification Value Reference
Appearance Viscous Liquid[2][7]
Purity ≥95% (Typical Purity: 98%)[8][9][10]
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions Long-term: -20°C in the dark, under an inert atmosphere. Short-term: 2-8°C. Avoid repeated freeze-thaw cycles.[2][7][11]
Quality Control Typically analyzed by ¹H NMR and HPLC-MS.[11]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound: Boc deprotection and azide-alkyne cycloaddition (click chemistry).

Protocol 1: Boc Deprotection of this compound

This protocol describes the standard procedure for removing the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.[12]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM two to three times.

  • The resulting amine-PEG6-azide as a TFA salt is typically a viscous oil and can often be used in the next step without further purification.[13][14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

  • Amine-PEG6-azide (from Protocol 1) or this compound

  • Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-PEG linker in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be freshly prepared).

    • Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water/DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-containing molecule (1 equivalent) and the azide-PEG linker (1.1 to 1.5 equivalents).[13]

    • Add the solvent to achieve the desired reaction concentration.

    • In a separate tube, premix the CuSO₄ and the ligand. Add this complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][15]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.[13]

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.[13]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological systems sensitive to copper ions.

Materials:

  • Amine-PEG6-azide (from Protocol 1) or this compound

  • Strain-promoted alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the azide-PEG linker and the strain-promoted alkyne-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of one reagent over the other is recommended to drive the reaction to completion.[14]

  • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants.[14][16]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE if conjugating to a protein).

  • Purify the final conjugate using a suitable method such as SEC or affinity chromatography to remove any unreacted starting materials.[4]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

G cluster_0 Phase 1: Boc Deprotection cluster_1 Phase 2: Conjugation (Click Chemistry) cluster_2 Phase 3: Final Coupling A This compound C Amine-PEG6-azide (TFA Salt) A->C Deprotection B TFA in DCM B->C D Amine-PEG6-azide G Payload-PEG6-Amine Conjugate D->G Click Reaction E Alkyne-Modified Payload (e.g., Drug) E->G F Cu(I) Catalyst (for CuAAC) F->G H Payload-PEG6-Amine Conjugate J Antibody-Drug Conjugate (ADC) H->J Amide Bond Formation I Activated Antibody (e.g., with NHS ester) I->J

Caption: Sequential conjugation workflow for synthesizing an Antibody-Drug Conjugate (ADC).

G start Start: Bioconjugation Goal is_copper_sensitive Is the biological system sensitive to copper? start->is_copper_sensitive cuaac Use CuAAC Protocol (Copper-Catalyzed) is_copper_sensitive->cuaac No spaac Use SPAAC Protocol (Copper-Free) is_copper_sensitive->spaac Yes reagents_cu Reagents: - Azide-PEG linker - Terminal Alkyne - CuSO₄ - Sodium Ascorbate - Ligand (e.g., THPTA) cuaac->reagents_cu end End: Purified Conjugate cuaac->end reagents_spaac Reagents: - Azide-PEG linker - Strained Alkyne  (e.g., DBCO, BCN) spaac->reagents_spaac spaac->end

Caption: Decision pathway for selecting the appropriate click chemistry method.

References

In-Depth Technical Guide: Boc-NH-PEG6-azide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis applications, and relevant experimental protocols for Boc-NH-PEG6-azide, a versatile linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a heterobifunctional linker containing a Boc-protected amine and a terminal azide (B81097) group, separated by a hexaethylene glycol (PEG6) spacer. This structure allows for a controlled, stepwise synthesis of PROTACs. The azide group is a key functional group for "click chemistry," a set of highly efficient and specific reactions, while the Boc-protected amine can be deprotected to allow for conjugation to another molecule.[1][2] The PEG spacer enhances the solubility and optimizes the spatial orientation of the final PROTAC molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1292268-15-5
Molecular Weight 450.53 g/mol
Molecular Formula C19H38N4O8
Appearance Viscous Liquid
Storage Conditions Store at -20°C, protected from light

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The synthesis of a PROTAC using this linker typically involves a modular approach with two key reaction steps after an initial deprotection.

Synthetic Strategy Overview

A common synthetic route involves the following steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions.

  • Amide Coupling: The newly exposed amine is coupled to the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide).

  • Click Chemistry: The azide terminus of the linker is conjugated to an alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

This modular approach allows for the synthesis of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker.[4]

Signaling Pathway and Experimental Workflow

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.[3][5]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

The general workflow for synthesizing and evaluating a PROTAC involves chemical synthesis followed by biological validation, often using Western blot analysis to confirm the degradation of the target protein.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Boc_Deprotection 1. Boc Deprotection of Linker Amide_Coupling 2. Amide Coupling with E3 Ligand Boc_Deprotection->Amide_Coupling Click_Chemistry 3. Click Chemistry with POI Ligand Amide_Coupling->Click_Chemistry Purification 4. Purification & Characterization Click_Chemistry->Purification Cell_Treatment 5. Cell Treatment (Dose & Time Course) Purification->Cell_Treatment Cell_Lysis 6. Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot 7. Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

General workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of a PROTAC using this compound and subsequent evaluation of its activity. These protocols are based on established methods for similar molecules and reactions.

Protocol 1: Boc Deprotection of this compound

This procedure removes the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting amine-PEG6-azide TFA salt is often used in the next step without further purification.[6]

Protocol 2: Amide Coupling with an E3 Ligase Ligand

This protocol describes the coupling of the deprotected linker to a carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

Materials:

  • Amine-PEG6-azide TFA salt (from Protocol 1)

  • E3 ligase ligand with a carboxylic acid group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the crude amine-PEG6-azide TFA salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer, concentrate it, and purify the product by flash chromatography to obtain the E3 ligase ligand-PEG6-azide intermediate.[7]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol joins the azide-functionalized intermediate with an alkyne-modified POI ligand.

Materials:

Procedure:

  • Dissolve the E3 ligase ligand-PEG6-azide (1.0 equivalent) and the alkyne-modified POI ligand (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.3 equivalents) to the mixture.

  • Add CuSO₄·5H₂O (0.1 equivalents).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.[4]

Protocol 4: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add ice-cold lysis buffer. Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the antibody incubation for the loading control.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated control.[3][8]

References

Boc-NH-PEG6-azide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG6-azide, a heterobifunctional PEG linker integral to the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). An understanding of these core physicochemical properties is critical for the effective handling, reaction optimization, purification, and formulation of this versatile linker. While specific quantitative data is not extensively published, this guide consolidates qualitative information and provides detailed experimental protocols for its determination.

Core Physicochemical Characteristics

This compound's structure, featuring a lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a hydrophilic hexaethylene glycol (PEG6) chain terminated with an azide (B81097) group, governs its behavior in various solvents and under different environmental conditions. The Boc group enhances solubility in nonpolar organic solvents, while the PEG chain imparts significant solubility in aqueous and polar organic solvents. The terminal azide group is a high-energy functional group that requires careful handling.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolventPredicted SolubilityRationale
Aqueous WaterSolubleThe hydrophilic nature of the PEG6 chain is expected to confer aqueous solubility.[1][2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleCommonly used for similar PEGylated molecules.[1][3]
Dimethylformamide (DMF)SolubleA common solvent for bioconjugation reactions involving PEG linkers.[1][3]
Acetonitrile (ACN)SolubleOften used in purification and analysis of PEGylated compounds.
Chlorinated Dichloromethane (DCM)SolubleThe Boc group and the overall molecule size suggest solubility.[1][3]

Note: "Soluble" indicates that the compound is likely to dissolve in the specified solvent. However, for precise applications, experimental verification is strongly recommended.

Stability Data

The stability of this compound is influenced by its three main components: the Boc-protected amine, the PEG linker, and the azide group. Organic azides are energetic molecules and can be sensitive to heat, light, friction, and pressure.[4] The Boc protecting group is susceptible to cleavage under acidic conditions.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionBoc-Protected AminePEG LinkerAzide GroupOverall Impact on Molecule
Strong Acids (e.g., TFA, HCl) LabileGenerally StableGenerally StableDeprotection of the Boc group.
Strong Bases (e.g., NaOH) StableGenerally StableGenerally StableMolecule is expected to be stable.
Reducing Agents (e.g., DTT, TCEP) StableGenerally StableLabile (can be reduced to an amine)Reduction of the azide to an amine.
Elevated Temperatures StableStablePotential for decompositionRisk of azide decomposition, handle with care.[5][6]
UV Light StablePotential for slow degradationSensitive, can lead to decompositionAvoid prolonged exposure to light.[4]
Heavy Metals (e.g., Cu, Pb, Ag) StableStableCan form explosive metal azidesAvoid contact with certain metals.[4]
Halogenated Solvents (prolonged storage) StableStablePotential for formation of explosive compoundsUse freshly prepared solutions.[4]

Storage Recommendations: For long-term stability, this compound should be stored at -20°C in a dark, dry, and sealed container.[7][8] For short-term use, storage at 2-8°C is acceptable.[9] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Quantitative Solubility Determination (Saturation Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of this compound in a specific solvent.[10][11]

Materials:

  • This compound

  • Selected high-purity solvents (e.g., water, DMSO, DCM)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a vial.

    • Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25°C).

    • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Precisely dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the analyte in the diluted sample by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation & Sampling cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 Incubate sep1 Centrifuge to pellet solid equil1->sep1 Separate sep2 Filter supernatant sep1->sep2 quant1 Prepare dilutions sep2->quant1 Sample quant2 HPLC Analysis quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Workflow for Quantitative Solubility Determination.
Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.[4]

Materials:

  • This compound

  • Suitable solvents (e.g., acetonitrile, DMSO, water)

  • Acids (e.g., trifluoroacetic acid) and bases (e.g., sodium hydroxide) for pH stress

  • UV lamp

  • Incubators set at various temperatures

  • HPLC system

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable solvent.

  • Aliquoting:

    • Aliquot the stock solution into several microcentrifuge tubes.

  • Application of Stress Conditions:

    • Temperature Stress: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) for defined time points (e.g., 1, 3, 7, 14 days).

    • pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2) and basic (e.g., pH 12) conditions and incubate at room temperature for defined time points.

    • Light Exposure: Expose an aliquot to direct UV light for a set duration, alongside a control sample kept in the dark.

  • Sample Analysis:

    • At each time point, analyze the stressed samples and a control sample (stored at -20°C in the dark) by HPLC.

    • Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation.

    • Analyze for the appearance of new peaks, which would indicate degradation products.

G cluster_stress Stress Conditions start Prepare Stock Solution of this compound aliquot Aliquot into Test Samples start->aliquot temp Temperature (4°C, 25°C, 40°C) aliquot->temp ph pH (Acidic, Basic) aliquot->ph light UV Light Exposure aliquot->light analysis HPLC Analysis at Defined Time Points temp->analysis ph->analysis light->analysis compare Compare to Control (Stored at -20°C, dark) analysis->compare result Determine % Degradation & Identify Degradants compare->result

Workflow for Stability Assessment.

Conclusion

This compound is a valuable bifunctional linker with a predicted favorable solubility profile in a range of aqueous and organic solvents, making it suitable for diverse applications in bioconjugation and drug development. However, its stability, particularly the azide functionality and the acid-labile Boc group, requires careful consideration during handling, storage, and reaction design. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise quantitative solubility and stability parameters necessary for their specific applications, ensuring the successful implementation of this versatile chemical tool.

References

The Strategic Integration of Boc-NH-PEG6-azide in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This in-depth technical guide focuses on the role and application of Boc-NH-PEG6-azide, a versatile polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel protein degraders. We will explore its synthesis, key chemical properties, and strategic implementation in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional small molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[4] This offers a powerful approach to target proteins previously considered "undruggable."[5]

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its length, composition, and attachment points are critical determinants of a PROTAC's success.[6] An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[3] PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility, provide conformational flexibility, and improve pharmacokinetic properties.[3][7] The flexibility of the PEG chain allows the PROTAC to adopt an optimal orientation for the crucial protein-protein interactions within the ternary complex.[8]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker that offers a combination of features making it a valuable tool for PROTAC development.[9] It is a bifunctional molecule containing a Boc-protected amine and a terminal azide (B81097) group, separated by a six-unit polyethylene glycol chain.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for the sequential and controlled conjugation of one of the PROTAC's ligands. This protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine that can then be coupled to a carboxylic acid-containing ligand via standard amide bond formation.[10]

  • PEG6 Spacer: The six-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and cell permeability, common challenges in PROTAC design.[3] The length of the PEG6 chain provides a significant degree of flexibility, allowing for the necessary spatial arrangement of the POI and E3 ligase for efficient ternary complex formation.[8]

  • Azide Group: The terminal azide moiety is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[11] The azide group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with an alkyne-functionalized ligand.[12] This modular approach simplifies the synthesis and purification of PROTACs and allows for the rapid generation of PROTAC libraries for optimization.[11]

Quantitative Data on PROTACs Utilizing a PEG6-Azide Linker

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While extensive public data on PROTACs specifically using the this compound linker is limited, a notable example is the development of PROTACs targeting soluble epoxide hydrolase (sEH).

In a study focused on the structure-based design of sEH degraders, a PROTAC designated as 21f was synthesized using a pomalidomide-PEG6-azide derivative. This PROTAC demonstrated the ability to induce the degradation of sEH in a cellular assay.[13]

PROTAC IDTarget ProteinE3 Ligase LigandLinker ComponentCell LineAssay TypeDmax (%)DC50 (nM)
21f Soluble Epoxide Hydrolase (sEH)PomalidomidePEG6-AzideHEK293HiBiT Assay~20*Not Reported

*Note: The reported Dmax for the closely related PEG5-linker analog (21e) was 35%.[13] The value for 21f represents a significant signal decrease in the degradation assay.[13]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC utilizing this compound, where one ligand contains a carboxylic acid and the other contains an alkyne functionality.

Step 1: Amide Coupling of the First Ligand

  • Boc Deprotection: Dissolve this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure to yield the amine salt of PEG6-azide.

  • Amide Coupling: Dissolve the carboxylic acid-containing ligand (e.g., for the POI) in anhydrous N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 15-30 minutes to activate the carboxylic acid. Add the deprotected PEG6-azide amine salt (1.1 eq.) to the reaction mixture. Stir at room temperature for 4-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate. Purify the resulting ligand-PEG6-azide intermediate by flash column chromatography or preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Second Ligand

  • Reaction Setup: Dissolve the ligand-PEG6-azide intermediate (1.0 eq.) and the alkyne-functionalized second ligand (1.1 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Addition of Reagents: Add an aqueous solution of copper(II) sulfate (CuSO4) (0.1-0.2 eq.) and a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.5-1.0 eq.).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with an EDTA solution to remove copper ions, followed by brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.[1]

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add CellTiter-Glo® reagent to each well and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (this compound linker) E3 E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection amine_linker H2N-PEG6-azide deprotection->amine_linker coupling Amide Coupling (HATU, DIPEA) amine_linker->coupling ligand1 Ligand 1 (COOH) ligand1->coupling intermediate Ligand1-PEG6-azide coupling->intermediate purification1 Purification intermediate->purification1 ligand2 Ligand 2 (Alkyne) click CuAAC Click Chemistry ligand2->click final_protac Final PROTAC click->final_protac purification2 Purification final_protac->purification2 purification1->click

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow start Cell Seeding & PROTAC Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound stands out as a highly adaptable and efficient linker for the modular synthesis of PROTACs. Its inherent properties, including the orthogonal reactivity of the Boc-protected amine and the azide group, combined with the solubility and flexibility-enhancing PEG6 chain, provide a robust platform for the development of novel protein degraders. The strategic application of this linker, guided by the principles and protocols outlined in this guide, will undoubtedly continue to contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-NH-PEG6-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, drug delivery, and materials science, the need for precise, efficient, and biocompatible molecular ligation techniques is paramount. "Click chemistry," a term coined by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the cornerstone of click chemistry, enabling the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][]

This technical guide provides a comprehensive overview of the mechanism of action of a specific and highly versatile click chemistry reagent: Boc-NH-PEG6-azide . This heterobifunctional linker, featuring a Boc-protected amine, a hexa(ethylene glycol) (PEG6) spacer, and a terminal azide, offers a powerful toolkit for the sequential and controlled assembly of complex molecular architectures. We will delve into the intricacies of its role in the CuAAC reaction, the function of its constituent parts, and provide detailed experimental protocols for its application.

The Core Components of this compound

The efficacy of this compound as a molecular linker stems from the distinct functionalities of its three core components:

  • The Azide Group (-N₃): This high-energy functional group is the reactive handle for the click chemistry reaction. It is bioorthogonal, meaning it is largely unreactive with biological molecules, ensuring that the ligation is highly specific to its alkyne partner.[3]

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine. It is stable under a wide range of reaction conditions, allowing for the azide moiety to be reacted first. The Boc group can then be selectively removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation, typically through the formation of a stable amide bond. This orthogonality is crucial for the stepwise construction of complex bioconjugates.

  • The PEG6 Linker (- (OCH₂CH₂)₆ -): The hexa(ethylene glycol) spacer imparts several beneficial properties to the molecule and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule, which is particularly important when working with hydrophobic drugs or biomolecules.[4] Furthermore, the PEG linker can increase the stability and in vivo half-life of a therapeutic agent by providing a protective hydrophilic shield.[4] The defined length of the PEG6 chain also allows for precise control over the spatial separation between the conjugated molecules.

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action of this compound is its participation in the CuAAC reaction. This reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst.

The generally accepted mechanism involves the following key steps:

  • Formation of the Copper-Acetylide Complex: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, leading to the formation of a copper-acetylide intermediate. This step increases the acidity of the terminal alkyne proton, facilitating its removal.

  • Coordination of the Azide: The azide group of the this compound then coordinates to the copper-acetylide complex.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition reaction occurs between the coordinated azide and the alkyne. This step involves the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonation: The intermediate rearranges, leading to the formation of the stable 1,4-disubstituted triazole ring. Subsequent protonation releases the triazole product and regenerates the copper(I) catalyst, allowing it to participate in further catalytic cycles.

The CuAAC reaction is characterized by its high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[5] The reaction is also highly efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1]

Figure 1. Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving a PEGylated azide.

Quantitative Data

Table 1: Typical Reaction Parameters for CuAAC with PEGylated Azides

ParameterTypical Value/ConditionNotes
Azide Concentration 1 - 10 mMHigher concentrations can lead to faster reaction rates.
Alkyne Concentration 1 - 12 mM (1 - 1.2 equivalents)A slight excess of the alkyne is often used to ensure complete consumption of the azide.
Copper Source CuSO₄·5H₂O (with a reducing agent) or CuICuSO₄ with sodium ascorbate (B8700270) is a common and convenient system.[4]
Copper Concentration 0.1 - 0.2 equivalentsCatalytic amounts are sufficient for high yields.
Ligand THPTA or TBTALigands stabilize the Cu(I) oxidation state and accelerate the reaction.[4]
Ligand to Copper Ratio 2:1 to 5:1An excess of the ligand is generally used.[4]
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) catalyst.[4]
Solvent 1:1 mixture of water and a co-solvent (e.g., t-butanol, THF, DMSO)The co-solvent aids in the solubilization of organic reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction completion is often observed within this timeframe.[4]

Table 2: Representative Yields for CuAAC Reactions with PEGylated Azides

Azide ReactantAlkyne ReactantCatalyst SystemSolventReaction TimeYield (%)Reference
Azido-PEG-BiotinAlkyne-modified OligonucleotideCu(I)-TBTAAqueous Buffer4 hours>95%[6]
PEG-AzideAlkyne-modified OligonucleotideCu(I)Aqueous Buffer4 hours~86%[6]
Boc-NH-PEG12-propargylBenzyl AzideCuSO₄/Sodium AscorbateWater/t-butanol1-4 hours>90%[4]
Azido-functionalized PeptideAlkyne-functionalized PeptideCuSO₄/Sodium AscorbateDMF1 hourQuantitative[7]

Experimental Protocols

The use of this compound in a bioconjugation strategy typically involves two main stages: the CuAAC reaction and the subsequent deprotection of the Boc group to reveal the amine for further functionalization.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of deionized water and tert-butanol (B103910) or THF)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF or THF).

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the same solvent.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA). THPTA is water-soluble, while TBTA may require a co-solvent like DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add the this compound stock solution (1.0-1.2 equivalents).

    • Add the reaction solvent to achieve a final alkyne concentration of 1-10 mM.

    • Add the CuSO₄ stock solution (0.1-0.2 equivalents).

    • Add the ligand stock solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the work-up procedure will depend on the nature of the product.

    • For small molecule products, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer can then be washed with an EDTA solution to remove copper ions, followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by silica (B1680970) gel column chromatography.

    • For bioconjugates, purification is typically achieved using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the catalyst.

Experimental_Workflow_CuAAC start Start prepare_solutions Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ascorbate, Ligand) start->prepare_solutions reaction_setup Combine Reactants in Vessel (Alkyne, Azide, Solvent, CuSO₄, Ligand) prepare_solutions->reaction_setup initiate_reaction Initiate Reaction with Sodium Ascorbate reaction_setup->initiate_reaction incubate Incubate at Room Temperature (1-4 hours) initiate_reaction->incubate monitor Monitor Reaction Progress (TLC or LC-MS) incubate->monitor workup Work-up and Purification (Extraction, Chromatography, or Dialysis) monitor->workup product Purified Triazole Product workup->product

Figure 2. Experimental workflow for a typical CuAAC reaction.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEGylated compound in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equal volume of TFA to the DCM solution (for a 50% TFA/DCM mixture).

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) two to three times.

    • The resulting amine is typically obtained as a TFA salt. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected compound in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add Trifluoroacetic Acid (TFA) cool->add_tfa stir Stir at 0°C, then warm to RT (1-2 hours) add_tfa->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor remove_solvent Remove solvent and excess TFA (Rotary Evaporation) monitor->remove_solvent co_evaporate Co-evaporate with DCM or Toluene (2-3 times) remove_solvent->co_evaporate neutralize Optional: Neutralize with NaHCO₃ to obtain free amine co_evaporate->neutralize product Deprotected Amine Product co_evaporate->product as TFA salt neutralize->product

Figure 3. Experimental workflow for Boc deprotection.

Logical Relationships in Bioconjugation Strategy

The use of this compound in a sequential conjugation strategy allows for the precise assembly of complex biomolecules. The logical relationship between the orthogonal reactive handles enables a controlled and stepwise approach.

Sequential_Conjugation start This compound cuaac CuAAC Reaction start->cuaac molecule_A Molecule A (with alkyne group) molecule_A->cuaac intermediate Boc-NH-PEG6-Triazole-Molecule A cuaac->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection activated_amine H₂N-PEG6-Triazole-Molecule A deprotection->activated_amine conjugation Amide Bond Formation activated_amine->conjugation molecule_B Molecule B (e.g., with carboxylic acid) molecule_B->conjugation final_product Molecule B-NH-PEG6-Triazole-Molecule A conjugation->final_product

Figure 4. Logical workflow for sequential bioconjugation using this compound.

Conclusion

This compound is a highly valuable and versatile tool in the field of click chemistry and bioconjugation. Its well-defined structure, incorporating a bioorthogonal azide handle, a stable Boc-protected amine, and a beneficial PEG spacer, allows for the precise and efficient construction of complex molecular architectures. The robust and high-yielding nature of the CuAAC reaction, combined with the ability to perform sequential conjugations, makes this reagent particularly well-suited for applications in drug development, diagnostics, and materials science. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of research and development settings.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1][2] Composed of repeating ethylene (B1197577) oxide units, these synthetic polymers are renowned for their biocompatibility, water solubility, and low immunogenicity.[][4] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically enhance the therapeutic properties of biomolecules, including proteins, peptides, and small molecule drugs.[2][5]

The primary benefits of incorporating PEG linkers in bioconjugates are multifaceted. They can significantly increase the aqueous solubility of hydrophobic molecules, a crucial factor for drug formulation and bioavailability.[1][6] Furthermore, PEGylation can enhance the stability of bioconjugates by protecting them from enzymatic degradation and proteolysis.[2] By increasing the hydrodynamic volume of the conjugate, PEG linkers slow its renal clearance, leading to a prolonged circulation half-life in the bloodstream.[2][5] Additionally, the flexible PEG chains can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an adverse immune response.[2] In the context of antibody-drug conjugates (ADCs), PEG linkers can also facilitate the attachment of a higher ratio of drug molecules without inducing aggregation.[7]

Classification of PEG Linkers

PEG linkers can be classified based on their architecture, the reactivity of their functional groups, and their in vivo stability.[2][5]

Architectural Classification
  • Linear PEG Linkers: These consist of a single, straight chain of PEG with functional groups at one or both ends. They are the most common type and are valued for their simplicity.[2][8]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.[2]

  • Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often used in the creation of hydrogels and for multivalent conjugation strategies.[2]

Functional Group Classification

The choice of reactive functional groups on a PEG linker is critical for a successful bioconjugation strategy.

  • Homobifunctional PEG Linkers: Possess two identical reactive functional groups, primarily used for crosslinking molecules with the same type of functional group.[2][9]

  • Heterobifunctional PEG Linkers: Have two different reactive functional groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like ADC development.[2][9]

Common reactive functional groups include:

  • N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[2]

  • Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[2]

  • Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific bioconjugation.[2]

Stability-Based Classification
  • Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules.[2][5] These are ideal when the goal is to maximize the circulation time of the intact conjugate.[5]

  • Cleavable PEG Linkers: Designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment.[2][5] This allows for more controlled and targeted drug release. Common cleavage mechanisms include:

    • Acid-Sensitivity (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[2]

    • Enzyme-Sensitivity (e.g., Peptide Linkers): Cleaved by specific enzymes, such as cathepsins, that are overexpressed in tumor cells.[2]

PEG_Linker_Classification cluster_architecture Architectural Classification cluster_functionality Functional Group Classification cluster_stability Stability-Based Classification Linear Linear Branched Branched Multi-Arm Multi-Arm Homobifunctional Homobifunctional Heterobifunctional Heterobifunctional Non-Cleavable Non-Cleavable Cleavable Cleavable PEG Linkers PEG Linkers PEG Linkers->Linear by Architecture PEG Linkers->Branched by Architecture PEG Linkers->Multi-Arm by Architecture PEG Linkers->Homobifunctional by Functionality PEG Linkers->Heterobifunctional by Functionality PEG Linkers->Non-Cleavable by Stability PEG Linkers->Cleavable by Stability

Classification of PEG Linkers.

Quantitative Data on PEG Linkers and Bioconjugates

The selection of a PEG linker with the appropriate physicochemical properties is crucial for the successful development of a bioconjugate. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Physicochemical Properties of Common PEG Linkers

Linker TypeNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)
Monodisperse2886
Monodisperse417612
Monodisperse835224
Monodisperse1252836
Polydisperse~452000127
Polydisperse~1145000318
Polydisperse~22710000637
Polydisperse~454200001273

Data compiled from multiple sources. The approximate length is calculated based on the length of a single ethylene oxide unit (~2.8 Å).

Table 2: Impact of PEG Linker Length on Pharmacokinetics of PEGylated Proteins

PEG Molecular Weight (kDa)Circulation Half-life (t½)Renal Clearance
618 minutesHigh
12~6 hoursModerate
20~12 hoursLow
40> 24 hoursVery Low
5016.5 hoursVery Low

Data compiled from multiple sources.[] Half-life values can vary significantly depending on the conjugated protein and the animal model used.

Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker Length (n)Drug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
2LowerHigher PotencyModerate
8HigherModerate PotencyHigh
12HigherLower PotencyHigh
24HighestLowest PotencyModerate to High

General trends compiled from multiple sources.[6][7] The optimal PEG linker length is highly dependent on the specific antibody, payload, and tumor model.

Experimental Protocols for Bioconjugation with PEG Linkers

Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates.

Protocol 1: Amine PEGylation using NHS-Ester Chemistry

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to primary amines on a protein.[11][12][13]

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • mPEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • PEG-NHS Ester Solution Preparation: Equilibrate the PEG-NHS ester vial to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). Do not store the reconstituted reagent.

  • PEGylation Reaction: a. Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (typically 5- to 50-fold) over the protein. b. Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: (Optional) Add the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG-NHS ester and byproducts using SEC or dialysis.

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule.[][14]

Materials:

  • Thiol-containing protein (1-10 mg/mL in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • PEGylation Reaction: a. Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing protein solution. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a "click chemistry" reaction between a PEG-azide and an alkyne-functionalized molecule.[2][15]

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.0)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide-PEG, alkyne-molecule, CuSO4, sodium ascorbate, and ligand in appropriate solvents. The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup: a. In a reaction vial, combine the azide-PEG (1.1-1.5 equivalents) and the alkyne-molecule (1.0 equivalent) in the reaction buffer. b. Add the copper ligand, followed by the CuSO4 solution (typically 0.05-0.1 equivalents). c. Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).

  • Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Purify the product using an appropriate chromatographic method.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free "click chemistry" reaction between a PEG-azide and a strained alkyne (e.g., DBCO)-functionalized molecule.[16][17][18]

Materials:

  • Azide-functionalized PEG linker

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-PEG and the DBCO-molecule in the reaction buffer to the desired concentrations.

  • Reaction Setup: Combine the azide-PEG and DBCO-molecule solutions in a reaction vial. A slight molar excess of one reactant may be used to drive the reaction to completion.

  • Incubation: Incubate the reaction at room temperature for 2-24 hours. The reaction can also be performed at 4°C for a longer duration.

  • Purification: Purify the conjugate using SEC, HPLC, or other suitable methods to remove any unreacted starting materials.

Visualization of Key Processes in Bioconjugation

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

The development of an ADC is a multi-step process that involves careful selection of the antibody, linker, and payload, followed by conjugation, purification, and extensive characterization.

ADC_Development_Workflow Antibody Selection Antibody Selection Conjugation Conjugation Antibody Selection->Conjugation Linker & Payload Selection Linker & Payload Selection Linker & Payload Selection->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In Vitro & In Vivo Testing In Vitro & In Vivo Testing Characterization->In Vitro & In Vivo Testing

A simplified workflow for ADC development.
Signaling Pathway of ADC Internalization and Payload Release

The therapeutic efficacy of an ADC relies on its ability to bind to a target antigen on a cancer cell, be internalized, and release its cytotoxic payload.[19][20][21]

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen Binding Tumor Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Cell Death Cell Death Payload Release->Cell Death Induces

Mechanism of action for a typical ADC.

Conclusion

PEG linkers are versatile and powerful tools in bioconjugation, offering the ability to significantly improve the therapeutic properties of a wide range of biomolecules. A thorough understanding of the different types of PEG linkers, their physicochemical properties, and the various conjugation chemistries is crucial for the rational design of effective and safe bioconjugates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of PEG linkers in their work.

References

Understanding the Boc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, a cornerstone of biochemical research and therapeutic development, relies on the precise and sequential assembly of amino acids. Central to this process is the use of protecting groups to temporarily mask reactive functional groups, thereby ensuring the fidelity of peptide bond formation. The tert-butyloxycarbonyl (Boc) group was a pioneering and remains a highly relevant protecting group for the α-amino function of amino acids, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive examination of the Boc protecting group, its underlying chemistry, practical application, and the nuances of its use in modern peptide synthesis.

Core Principles of the Boc/Bzl Strategy in SPPS

The Boc/Bzl strategy, a classical approach to SPPS, is predicated on the principle of "graduated acid lability."[1] This strategy employs the acid-labile Boc group for the temporary protection of the Nα-amino group of the growing peptide chain. In contrast, more permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[2][3] This differential sensitivity to acid allows for the selective deprotection of the Nα-amino group at each cycle of the synthesis without disturbing the side-chain protecting groups.

The synthesis follows a cyclical process, with each cycle incorporating a single amino acid residue. A typical Boc-SPPS cycle comprises three key steps:

  • Deprotection: The removal of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA).[2][4]

  • Neutralization: The neutralization of the resulting N-terminal ammonium (B1175870) salt to the free amine using a hindered organic base.[3][5]

  • Coupling: The formation of a new peptide bond by coupling the free N-terminus of the resin-bound peptide with the activated carboxyl group of the incoming Boc-protected amino acid.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups using a strong acid.[1]

Chemical Mechanisms

A thorough understanding of the chemical mechanisms governing the application and removal of the Boc group is fundamental to its successful implementation.

Boc Protection of Amines

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[6] The reaction can be performed under aqueous or anhydrous conditions, often in the presence of a base.[7]

Figure 1: Simplified mechanism of amine protection using Boc anhydride.

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid like TFA.[8] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[8][9] The carbamic acid rapidly decarboxylates to release the free amine, which is then protonated by the excess acid to form an ammonium salt.[8][9]

The generated tert-butyl carbocation is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine.[10] Therefore, "scavengers" are often added to the deprotection solution to trap these carbocations.[10]

Boc_Deprotection BocProtected R-NH-Boc ProtonatedBoc Protonated Intermediate BocProtected->ProtonatedBoc + H⁺ (TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage tButylCation t-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Ammonium Salt (R-NH₃⁺) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Alkylation Side Reactions (Alkylation) tButylCation->Alkylation Trapped by Scavengers

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The selection of reagents and conditions in Boc-SPPS can be guided by quantitative data on reaction efficiency and kinetics.

Comparison of Deprotection Reagents: TFA vs. HCl

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for Boc deprotection. The choice between them depends on the specific substrate, desired salt form of the product, and other acid-sensitive groups present in the molecule.[11]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[11], neat TFA[12]4M in Dioxane[11], 1M-4M in other organic solvents[11]
Reaction Time Generally 30 minutes to a few hours at room temperature.[11]Can be very rapid (e.g., <30 minutes with 4M HCl in dioxane).[11][13]
Yield Typically high to quantitative.[11]Typically high to quantitative.[11]
Product Purity Generally high; the resulting TFA salt can sometimes be oily.[11][13]Often high; the hydrochloride salt is frequently crystalline.[11][13]
Side Reactions Potential for t-butyl cation-mediated alkylation; scavengers are often used.[11]Similar potential for t-butyl cation side reactions.[11]
Kinetics Inverse kinetic dependence on trifluoroacetate (B77799) concentration.[14]Second-order dependence on HCl concentration.[8][14][15]

Table 1: Quantitative and Qualitative Comparison of TFA and HCl for Boc Deprotection.

A study comparing 55% TFA in DCM with 100% TFA for Boc removal found that the 55% TFA/DCM mixture resulted in higher purity peptides on average.[16] The use of 100% TFA led to incomplete Boc removal, likely due to insufficient swelling of the resin.[16]

Typical Yields in Boc-SPPS

The efficiency of Boc-SPPS can be very high, though it is dependent on the peptide length and sequence.

ParameterTypical ValueNotes
Coupling Efficiency (per step) >99%Monitored by qualitative methods like the Kaiser test.[3]
Overall Crude Peptide Yield 60 - 80%Highly dependent on peptide length and sequence.[3]
Crude Peptide Purity (by HPLC) 50 - 70%Purification is required to remove deletion sequences and byproducts.[3]
Final Purified Peptide Yield 20 - 40%Post-purification yield after preparative HPLC.[3]

Table 2: Typical Yields and Purity Metrics for Large-Scale Boc-SPPS.

Experimental Protocols

The following are detailed methodologies for the key steps in Boc-SPPS.

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This method minimizes racemization during the attachment of the first amino acid to the resin.[4]

Materials:

  • Boc-amino acid

  • Ethanol (EtOH)

  • Deionized water

  • 2 M aqueous Cesium Carbonate (Cs₂CO₃)

  • Dioxane

  • Merrifield resin

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare the Cesium Salt:

    • Dissolve the Boc-amino acid in EtOH (2 mL/mmol) and add water (0.5 mL/mmol).[6]

    • Adjust the pH to 7.0 by the dropwise addition of 2 M aqueous Cs₂CO₃.[6]

    • Evaporate the solution to dryness under reduced pressure.[6]

    • Add dioxane and evaporate to dryness again to ensure the salt is anhydrous. Repeat this step.[6]

  • Resin Loading:

    • Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.[6]

    • Add the dried Boc-amino acid cesium salt (1.2 equivalents relative to resin substitution) dissolved in DMF to the swelled resin.[6]

    • Heat the reaction mixture at 50°C overnight with agitation.[6]

  • Washing:

    • After the reaction is complete, filter the resin.

    • Wash the resin sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum to a constant weight.[17]

Standard Boc-SPPS Cycle

Boc_SPPS_Cycle Start Start: Peptide-Resin (N-Boc) Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End End: Peptide-Resin (N+1, N-Boc) Wash3->End End->Deprotection Repeat for next cycle

Figure 3: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

a) Deprotection:

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% TFA in DCM (10 mL per gram of resin).[4]

  • Agitate for a 5-minute pre-wash, then drain.[4]

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[4][9] For sequences containing Trp, Cys, or Met, add 0.5% dithioethane (DTE) as a scavenger.[4]

  • Drain the deprotection solution and wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[4]

b) Neutralization (Standard):

  • Wash the resin with DCM (3x).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.[9]

  • Drain and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5x) and DMF (3-5x) before coupling.

c) Coupling:

  • In a separate vessel, pre-activate the incoming Boc-amino acid (3 equivalents) with a coupling agent such as HBTU/HOBt (3 equivalents) in DMF.[9]

  • Add DIEA (6 equivalents) to the activated amino acid solution.[9]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate for 1-2 hours at room temperature.[9]

  • Monitor the reaction for completion using the Kaiser test.[9]

  • Wash the resin with DMF (3x) and DCM (3x).[9]

In Situ Neutralization Protocol

This protocol combines the neutralization and coupling steps, which can improve synthesis efficiency, especially for "difficult" or aggregation-prone sequences.[2][12][18]

Procedure:

  • Perform the deprotection step as described in 4.2a.

  • Wash the resin with DMF (a single short 30s flow wash can be effective).[12][18]

  • In a separate vessel, pre-activate the incoming Boc-amino acid (>0.2 M concentration) with a coupling reagent (e.g., HBTU/HOBt) in DMF.[12][18]

  • Add the hindered base (e.g., DIEA) directly to the activated amino acid solution.

  • Immediately add this mixture to the TFA salt of the peptide-resin. Neutralization and coupling occur simultaneously.[2][12][18]

  • Allow the coupling reaction to proceed for 10-20 minutes.[12]

  • Wash the resin with DMF before proceeding to the next deprotection cycle.

Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)

HF cleavage is a standard but hazardous procedure that requires specialized equipment. It effectively removes benzyl-based side-chain protecting groups and cleaves the peptide from the resin.[19]

Materials:

  • Peptide-resin

  • Scavengers (e.g., p-cresol, p-thiocresol, anisole)[1]

  • Anhydrous Hydrogen Fluoride (HF)

  • HF cleavage apparatus (Teflon/Kel-F)

  • Dry ice/acetone bath

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (typically 200 mg - 1 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.[19]

  • Add the appropriate scavenger cocktail. A common mixture is 1 mL of scavenger per 9 mL of HF. For 1 g of resin, a typical scavenger is 1 mL of p-cresol.[1][19]

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.[19][20]

  • Allow the vessel to warm to 0°C and stir the mixture for 1-2 hours.[9]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Suspend the residue in cold diethyl ether to precipitate the crude peptide.[19]

  • Wash the precipitate thoroughly with cold diethyl ether.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., aqueous acetic acid) and lyophilize.

Advantages, Disadvantages, and Common Side Reactions

Advantages of the Boc Strategy
  • Reduced Aggregation: The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides prone to aggregation.[21]

  • Cost-Effectiveness: The reagents used in Boc chemistry are generally less expensive than those used in the alternative Fmoc strategy.

Disadvantages of the Boc Strategy
  • Harsh Final Cleavage: The requirement for strong, hazardous acids like HF for final cleavage necessitates specialized equipment and handling procedures.[22]

  • Repetitive Acid Exposure: The repeated use of TFA for deprotection can lead to the gradual cleavage of acid-sensitive side-chain protecting groups or the peptide-resin linkage, especially in long syntheses.[4]

Common Side Reactions
  • Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys). This is mitigated by the use of scavengers.[10]

  • Aspartimide Formation: Peptides containing aspartic acid can undergo base- or acid-catalyzed intramolecular cyclization to form an aspartimide intermediate, which can lead to a mixture of α- and β-peptides.[23]

  • Pyroglutamate Formation: N-terminal glutamine residues can cyclize under acidic conditions to form pyroglutamate, which terminates the peptide chain.[12][18]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is more prevalent when proline is one of the first two residues.[4]

Conclusion

The Boc protecting group, a foundational tool in peptide synthesis, continues to be a robust and powerful strategy. Its particular advantages in the synthesis of long and aggregation-prone peptides ensure its continued relevance in both academic and industrial settings. A thorough understanding of its chemistry, the quantitative aspects of the reaction conditions, and detailed experimental protocols are paramount for its successful application. By carefully selecting reagents, optimizing reaction cycles, and being mindful of potential side reactions, researchers can leverage the Boc strategy to efficiently synthesize complex and high-purity peptides for a wide range of scientific and therapeutic applications.

References

A Beginner's Guide to Boc-NH-PEG6-azide in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique combination of hydrophilicity, flexibility, and biocompatibility.[3][5]

This guide provides an in-depth look at a specific bifunctional linker, Boc-NH-PEG6-azide , and its application in the development of PROTACs, particularly for those new to the field.

Core Concepts: Understanding this compound

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[6] It is a versatile building block featuring two key functional groups:

  • Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.[7] This allows for a controlled, stepwise synthesis. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through a stable amide bond.[8][9]

  • Azide (B81097) (-N3): The azide group is a highly versatile functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][11][12] This reaction is highly efficient, specific, and biocompatible, allowing for the clean and robust conjugation of the linker to a molecule containing an alkyne group.[11][12]

The PEG6 component of the linker consists of six repeating ethylene (B1197577) glycol units. This PEG chain imparts several desirable properties to the resulting PROTAC molecule:

  • Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules.[3]

  • Enhanced Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell permeability.[3]

  • Optimized Ternary Complex Formation: The length of the linker is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase. The PEG6 linker provides a specific length that can be optimal for certain POI-E3 ligase pairs.[3][4]

Chemical Structure of this compound:

  • Molecular Formula: C19H38N4O8[13][14]

  • Molecular Weight: 450.53 g/mol [13][14]

  • Appearance: Typically a viscous liquid[13][14]

PROTAC Synthesis Utilizing this compound: A Step-by-Step Workflow

This section outlines a general workflow for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-established target in cancer therapy.[15][16][17] The synthesis involves coupling an alkyne-modified BRD4 ligand (e.g., a derivative of JQ1) with an E3 ligase ligand (e.g., pomalidomide, which recruits the Cereblon E3 ligase) using the this compound linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: CuAAC Click Chemistry node_Boc_Linker This compound node_Deprotected_Linker H2N-PEG6-azide node_Boc_Linker->node_Deprotected_Linker TFA, DCM node_E3_Linker E3 Ligand-PEG6-azide node_Deprotected_Linker->node_E3_Linker node_E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with -COOH) node_E3_Ligand->node_E3_Linker HATU, DIPEA, DMF node_PROTAC Final PROTAC Molecule node_E3_Linker->node_PROTAC node_POI_Ligand POI Ligand (e.g., JQ1-alkyne) node_POI_Ligand->node_PROTAC CuSO4, Na-Ascorbate, t-BuOH/H2O

A general workflow for PROTAC synthesis.
Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This procedure removes the Boc protecting group to expose the primary amine for subsequent amide coupling.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.[8]

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8][9]

    • Stir the reaction mixture at room temperature for 30-60 minutes.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG6-azide TFA salt can often be used directly in the next step without further purification.[9]

Protocol 2: Amide Coupling of Amine-PEG6-azide to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.

  • Materials:

    • Amine-PEG6-azide (from Protocol 1)

    • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the amine-PEG6-azide and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.[9]

    • Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.[9]

    • Stir the reaction mixture at room temperature for 2-12 hours.[9]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents. The organic layer is then dried and concentrated.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligand-PEG6-azide conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This final step conjugates the E3 ligand-linker intermediate with an alkyne-functionalized POI ligand to yield the final PROTAC.

  • Materials:

    • E3 ligand-PEG6-azide (from Protocol 2)

    • Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate (B8700270)

    • Solvent system (e.g., 1:1 t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the E3 ligand-PEG6-azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.1 equivalents) in the chosen solvent system.[8]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 equivalents).[8]

    • In another vial, prepare an aqueous solution of CuSO4·5H2O (e.g., 0.1 equivalents).[8]

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution.[8]

    • Stir the reaction vigorously at room temperature for 4-12 hours.[18]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Evaluating PROTAC Efficacy: A Focus on BRD4 Degradation

Once synthesized, the efficacy of the PROTAC must be evaluated. A key experiment is to determine the extent of target protein degradation in a cellular context. For a BRD4-targeting PROTAC, this involves treating cancer cells that express BRD4 with the synthesized PROTAC and then measuring the remaining BRD4 protein levels.

Signaling Pathway of BRD4 Degradation by a PROTAC

BRD4_Degradation_Pathway cluster_cell Cellular Environment PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Transcription Transcription of Oncogenes (e.g., c-Myc) BRD4->Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitination->Poly_Ub_BRD4 Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Inhibition Inhibition of Transcription Degraded_Peptides->Inhibition

Mechanism of PROTAC-mediated BRD4 degradation.

BRD4 is a transcriptional coactivator that plays a crucial role in the expression of oncogenes like c-Myc.[15] A BRD4-targeting PROTAC induces the formation of a ternary complex between BRD4 and an E3 ligase, leading to the poly-ubiquitination of BRD4 and its subsequent degradation by the proteasome.[15][19] This degradation results in the suppression of c-Myc and other target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[16][19]

Experimental Workflow for Assessing BRD4 Degradation

Western_Blot_Workflow node_Cell_Culture 1. Cell Culture (e.g., HeLa, MDA-MB-231) node_Treatment 2. PROTAC Treatment (Varying concentrations and time points) node_Cell_Culture->node_Treatment node_Lysis 3. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) node_Treatment->node_Lysis node_SDS_PAGE 4. SDS-PAGE node_Lysis->node_SDS_PAGE node_Transfer 5. Western Blot Transfer (PVDF membrane) node_SDS_PAGE->node_Transfer node_Blocking 6. Blocking node_Transfer->node_Blocking node_Primary_Ab 7. Primary Antibody Incubation (Anti-BRD4, Anti-Loading Control) node_Blocking->node_Primary_Ab node_Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) node_Primary_Ab->node_Secondary_Ab node_Detection 9. Chemiluminescent Detection node_Secondary_Ab->node_Detection node_Analysis 10. Data Analysis (Densitometry, DC50/Dmax calculation) node_Detection->node_Analysis

A typical workflow for evaluating PROTAC-induced protein degradation.

Protocol 4: Western Blot Analysis of BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.[20][21]

  • Materials:

    • Cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)

    • Synthesized BRD4 PROTAC

    • Cell culture medium and reagents

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the BRD4 PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[20]

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[20]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20][22]

      • Block the membrane for 1 hour at room temperature.[20][22]

      • Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.[20][22]

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20][22]

    • Detection and Analysis:

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

      • Quantify the band intensities using densitometry software.[5]

      • Normalize the BRD4 protein levels to the loading control.

      • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[5]

Quantitative Data Presentation

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. The following table summarizes representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the impact on degradation potency and efficacy.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG33-unit PEG5585
PROTAC-PEG44-unit PEG2095
PROTAC-PEG55-unit PEG15>98
PROTAC-PEG6 6-unit PEG 30 92

Data is synthesized from representative studies and is for illustrative purposes.[3]

This data highlights that while a PEG5 linker showed optimal performance in this particular series, the PEG6 linker still resulted in potent BRD4 degradation with a DC50 of 30 nM and a Dmax of 92%.[3] This underscores the importance of synthesizing and evaluating a range of linker lengths to identify the optimal candidate for a given target.

Conclusion

This compound is a valuable and versatile tool for beginners in PROTAC development. Its bifunctional nature, combining a selectively deprotectable amine with a click-chemistry-ready azide group, provides a straightforward and efficient route to synthesizing PROTACs. The inclusion of a PEG6 linker offers favorable physicochemical properties that can enhance the solubility and cellular activity of the resulting molecule. By following the detailed protocols and understanding the principles of PROTAC evaluation outlined in this guide, researchers can effectively utilize this compound to develop novel protein degraders for a wide range of therapeutic targets.

References

In-Depth Technical Guide on the Safety and Handling of Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Boc-NH-PEG6-azide, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs). Given the molecule's composition, which includes a potentially energetic azide (B81097) group, a labile Boc-protecting group, and a polyethylene (B3416737) glycol (PEG) spacer, a thorough understanding of its properties and associated handling procedures is paramount to ensure laboratory safety and experimental integrity.

Chemical and Physical Properties

Quantitative physical and chemical data for this compound are not extensively reported in publicly available literature. However, based on its structure and information from suppliers, the following properties can be summarized. The lack of comprehensive data necessitates a cautious approach, treating the substance with the highest degree of care.

PropertyDataSource
Chemical Name tert-butyl (1-azido-2,5,8,11,14,17-hexaoxa-20-yl)carbamateN/A
Synonyms Boc-amino-PEG6-azide, Boc-NH-PEG6-CH2CH2N3[1]
CAS Number 1292268-15-5[1]
Molecular Formula C19H38N4O8[1]
Molecular Weight 450.53 g/mol [1]
Appearance Viscous liquid[1]
Storage Temperature Recommended: ≤ -20°C. May also be stored at 2-8°C for short periods.[1]
Solubility Good solubility in water, DMSO, DCM, and DMF is expected due to the PEG spacer.[2]

Hazard Identification and Toxicology

A complete toxicological profile for this compound is not available. The primary hazards are associated with its azide functional group.

Primary Hazards:

  • Organic Azide: Organic azides are energetic molecules and can be explosive. They are sensitive to heat, shock, friction, and light. The stability of organic azides is influenced by their molecular structure, particularly the ratio of carbon to nitrogen atoms. For this compound (C19H38N4O8), the high carbon and oxygen content relative to nitrogen suggests it is likely to be less hazardous than smaller, more nitrogen-rich organic azides. However, it should always be handled as a potentially explosive substance.

  • Toxicity: While specific LD50 data for this compound is unavailable, the azide ion is known to be highly toxic, with a toxicity profile similar to that of cyanide. It is crucial to prevent inhalation, ingestion, and skin contact.

A closely related structure, Boc-NH-PEG2-azide, is classified with the following hazard statements: Flammable liquid and vapor (H226), Toxic if swallowed (H301), and Causes damage to organs through prolonged or repeated exposure (H372). Given the structural similarity, it is prudent to consider these potential hazards for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When performing reactions with azides, especially at elevated temperatures or on a larger scale, the use of a blast shield is strongly recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-resistant lab coat should be worn, with sleeves fully extended.

  • Respiratory Protection: For operations with a risk of aerosol generation where a fume hood is not sufficient, a respirator may be necessary.

Experimental Protocols and Handling Procedures

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal gather_materials Gather Materials: - this compound - Solvents - Glassware ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves gather_materials->ppe fume_hood Prepare Fume Hood with Blast Shield ppe->fume_hood weighing Weighing and Transfer: - Use non-metal spatula - Ground equipment fume_hood->weighing dissolution Dissolution: - Add solid to solvent slowly - Avoid heating if possible weighing->dissolution reaction Reaction Setup: - Monitor temperature - Ensure proper ventilation dissolution->reaction quench Quench Residual Azide (if applicable) reaction->quench waste Dispose of Waste in Designated Azide Waste Container quench->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate

Caption: General workflow for handling this compound.

Boc-Deprotection Protocol

The Boc group is typically removed under acidic conditions to yield the free amine.

Materials:

Procedure:

  • In a fume hood, dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution (a final concentration of 20-50% v/v is common).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine can then be used in subsequent reactions.

The following diagram illustrates the decision-making process for the Boc-deprotection procedure.

G Boc-Deprotection Workflow start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Slowly Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to RT (1-2.5 hours) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Workup: Remove Solvent/TFA monitor->workup Complete product Product: NH2-PEG6-azide workup->product

Caption: Decision workflow for Boc-deprotection of this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

Storage ConditionRecommendationRationale
Temperature ≤ -20°C for long-term storage.Minimizes degradation of the azide and Boc groups.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation and moisture.
Light Protect from light.Azides can be light-sensitive.
Container Store in a tightly sealed container.Prevents contamination and exposure to moisture.

Incompatibilities and Hazardous Reactions

To prevent hazardous situations, avoid mixing this compound with the following:

  • Strong Acids: Can lead to the formation of hydrazoic acid, which is highly toxic and explosive. While acidic conditions are used for Boc-deprotection, this must be done in a controlled manner.

  • Heavy Metals and their Salts: Can form highly shock-sensitive and explosive metal azides.

  • Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.

  • Halogenated Solvents (in certain conditions): Avoid using solvents like dichloromethane or chloroform (B151607) in reactions where the formation of di- or tri-azidomethane is possible, as these are extremely unstable.

  • Metal Utensils: Do not use metal spatulas for handling, as this could potentially form shock-sensitive metal azides upon prolonged contact or with trace impurities.

First Aid Measures

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated, labeled container for hazardous waste. For large spills, evacuate the area and contact environmental health and safety personnel.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Azide-containing waste should be collected separately and not mixed with acidic waste.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG6-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by Karl Barry Sharpless, has become an indispensable tool in chemical biology, drug discovery, and materials science.[] At the forefront of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2][3] This reaction is renowned for its high yields, mild reaction conditions, and orthogonality to many functional groups found in biological systems.[4][5]

Boc-NH-PEG6-azide is a heterobifunctional linker that incorporates a Boc-protected amine, a flexible hexa(ethylene glycol) (PEG6) spacer, and a terminal azide group. This architecture makes it an ideal reagent for bioconjugation, enabling the precise linkage of molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, while the Boc-protected amine allows for subsequent functionalization after deprotection under acidic conditions. The azide group serves as a handle for the CuAAC reaction, allowing for its conjugation to alkyne-containing molecules.[6]

These application notes provide a detailed, step-by-step protocol for the CuAAC reaction using this compound and a model terminal alkyne.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Propargyl Alcohol

This protocol details the procedure for the click chemistry reaction between this compound and propargyl alcohol as a model alkyne to form a stable 1,2,3-triazole conjugate.

Materials:

  • This compound

  • Propargyl alcohol

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: 1:1 mixture of deionized water and tert-butanol (B103910)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS and NMR instrumentation for analysis

Procedure:

  • Reactant Preparation:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent, e.g., 100 mg) in a 1:1 mixture of deionized water and tert-butanol (e.g., 5 mL).

    • Add propargyl alcohol (1.2 equivalents) to the solution.

  • Catalyst and Ligand Preparation:

    • In a separate vial, prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • In another vial, prepare a 50 mM stock solution of THPTA ligand in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • To the flask containing the azide and alkyne, add the THPTA ligand solution (0.5 equivalents).

    • Add the CuSO₄ solution (0.2 equivalents). The solution may turn a pale blue color.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product spot should be more polar than the starting alkyne and should be visible under UV light or after staining. For LC-MS analysis, a small aliquot of the reaction mixture can be diluted and injected to observe the consumption of reactants and the formation of the product mass peak. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, as indicated by TLC or LC-MS, dilute the reaction mixture with water (e.g., 10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure triazole product.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the typical quantitative data for the CuAAC reaction of this compound with a model alkyne.

ParameterValue/DescriptionReference
Reactants
AzideThis compound (1.0 eq)[6]
AlkynePropargyl Alcohol (1.2 eq)
Catalyst System
Copper SourceCuSO₄·5H₂O (0.2 eq)[7]
Reducing AgentSodium Ascorbate (1.0 eq)[7]
LigandTHPTA (0.5 eq)[8]
Reaction Conditions
SolventWater/tert-Butanol (1:1)[7]
TemperatureRoom Temperature[7]
Reaction Time1 - 4 hours[7]
Yield and Purity
Isolated Yield> 90%
Purity (by LC-MS)> 95%[7]
Characterization
¹H NMRCharacteristic triazole proton singlet (~7.5-8.0 ppm), signals for the PEG backbone (~3.6 ppm), and the Boc protecting group (~1.4 ppm).[7]
Mass Spectrometry (ESI-MS)Calculated m/z for [M+H]⁺, [M+Na]⁺ corresponding to the molecular weight of the triazole product.[7]

Mandatory Visualization

G Experimental Workflow for this compound Click Chemistry reagents 1. Reagent Preparation - Dissolve this compound and alkyne in solvent - Prepare stock solutions of CuSO4, THPTA, and Sodium Ascorbate reaction 2. Reaction Setup - Add THPTA and CuSO4 to the reactant mixture - Initiate with fresh Sodium Ascorbate solution reagents->reaction Add catalyst system monitoring 3. Reaction Monitoring - Stir at Room Temperature - Monitor by TLC or LC-MS reaction->monitoring Stir and monitor workup 4. Work-up - Quench reaction with water - Extract with organic solvent - Wash, dry, and concentrate monitoring->workup Upon completion purification 5. Purification - Purify crude product by silica gel column chromatography workup->purification Crude product characterization 6. Characterization - Analyze pure product by NMR and Mass Spectrometry purification->characterization Pure product

Caption: A flowchart illustrating the key steps in the copper-catalyzed click chemistry reaction.

References

Application Notes and Protocols for Boc-NH-PEG6-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[4][5] Boc-NH-PEG6-azide is a versatile PEG-based linker that offers several advantages in PROTAC synthesis.[6][7] The Boc-protected amine allows for controlled, sequential conjugation, while the terminal azide (B81097) group enables highly efficient and specific ligation to an alkyne-functionalized binding partner via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][]

These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed experimental protocols, quantitative data, and visual diagrams to facilitate the rational design and synthesis of novel protein degraders.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps Start Start Materials: - POI Ligand (with alkyne) - E3 Ligase Ligand (with carboxylic acid) - this compound Boc_Deprotection Step 1: Boc Deprotection of this compound Start->Boc_Deprotection Amide_Coupling Step 2: Amide Coupling with E3 Ligase Ligand Boc_Deprotection->Amide_Coupling Click_Chemistry Step 3: CuAAC Click Chemistry with POI Ligand Amide_Coupling->Click_Chemistry Purification Purification (e.g., HPLC) Click_Chemistry->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. Boc-NH-PEG6-azide is a versatile heterobifunctional linker that leverages the advantages of CuAAC for bioconjugation and drug development. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and improves the pharmacokinetic profile of conjugated molecules, while the Boc-protected amine provides an orthogonal handle for sequential conjugation strategies.

These application notes provide a comprehensive guide to utilizing this compound in CuAAC reactions, including detailed protocols, quantitative data, and workflow visualizations to facilitate its application in areas such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles and Applications

This compound is a valuable tool for conjugating a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to a biomolecule (e.g., an antibody, a peptide). The azide group serves as a handle for the CuAAC reaction with an alkyne-modified substrate. The Boc-protected amine allows for a subsequent conjugation step after deprotection, enabling the synthesis of complex bioconjugates.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of the ADC, and the orthogonal chemistry allows for precise control over drug loading.

  • PROTACs: The defined length of the PEG6 linker is crucial for optimizing the distance between the target protein and the E3 ligase.

  • Biomolecule Labeling: Fluorescent dyes or other reporter molecules can be attached to biomolecules for imaging and diagnostic applications.

  • Surface Functionalization: The azide group can be used to immobilize biomolecules on alkyne-modified surfaces.

Quantitative Data Summary

The efficiency of the CuAAC reaction is a key advantage. The following tables summarize typical reaction parameters and expected outcomes when using this compound. Note that these values are representative and optimization for specific substrates is recommended.

ParameterTypical Value/RangeNotes
Azide This compound-
Alkyne Terminal Alkyne-modified Molecule1.0 - 1.2 equivalents
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate (B8700270)In situ generation of Cu(I)
Ligand THPTA or TBTAStabilizes Cu(I) and accelerates the reaction
Solvent 1:1 Water:t-BuOH or THFDependent on substrate solubility
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS
Expected Yield >90%Highly dependent on substrate and purification
ReagentMolar Equivalents (relative to limiting reagent)
This compound 1.0
Alkyne-functionalized molecule 1.0 - 1.2
CuSO₄ 0.01 - 0.1 (1-10 mol%)
Sodium Ascorbate 0.05 - 0.2 (5-20 mol%)
Ligand (e.g., THPTA) 0.02 - 0.2 (2-20 mol%)

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction between this compound and a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Deionized water, tert-butanol (B103910) (t-BuOH) or Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMF or THF).

    • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in the same solvent.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh before each use.

    • Ligand (THPTA or TBTA): Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in a mixture of DMSO and tert-butanol.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add this compound (1.0 equivalent).

    • Add the alkyne-functionalized molecule (1.0-1.2 equivalents).

    • Add the reaction solvent (e.g., a 1:1 mixture of water and t-BuOH or THF). The final concentration of the limiting reagent is typically in the range of 1-10 mM.

    • Add the ligand solution (e.g., THPTA, 1-5 mol%).

    • Add the copper(II) sulfate solution (1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as EtOAc or DCM.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step or after neutralization with a mild base.

Visualizations

CuAAC_Mechanism Azide R1-N3 (this compound) Intermediate2 Six-membered Cu(III) Intermediate Azide->Intermediate2 Alkyne R2-C≡CH (Alkyne) Intermediate1 Copper Acetylide Intermediate Alkyne->Intermediate1 + Cu(I) Cu_I Cu(I) Catalyst Intermediate1->Intermediate2 Product 1,4-disubstituted 1,2,3-Triazole Intermediate2->Product Protonation CuAAC_Workflow Start Start: this compound & Alkyne-Molecule Prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, Ligand) Start->Prep Setup Reaction Setup: Combine Azide, Alkyne, Solvent, Ligand, CuSO4 Prep->Setup Initiate Initiate Reaction: Add fresh Sodium Ascorbate Setup->Initiate React Stir at Room Temperature (1-4 hours) Initiate->React Monitor Monitor Progress (TLC or LC-MS) React->Monitor Workup Work-up: Aqueous wash and organic extraction Monitor->Workup Reaction Complete Purify Purification: Column Chromatography or HPLC Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End Final Product: Boc-NH-PEG6-Triazole Conjugate Characterize->End Boc_Linker_Logic Start Start: this compound Decision Choose Conjugation Strategy Start->Decision CuAAC_First Step 1: CuAAC Reaction (with Alkyne-Molecule A) Decision->CuAAC_First Azide Reactivity First Deprotect_First Step 1: Boc Deprotection (TFA in DCM) Decision->Deprotect_First Amine Reactivity First Boc_Deprotection Step 2: Boc Deprotection (TFA in DCM) CuAAC_First->Boc_Deprotection Amine_Conjugation Step 3: Amine Conjugation (with Molecule B) Boc_Deprotection->Amine_Conjugation Final_Product1 Final Product: A-Triazole-PEG6-NH-B Amine_Conjugation->Final_Product1 Amine_First Step 2: Amine Conjugation (with Molecule B) Deprotect_First->Amine_First CuAAC_Second Step 3: CuAAC Reaction (with Alkyne-Molecule A) Amine_First->CuAAC_Second Final_Product2 Final Product: A-Triazole-PEG6-NH-B CuAAC_Second->Final_Product2

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Boc-NH-PEG6-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a bioorthogonal reaction, it allows for the efficient and specific covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][] This copper-free click chemistry variant is driven by the high ring strain of cyclooctyne (B158145) reagents, which readily react with azides to form a stable triazole linkage at physiological temperatures and pH.[1][3]

The reagent Boc-NH-PEG6-azide is a heterobifunctional linker that embodies the versatility of SPAAC. It features an azide (B81097) group for strain-promoted cycloaddition, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine allows for a secondary conjugation step after the initial SPAAC reaction, enabling the controlled, stepwise assembly of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Core Principles

The fundamental principle of SPAAC lies in the [3+2] cycloaddition between a strained cyclooctyne and an azide. The energy released from the strained ring of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][] The this compound linker leverages this principle by incorporating an azide moiety for the primary bioorthogonal conjugation. The Boc protecting group on the terminal amine is stable under a wide range of conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid), revealing a primary amine for subsequent functionalization with other molecules of interest.[4][6]

Applications

The unique features of this compound make it a valuable tool for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[1] The Boc-protected amine on the linker can be used to attach a drug molecule after the antibody has been modified with a cyclooctyne and reacted with the azide linker.

  • Proteolysis Targeting Chimeras (PROTACs): This chemistry is employed in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation.[1][5] The linker can be used to connect the target protein binder to the E3 ligase ligand in a stepwise manner.

  • Bioconjugation and Protein Modification: The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making this linker ideal for modifying proteins and other biomolecules.[7]

  • Drug Delivery and Nanomedicine: The precise control over conjugation offered by this linker is beneficial in the development of targeted drug delivery systems and functionalized nanoparticles.[7][8]

  • Diagnostic Tools: this compound can be used to attach imaging agents or probes to biomolecules for diagnostic applications.[7]

Data Presentation

The efficiency of a SPAAC reaction is critically dependent on the choice of the cyclooctyne partner. The second-order rate constants (k₂) provide a quantitative measure of the reaction kinetics.

Strained AlkyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCNBenzyl azide~0.06 - 0.1Acetonitrile:Water
BCNPhenyl azide~0.2Acetonitrile:Water (3:1)[9]
DBCOBenzyl azide~0.6 - 1.0Acetonitrile:Water
DBCOPhenyl azide0.033Acetonitrile:Water (3:1)[9]
DIBOBenzyl azide0.17Not specified
DIFOBenzyl azide0.076Not specified

Note: The rate constants provided are for reference and can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.[9]

Experimental Protocols

Protocol 1: General SPAAC Bioconjugation

This protocol provides a general guideline for conjugating a cyclooctyne-modified molecule (e.g., a protein) with this compound.

Materials:

  • Cyclooctyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the cyclooctyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein solution. A 1.5-5 fold molar excess of the azide linker over the protein is a typical starting point. The final DMSO concentration should ideally be kept below 10%.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if there is a significant change in mass.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted this compound.

Protocol 2: Boc Deprotection for Secondary Conjugation

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[6]

Materials:

  • Purified conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing buffer (e.g., PBS, pH 7.4)

  • Secondary conjugation reagent (e.g., NHS-ester functionalized molecule)

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified conjugate to remove water.

    • Dissolve the dried conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[6]

  • Neutralization and Buffer Exchange:

    • Immediately dissolve the deprotected conjugate in a neutralizing buffer (e.g., PBS, pH 7.4).

    • Perform buffer exchange using SEC or dialysis to remove any residual TFA and prepare for the next reaction.[6]

  • Secondary Conjugation:

    • To the deprotected conjugate, add the secondary conjugation reagent (e.g., an NHS-ester functionalized payload). A 5-20 fold molar excess is a typical starting point.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate method like SEC to remove excess reagents.[6]

Mandatory Visualization

SPAAC_Workflow cluster_step1 Step 1: SPAAC Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation Protein_Cyclooctyne Cyclooctyne- Modified Protein Conjugate1 Boc-Protected Conjugate Protein_Cyclooctyne->Conjugate1 SPAAC Boc_Azide This compound Boc_Azide->Conjugate1 Deprotected_Conjugate Amine-Functionalized Conjugate Conjugate1->Deprotected_Conjugate Acidic Deprotection TFA TFA/DCM TFA->Deprotected_Conjugate Final_Conjugate Final Bioconjugate Deprotected_Conjugate->Final_Conjugate Amine-NHS Ester Reaction Payload NHS-Ester Payload Payload->Final_Conjugate

Caption: General workflow for bioconjugation using SPAAC and this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps Target_Binder Target Protein Binder (with Cyclooctyne) SPAAC_Reaction 1. SPAAC Reaction Target_Binder->SPAAC_Reaction E3_Ligase_Ligand E3 Ligase Ligand (with NHS-Ester) Secondary_Conjugation 3. Secondary Conjugation E3_Ligase_Ligand->Secondary_Conjugation Linker This compound Linker->SPAAC_Reaction Intermediate Boc-Protected Intermediate SPAAC_Reaction->Intermediate Deprotection 2. Boc Deprotection Intermediate->Deprotection Amine_Intermediate Amine-Functionalized Intermediate Deprotection->Amine_Intermediate Amine_Intermediate->Secondary_Conjugation PROTAC Final PROTAC Molecule Secondary_Conjugation->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

Application Note and Protocol: Boc Deprotection of Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][4] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.[4]

This document provides a detailed protocol for the deprotection of Boc-NH-PEG6-azide to yield Amine-PEG6-azide, a valuable bifunctional linker used in click chemistry and other bioconjugation applications.[2][3][] The protocol covers the reaction mechanism, experimental procedures for both solution and solid-phase contexts, and quantitative data to guide expectations.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following key steps:[1][4][6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4]

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][6]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][6]

  • Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[4][6]

It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[4] The tert-butyl cation generated can be quenched by a suitable scavenger to prevent potential side reactions.[7]

Quantitative Data Summary

The efficiency of the Boc deprotection is crucial for the overall yield and purity of the final product. The following table summarizes key quantitative parameters for the deprotection of Boc-protected PEG linkers.

ParameterTypical ValueNotes
Starting Material This compound-
Deprotecting Agent Trifluoroacetic Acid (TFA)A strong acid is required for efficient cleavage.[1]
Solvent Dichloromethane (DCM), anhydrousThe reaction is typically performed in an anhydrous organic solvent.[8]
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the acid sensitivity of the substrate.[8][9]
Reaction Temperature 0 °C to Room TemperatureCooling the initial mixture can help control the reaction rate.[4][8]
Reaction Time 30 - 120 minutesProgress can be monitored by TLC or LC-MS.[9]
Boc Deprotection Efficiency >95%This is typically a very efficient reaction.[8]
Scavenger (optional) Triisopropylsilane (TIS)Used to trap the tert-butyl cation and prevent side reactions.[8]
Final Product Amine-PEG6-azide TFA saltThe amine is obtained as its trifluoroacetate salt.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution

This protocol is suitable for the deprotection of this compound in a solution phase.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (optional, for drying)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[4]

  • Cool the solution to 0 °C using an ice bath.[4] This helps to control the reaction rate and minimize potential side reactions.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8][9]

  • If the substrate is sensitive to cationic side reactions, add TIS to a final concentration of 2.5-5% (v/v) as a scavenger.[8]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.[8][9]

  • The resulting Amine-PEG6-azide TFA salt can often be used directly in the next synthetic step without further purification.

  • Optional Neutralization: If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_optional Optional Neutralization A Dissolve this compound in anhydrous DCM B Cool solution to 0°C A->B C Slowly add TFA (20-50% v/v) and optional TIS scavenger B->C D Stir at 0°C for 30 min, then warm to room temperature C->D E Monitor reaction by TLC or LC-MS D->E F Concentrate under reduced pressure E->F G Co-evaporate with toluene (2-3x) F->G H Obtain Amine-PEG6-azide TFA salt G->H I Dissolve in organic solvent H->I J Wash with sat. NaHCO3 I->J K Dry and concentrate J->K L Obtain free Amine-PEG6-azide K->L

Caption: Workflow for Boc deprotection of this compound in solution.

Protocol 2: Boc Deprotection on Solid Support

This protocol is applicable for scenarios where this compound is attached to a solid support, for instance, in solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a terminal this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 10% N,N-Diisopropylethylamine (DIEA) in DCM (for neutralization)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling and Washing: Swell the resin in DCM in the reaction vessel. Drain the DCM and wash the resin thoroughly with DCM to remove any residual solvents from previous steps.[4]

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. Drain the solution.[10]

  • Deprotection: Add a fresh solution of 50% TFA in DCM to the resin (typically 10 mL per gram of resin).[4][10] Agitate the mixture at room temperature for 20-30 minutes.[10]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times).[10]

  • Neutralization: Wash the resin with a solution of 10% DIEA in DCM (2 times), agitating for 2 minutes each time.[10] This step is crucial to neutralize the protonated amine and prepare it for the subsequent coupling reaction.

  • Final Washing: Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.[10]

G cluster_prep Resin Preparation cluster_deprotection Deprotection cluster_washing Washing & Neutralization cluster_next Next Step A Swell and wash resin with DCM B Pre-wash with 50% TFA in DCM (5 min) A->B C Deprotect with 50% TFA in DCM (20-30 min) B->C D Wash with DCM (3x) C->D E Neutralize with 10% DIEA in DCM (2x) D->E F Wash with DCM (3x) and DMF (3x) E->F G Proceed to next coupling reaction F->G

Caption: Workflow for Boc deprotection on a solid support.

Safety Considerations

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The deprotection reaction releases carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure buildup.[4]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and minimize inhalation.

By following these detailed protocols, researchers can effectively and safely perform the Boc deprotection of this compound, yielding a versatile amine-functionalized PEG linker for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Cell Surface Labeling with Boc-NH-PEG6-azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a cornerstone technique in biological research and therapeutic development, enabling the visualization, tracking, and targeting of cells. This document provides detailed application notes and protocols for a versatile, two-step cell surface labeling strategy utilizing Boc-NH-PEG6-azide. This heterobifunctional linker combines a tert-butyloxycarbonyl (Boc)-protected amine with a terminal azide (B81097) group, connected by a hydrophilic hexaethylene glycol (PEG6) spacer.

The core principle of this method involves:

  • Activation and Conjugation: The this compound is first converted into an amine-reactive derivative, typically an N-hydroxysuccinimide (NHS) ester. This activated linker is then covalently attached to primary amines (e.g., on lysine (B10760008) residues) on the cell surface proteins.

  • Bioorthogonal "Click" Chemistry: The azide group introduced onto the cell surface serves as a handle for a highly specific and efficient bioorthogonal reaction. This is typically a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, allowing for the attachment of a wide variety of alkyne-modified reporter molecules, such as fluorescent dyes, biotin, or therapeutic agents.

The PEG6 spacer enhances the solubility and biocompatibility of the linker, while the two-step approach offers modularity and minimizes potential interference with the reporter molecule during the initial labeling step.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Synonyms Boc-NH-PEG6-CH2CH2N3
CAS Number 1292268-15-5
Molecular Formula C₁₉H₃₈N₄O₈
Molecular Weight 450.53 g/mol
Appearance Viscous Liquid
Storage Conditions Store at ≤ -20°C

Note: Data sourced from publicly available chemical supplier information.[1]

Table 2: Comparison of Common Bioorthogonal Labeling Chemistries
ReactionKey FeaturesTypical Reaction TimeBiocompatibility
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High reaction rate and efficiency. Requires a copper(I) catalyst.5 minutes - 4 hoursCopper catalyst can be cytotoxic, but ligands can mitigate this effect.[2][3][4][5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, highly biocompatible. Uses strained cyclooctynes (e.g., DBCO, BCN).30 minutes - 2 hoursExcellent for live-cell imaging.[3][7]
Staudinger Ligation Bioorthogonal reaction between an azide and a phosphine.2 - 12 hoursGood biocompatibility, but can have slower kinetics compared to click chemistry.[6]

Experimental Protocols

This section provides a detailed methodology for a two-step cell surface labeling procedure.

Protocol 1: Activation of this compound to this compound-NHS Ester

This protocol describes the conversion of the terminal amine (after deprotection) of the PEG linker into an amine-reactive NHS ester. For direct labeling of cell surface amines, an NHS ester derivative of the azide-PEG linker is required. This protocol assumes the starting material is an azide-PEG-acid which is then converted to an NHS ester. If starting with this compound, the Boc group would first need to be removed to reveal the amine, which would then be reacted with a homobifunctional NHS ester crosslinker. A more direct approach is to use an Azido-PEG-NHS ester. The following is a general protocol for NHS ester activation of a carboxylic acid.

Materials:

  • Azido-PEG6-Carboxylic Acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve Azido-PEG6-Carboxylic Acid in anhydrous DMF or DCM.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the Azido-PEG6-NHS ester can be used directly or purified by chromatography.

Protocol 2: Two-Step Cell Surface Labeling

Step 1: Labeling of Cell Surface Amines with Azido-PEG6-NHS Ester

Materials:

  • Suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.5.[8]

  • Azido-PEG6-NHS ester stock solution (10 mM in anhydrous DMSO)

  • Quenching Buffer: 100 mM Tris or glycine (B1666218) in PBS.[8]

  • Microcentrifuge tubes or culture plates

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest and wash the cells twice with ice-cold PBS. Resuspend the cell pellet in Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.

    • For adherent cells, wash the cells twice with ice-cold PBS in the culture plate. Add fresh Labeling Buffer to the plate.

  • Labeling Reaction:

    • Add the Azido-PEG6-NHS ester stock solution to the cell suspension or culture plate to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

    • Incubate for 30 minutes at room temperature or 1 hour on ice to minimize internalization.[8]

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at room temperature.[8]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts. The azide-labeled cells are now ready for the click chemistry reaction.

Step 2: Click Chemistry Reaction with Alkyne-Probe

This protocol describes a copper-catalyzed click reaction (CuAAC). For live-cell imaging, a strain-promoted (SPAAC) reaction with a DBCO- or BCN-functionalized probe is recommended to avoid copper toxicity.

Materials:

  • Azide-labeled cells from Step 1

  • Alkyne-functionalized probe (e.g., Alkyne-Fluorophore, Alkyne-Biotin)

  • Click Chemistry Reaction Buffer (e.g., PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (50 mM in DMSO/water)

Procedure:

  • Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 1 mL final volume, add the following in order:

    • 800 µL of PBS

    • 10 µL of Alkyne-probe (e.g., 10 mM stock, final concentration 100 µM)

    • 20 µL of CuSO₄ stock solution (final concentration 1 mM)

    • 40 µL of ligand stock solution (final concentration 2 mM)

  • Cell Resuspension: Resuspend the azide-labeled cells in the Click Reaction Mix.

  • Initiate Reaction: Add 20 µL of freshly prepared Sodium Ascorbate stock solution (final concentration 2 mM) to the cell suspension to initiate the reaction.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.

  • Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted click chemistry reagents.

  • Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting.

Mandatory Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Start Start Prepare Cells Prepare Cells Start->Prepare Cells Labeling Reaction Labeling Reaction Prepare Cells->Labeling Reaction Quenching Quenching Labeling Reaction->Quenching Washing_1 Washing Quenching->Washing_1 Prepare Click Mix Prepare Click Mix Washing_1->Prepare Click Mix Click Reaction Click Reaction Prepare Click Mix->Click Reaction Washing_2 Washing Click Reaction->Washing_2 Analysis Analysis Washing_2->Analysis

Caption: Experimental workflow for two-step cell surface labeling.

G CellSurfaceProtein Cell Surface Protein (with -NH2 group) AzideLabeledCell Azide-Labeled Cell Surface CellSurfaceProtein->AzideLabeledCell Amine Labeling (pH 7.2-8.5) AzidePEG_NHS Azido-PEG6-NHS Ester LabeledCell Labeled Cell Surface AzideLabeledCell->LabeledCell Click Chemistry (CuAAC or SPAAC) AlkyneProbe Alkyne-Probe (e.g., Fluorophore) AlkyneProbe->LabeledCell

Caption: Signaling pathway for the two-step labeling chemistry.

References

Application Notes: Boc-NH-PEG6-azide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG6-azide is a heterobifunctional linker that is instrumental in the field of bioconjugation and targeted drug delivery.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal azide (B81097) group, enables a controlled, stepwise approach to covalently linking different molecular entities.[1][3] This linker is particularly valuable in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), as well as for the functionalization of nanoparticles.[4][5][6]

The core utility of this compound lies in its orthogonal reactivity. The Boc-protected amine can be selectively deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest.[2][7] The azide group serves as a bioorthogonal handle for highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] The PEG6 spacer enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic properties, and provides spatial separation between the conjugated molecules, which is often crucial for maintaining their biological activity.[7][8]

Key Applications

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to monoclonal antibodies, enabling targeted delivery of the drug to cancer cells.

  • PROteolysis Targeting Chimeras (PROTACs): this compound is a PEG-based linker used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, forming a PROTAC molecule that induces the degradation of specific proteins.[4][9][10]

  • Nanoparticle Functionalization: The linker allows for the surface modification of nanoparticles (e.g., liposomes or magnetic nanoparticles) to create "stealth" delivery vehicles with reduced clearance by the immune system and for the subsequent attachment of targeting ligands for site-specific delivery.[][12][13][14]

Data Presentation

Quantitative data for the this compound linker and general reaction conditions are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1292268-15-5[9][15]
Molecular Formula C₁₉H₃₈N₄O₈[9][15]
Molecular Weight 450.53 g/mol [9][15]
Appearance Viscous Liquid[15]
Storage Conditions ≤ -20 °C, Inert atmosphere[15]
Solubility 10 mM in DMSO[9]

Table 2: General Recommended Reaction Conditions for Bioconjugation

StepParameterRecommended ConditionsKey Considerations
Boc Deprotection Reagent20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3][7]
Amine Coupling (NHS Ester) pH7.2 - 8.5[16]
Molar Excess (Linker:Molecule)5:1 to 40:1[16]
CuAAC Click Chemistry CatalystCopper(I) source (e.g., CuSO₄ with a reducing agent like Sodium Ascorbate)[5][8]
LigandTHPTA (optional, to stabilize Cu(I) and protect biomolecules)[5]
SPAAC Click Chemistry ReagentsAzide and a strained alkyne (e.g., DBCO, BCN)[9][]
TemperatureRoom Temperature or 4°C[5]

Experimental Protocols & Visualizations

The bifunctional nature of this compound allows for a sequential conjugation strategy, which is crucial for building complex molecular architectures.

cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Amine_Linker H₂N-PEG6-azide Deprotection->Amine_Linker Conjugate_1 Molecule A-NH-PEG6-azide Amine_Linker->Conjugate_1 Amine Coupling Molecule_A Molecule A (e.g., Drug, Ligand 1) + EDC/NHS Molecule_A->Conjugate_1 Final_Conjugate Final Bioconjugate (Molecule A-Linker-Molecule B) Conjugate_1->Final_Conjugate Click Reaction (CuAAC or SPAAC) Molecule_B Molecule B (e.g., Antibody, Ligand 2) with Alkyne group Molecule_B->Final_Conjugate

Caption: Sequential conjugation workflow using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v) while stirring.[3]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual acid, the residue can be co-evaporated with toluene (B28343) or redissolved in DCM and washed with a saturated sodium bicarbonate solution.[5][16]

  • The resulting deprotected H₂N-PEG6-azide (as a TFA salt) can be used directly in the next step or stored under inert gas at ≤ -20°C.

Protocol 2: Conjugation to the Deprotected Amine via NHS Ester Chemistry

This protocol details the conjugation of a carboxyl-containing molecule (e.g., a small molecule drug) to the primary amine of the deprotected linker.

Materials:

  • Deprotected H₂N-PEG6-azide

  • Molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.[5]

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.[5]

  • Dissolve the deprotected H₂N-PEG6-azide in the reaction buffer.

  • Add the activated molecule (NHS ester) solution to the linker solution. A 5- to 20-fold molar excess of the activated molecule to the linker is a common starting point.[16]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Stop the reaction by adding the quenching buffer.

  • Purify the resulting conjugate (Molecule-linker-azide) using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography (SEC).

Protocol 3: Conjugation via the Azide Group (Click Chemistry)

The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biomolecules to copper.

start Start: Azide-Functionalized Molecule decision Is the biomolecule sensitive to copper? start->decision cu_path CuAAC (Copper-Catalyzed) decision->cu_path No spaac_path SPAAC (Strain-Promoted) decision->spaac_path Yes cu_adv Advantages: - Fast Kinetics - High Efficiency cu_path->cu_adv cu_disadv Disadvantages: - Copper Toxicity - Mainly for in vitro use cu_path->cu_disadv spaac_adv Advantages: - Biocompatible (No Copper) - Suitable for in vivo / live cells spaac_path->spaac_adv spaac_disadv Disadvantages: - Slower Kinetics - Requires Strained Alkyne spaac_path->spaac_disadv

Caption: Decision pathway for choosing a click chemistry method.

3a. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule from Protocol 2

  • Alkyne-modified biomolecule (e.g., antibody, protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add the azide-functionalized molecule to achieve a 5-10 fold molar excess per alkyne group.[5]

  • If using a ligand, premix CuSO₄ and THPTA in a 1:5 molar ratio in a separate tube. Add this premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 100-250 µM.[5]

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purify the final bioconjugate using SEC to remove excess reagents and unreacted molecules.

3b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized molecule from Protocol 2

  • Strained alkyne-modified biomolecule (e.g., containing DBCO or BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if payload solubility is low)

Procedure:

  • Prepare a stock solution of the strained alkyne-modified biomolecule in the reaction buffer.

  • Prepare a stock solution of the azide-functionalized molecule. If needed, dissolve it in a minimal amount of anhydrous DMSO first. The final DMSO concentration in the reaction should be <10% (v/v) to maintain protein stability.[18]

  • Combine the two components. A 1.5- to 10-fold molar excess of the azide-functionalized molecule per strained alkyne group is recommended.[18]

  • Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 4-24 hours.[5][18]

  • Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purify the final bioconjugate using SEC to remove excess reagents.

Signaling Pathway Visualization

The ultimate goal of many targeted drug delivery systems, such as ADCs, is to deliver a payload to a specific cell type to elicit a biological response, often cell death.

cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) in Circulation Receptor Target Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Internalization 2. Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release 3. Lysosomal Trafficking & Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis 4. Apoptosis / Cell Death Target->Apoptosis

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides using Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amine of amino acids represents a robust and well-established strategy. This document provides detailed application notes and protocols for the incorporation of a bifunctional linker, Boc-NH-PEG6-azide, into peptides during Boc-based SPPS.

The this compound linker serves a dual purpose. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide. The terminal azide (B81097) group is a versatile chemical handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the straightforward and efficient conjugation of the peptide to other molecules such as fluorophores, cytotoxic drugs, or targeting ligands.[1] This methodology is particularly valuable in the development of peptide-based therapeutics, diagnostics, and biomaterials.

Physicochemical Properties of this compound

A fundamental understanding of the linker's properties is crucial for its effective application.

PropertyValueSignificance
Molecular Formula C19H38N4O8Used for mass spectrometry analysis.
Molecular Weight 450.53 g/mol Essential for calculating molar equivalents in reactions.
Appearance Colorless to pale yellow oil or solidVisual confirmation of the reagent's state.
Solubility Soluble in common organic solvents (e.g., DMF, DCM)Ensures compatibility with standard SPPS conditions.
Storage Conditions Store at -20°C, protect from moistureCritical for maintaining the reagent's stability and reactivity.

Experimental Protocols

The following protocols outline the complete workflow for synthesizing an azide-modified peptide using Boc-SPPS, followed by an on-resin click chemistry reaction.

Protocol 1: Standard Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This protocol describes the iterative cycle for elongating the peptide chain on a suitable resin (e.g., Merrifield or PAM resin).

1.1 Resin Swelling and Preparation:

  • Place the desired amount of resin (typically with a substitution level of 0.3-1.0 mmol/g) in a solid-phase synthesis vessel.[2]

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).

  • Swell the resin in N,N-Dimethylformamide (DMF) or DCM for 1-2 hours.[3]

1.2 Boc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v) to the resin (10 mL/g).[2]

  • Agitate the mixture for 2-5 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]

  • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[3]

1.3 Neutralization:

  • Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat this step twice.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.[5]

1.4 Amino Acid Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a colorimetric method such as the Kaiser test (a yellow solution indicates the absence of free primary amines and complete coupling).[6]

  • If the coupling is incomplete (blue beads in the Kaiser test), repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 1.2 to 1.4 for each amino acid in the peptide sequence.

Protocol 2: N-terminal Modification with this compound

This protocol details the coupling of the this compound linker to the N-terminus of the synthesized peptide-resin. This procedure assumes the linker has a carboxylic acid handle for coupling. If not, an alternative is to first deprotect the Boc group on the linker and couple it to the C-terminally activated peptide, a less common approach in standard SPPS. A more direct method is to couple an azido-acid to the N-terminus. For this guide, we will adapt a standard carboxylic acid coupling protocol.

2.1 Final N-terminal Boc Deprotection:

  • After the final amino acid coupling, perform the Boc deprotection step as described in Protocol 1.2 to expose the N-terminal amine of the peptide.

  • Perform the neutralization step as described in Protocol 1.3.

2.2 Activation and Coupling of an Azido-PEG Linker (Conceptual Adaptation for this compound): Note: This is an adapted protocol. Commercially available azido-PEG acids are commonly used for this step.

  • In a separate vessel, dissolve an azido-PEG carboxylic acid (e.g., Azido-PEG6-acid) (2 equivalents) and an activating agent like HOBt (2 equivalents) in a minimal amount of DMF.

  • Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[3]

  • Add the activated linker solution to the peptide-resin with the free N-terminus.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling using the Kaiser test. A negative result (yellow) indicates complete coupling.[3]

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide-resin.

3.1 Resin Preparation:

  • Swell the azide-functionalized peptide-resin in DCM (10 mL/g) for 10 minutes.[7]

  • Drain the DCM.

3.2 Click Reaction:

  • Bubble nitrogen gas through Dimethyl sulfoxide (B87167) (DMSO) (12 mL/g of resin) for at least 10 minutes to deoxygenate.[7]

  • In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents) in the deoxygenated DMSO.

  • In another vial, dissolve Copper(I) bromide (CuBr) (1 equivalent based on resin loading) in the deoxygenated DMSO. Caution: Copper salts can be toxic.

  • Add the CuBr solution to the swollen resin.

  • Add the solution of the alkyne-containing molecule to the resin.

  • Add an aqueous solution of sodium ascorbate (B8700270) (1 equivalent of a 0.1 M solution) as a reducing agent to maintain copper in the Cu(I) state.[7]

  • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents) to the reaction mixture.[7]

  • Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.[7]

3.3 Washing:

  • Drain the reaction mixture.

  • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[7]

  • Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the final conjugated peptide from the resin and the removal of side-chain protecting groups. The triazole ring formed during the CuAAC reaction is generally stable to standard TFA cleavage conditions.[8]

4.1 Preparation:

  • Place the dried, conjugated peptide-resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a dedicated fume hood. A less hazardous alternative is Trifluoromethanesulfonic acid (TFMSA). For many peptides, a TFA-based cleavage cocktail can be used, for example, TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[8] Avoid thiol-based scavengers as they can reduce the azide group if it is still present.[8]

4.2 Cleavage Reaction:

  • Cool the reaction vessel containing the resin to 0°C in an ice bath.

  • Slowly add the pre-chilled cleavage cocktail to the resin.

  • Stir the mixture at 0°C for 1-2 hours.

4.3 Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage cocktail.

  • Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data for solid-phase peptide synthesis incorporating a PEG linker and undergoing a subsequent click reaction. Note that actual results will vary depending on the specific peptide sequence, resin, and reaction conditions.

ParameterTypical Value/RangeNotes
Amino Acid Coupling Efficiency > 99% per stepMonitored by the Kaiser test. Difficult couplings may require a second coupling step.
Linker Coupling Efficiency > 95%Monitored by the Kaiser test. May require longer reaction times or double coupling.[3]
On-Resin Click Reaction Yield 75 - 99%Highly efficient reaction, but yield can be influenced by steric hindrance.[9]
Final Crude Peptide Purity 50 - 80%Highly dependent on the peptide length, sequence, and efficiency of each step.[3]
Final Peptide Purity (Post-HPLC) > 95%Achievable with standard RP-HPLC purification methods.[3]
Overall Yield 10 - 40%Dependent on the number of synthetic steps and purification losses.[3]

Visualizations

Experimental Workflow

G cluster_SPPS Boc-SPPS Cycles cluster_Modification N-Terminal Modification cluster_Click On-Resin Click Chemistry cluster_Final Final Steps Resin_Prep Resin Swelling Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Prep->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization AA_Coupling Amino Acid Coupling Neutralization->AA_Coupling Kaiser_Test1 Kaiser Test AA_Coupling->Kaiser_Test1 Washing1 Washing Washing1->Boc_Deprotection Next Cycle Final_Deprotection Final Boc Deprotection Washing1->Final_Deprotection Final Cycle Kaiser_Test1->AA_Coupling Incomplete Kaiser_Test1->Washing1 Complete Linker_Coupling Couple Azido-PEG Linker Final_Deprotection->Linker_Coupling Kaiser_Test2 Kaiser Test Linker_Coupling->Kaiser_Test2 Washing2 Washing Click_Reaction CuAAC Reaction Washing2->Click_Reaction Kaiser_Test2->Linker_Coupling Incomplete Kaiser_Test2->Washing2 Complete Washing3 Washing Click_Reaction->Washing3 Cleavage Cleavage & Deprotection Washing3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Conjugated Peptide Purification->Final_Product

Caption: Workflow for solid-phase synthesis of an azide-modified peptide and subsequent on-resin click chemistry.

Boc Deprotection and Neutralization

G Resin_Peptide_Boc Resin-Peptide-NH-Boc Resin_Peptide_NH3_TFA Resin-Peptide-NH3+TFA- Resin_Peptide_Boc->Resin_Peptide_NH3_TFA Deprotection TFA_DCM 50% TFA in DCM TFA_DCM->Resin_Peptide_NH3_TFA Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3_TFA->Resin_Peptide_NH2 Neutralization DIEA_DCM 10% DIEA in DCM DIEA_DCM->Resin_Peptide_NH2

Caption: Chemical steps for Boc deprotection and neutralization in SPPS.

On-Resin CuAAC Reaction

G Peptide_Azide Resin-Peptide-PEG-N3 Conjugated_Peptide Resin-Peptide-PEG-Triazole-Molecule Peptide_Azide->Conjugated_Peptide Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Conjugated_Peptide Catalyst Cu(I) Catalyst (CuBr/Na-Ascorbate) Catalyst->Conjugated_Peptide

Caption: Schematic of the on-resin Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Boc-NH-PEG6-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of Boc-NH-PEG6-azide, a versatile heterobifunctional linker crucial in bioconjugation, proteomics, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097) group, separated by a hexaethylene glycol (PEG6) spacer. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for subsequent conjugation. The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] The hydrophilic PEG6 linker enhances solubility, reduces aggregation, and provides a flexible spacer between conjugated molecules.

This document outlines the experimental setup for the successful synthesis of this compound and its subsequent use in two key reactions: Boc deprotection and CuAAC.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from commercially available amino-PEG6-alcohol. The first step involves the protection of the amine group with a Boc group, followed by the conversion of the terminal hydroxyl group to an azide.

Quantitative Data for Synthesis
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Boc ProtectionBoc Anhydride, Triethylamine (B128534)Dichloromethane (B109758) (DCM)Room Temp.2-4>95
2aMesylationMethanesulfonyl Chloride, TriethylamineAnhydrous DCM0 to RT12>95
2bAzidationSodium AzideEthanol (B145695) or DMFReflux12~97
Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of Amino-PEG6-alcohol

  • Dissolve amino-PEG6-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents).

  • To this solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.2 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain Boc-NH-PEG6-alcohol.

Step 2: Conversion of Boc-NH-PEG6-alcohol to this compound

This is a two-part process involving mesylation followed by azidation.

  • Part A: Mesylation of Boc-NH-PEG6-alcohol

    • Azeotropically dry the Boc-NH-PEG6-alcohol with toluene (B28343) under reduced pressure to remove any residual water.

    • Dissolve the dried product in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the reaction mixture.

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work-up by diluting the reaction mixture with water and extracting with DCM. Wash the combined organic phases with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-NH-PEG6-mesylate intermediate.

  • Part B: Azidation of Boc-NH-PEG6-mesylate

    • Dissolve the Boc-NH-PEG6-mesylate intermediate in ethanol or dimethylformamide (DMF).

    • Add sodium azide (NaN3, 1.5 to 2.5 equivalents).

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate using a rotary evaporator.

    • Dissolve the residue in DCM and wash the organic solution with water.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final product, this compound. Purification can be achieved by flash chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start Amino-PEG6-alcohol Boc_Protection Boc Protection (Boc Anhydride, TEA, DCM) Start->Boc_Protection Intermediate1 Boc-NH-PEG6-alcohol Boc_Protection->Intermediate1 Mesylation Mesylation (MsCl, TEA, DCM) Intermediate1->Mesylation Intermediate2 Boc-NH-PEG6-mesylate Mesylation->Intermediate2 Azidation Azidation (NaN3, Ethanol/DMF) Intermediate2->Azidation End This compound Azidation->End

Caption: Synthetic workflow for this compound.

Application: Boc Deprotection

To utilize the amine functionality of this compound for subsequent conjugation, the Boc protecting group must be removed. This is typically achieved under acidic conditions.

Quantitative Data for Boc Deprotection
ReagentSolventTemp. (°C)Time (min)Scavenger (optional)Typical Yield (%)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT30-60Triisopropylsilane (B1312306) (TIS)>95
Experimental Protocol: Boc Deprotection
  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to cationic side reactions, add triisopropylsilane (TIS) (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be efficiently conjugated to an alkyne-containing molecule via the CuAAC "click" reaction.

Quantitative Data for CuAAC Reaction
ComponentMolar Ratio/Concentration
This compound1 equivalent
Alkyne-containing molecule1.1 equivalents
Copper(II) sulfate (CuSO₄)1-5 mol%
Sodium ascorbate (B8700270)5-10 mol%
Experimental Protocol: CuAAC Reaction
  • Dissolve the this compound and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO₄ solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst System Azide This compound Mix Dissolve Azide and Alkyne in Solvent Azide->Mix Alkyne Alkyne-Molecule Alkyne->Mix CuSO4 CuSO4 Solution Add_Cu Add CuSO4 CuSO4->Add_Cu Ascorbate Sodium Ascorbate (Reducing Agent) Add_Ascorbate Add Sodium Ascorbate Ascorbate->Add_Ascorbate Mix->Add_Ascorbate Add_Ascorbate->Add_Cu Reaction Stir at Room Temperature (1-4 hours) Add_Cu->Reaction Purification Purification (Chromatography, Dialysis) Reaction->Purification

Caption: Experimental workflow for the CuAAC reaction.

Troubleshooting

A logical approach to troubleshooting common issues in the CuAAC reaction is presented below.

Troubleshooting_Logic Start Low or No Product Yield? Cause1 Inactive Copper Catalyst? Start->Cause1 Yes Success Reaction Successful Start->Success No Solution1 Use freshly prepared sodium ascorbate solution. De-gas solvents. Cause1->Solution1 Yes Cause2 Incorrect Reagent Stoichiometry? Cause1->Cause2 No Solution2 Confirm concentrations of stock solutions. Use slight excess of alkyne. Cause2->Solution2 Yes Cause3 Poor Solubility? Cause2->Cause3 No Solution3 Try different co-solvents (e.g., DMSO, t-BuOH). Cause3->Solution3 Yes

Caption: Troubleshooting logic for the CuAAC reaction.

References

Application Notes and Protocols for Post-Reaction Purification of Boc-NH-PEG6-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-reaction purification of Boc-NH-PEG6-azide conjugates. It outlines common impurities, purification strategies, and analytical methods for purity assessment to ensure the quality and reliability of the final product for downstream applications in research and drug development.

Introduction

This compound is a heterobifunctional linker widely used in bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential conjugation, while the azide (B81097) group enables efficient "click chemistry" reactions. Following the synthesis of this compound conjugates, a heterogeneous mixture containing the desired product, unreacted starting materials, and various by-products is often obtained. Effective purification is a critical step to isolate the pure conjugate and ensure the success of subsequent applications.

Common Impurities in this compound Conjugation Reactions

The synthesis of this compound conjugates can result in several impurities that need to be removed during purification. Understanding these potential impurities is crucial for selecting the appropriate purification strategy.

  • Unreacted Starting Materials: Excess this compound and the other reactant are common impurities.

  • By-products from Side Reactions: Depending on the reaction conditions, side reactions can lead to the formation of undesired by-products.

  • Hydrolysis Products: The Boc group is susceptible to cleavage under acidic conditions, which can lead to the formation of the deprotected H2N-PEG6-azide conjugate.[1]

  • Oligomeric and Polymeric By-products: In some cases, side reactions can lead to the formation of higher molecular weight species.

Purification Strategies

Several chromatographic and non-chromatographic techniques can be employed for the purification of this compound conjugates. The choice of method depends on the scale of the reaction, the properties of the conjugate, and the required purity.

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Flash Column Chromatography (Normal Phase) Adsorption chromatography based on polarity.Scalable, relatively inexpensive, good for removing less polar impurities.Can be challenging for highly polar PEGylated compounds, may lead to streaking.[1]Large-scale purification where moderate purity is acceptable.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Partitioning based on hydrophobicity.High resolution and purity, well-established for small molecules.[2]Can be time-consuming for large scales, may require method development.[3]Achieving high purity for small to medium-sized batches.[3]
Liquid-Liquid Extraction (LLE) Differential solubility in two immiscible liquid phases.Simple, inexpensive, and scalable.[3]Can be labor-intensive, emulsion formation can be an issue.[3]Initial cleanup to remove bulk impurities.
Precipitation Differential solubility in a solvent/anti-solvent system.Simple and can be effective for removing highly soluble or insoluble impurities.[4]May not be effective for separating structurally similar compounds, potential for product loss.Removing impurities with significantly different solubility profiles.[4]

Experimental Protocols

This protocol provides a general procedure for the purification of a this compound conjugate using silica (B1680970) gel flash chromatography.

Materials:

  • Crude reaction mixture of this compound conjugate

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl3), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC visualization agent (e.g., potassium permanganate (B83412) stain)

  • Glass column and appropriate collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., DCM/MeOH, CHCl3/MeOH, EtOAc/Hexanes) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar component of the gradient).

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Adsorb the crude mixture onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH in a DCM/MeOH system) to elute the compounds.[5]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Concentrate the pooled fractions under reduced pressure to obtain the purified this compound conjugate.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis Pack Column Packing Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze Fraction Analysis (TLC) Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Solvent Removal Pool->Concentrate Product Purified Product Concentrate->Product

Caption: Workflow for Flash Column Chromatography Purification.

Analytical Methods for Purity Assessment

Following purification, it is essential to assess the purity of the this compound conjugate using various analytical techniques.

Analytical MethodPrincipleInformation ProvidedKey Considerations
Thin Layer Chromatography (TLC) Differential migration on a stationary phase.Quick assessment of purity and reaction progress.Qualitative, not suitable for precise quantification.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity or size.Quantitative purity assessment, detection of minor impurities.[]Requires method development, choice of detector is important as PEGs lack a strong chromophore.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification of functional groups, and purity assessment.[9][10]Can have overlapping signals from the PEG backbone, requires a high-field instrument for good resolution.[1][10]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.Confirmation of molecular weight, identification of impurities.[1][9]Soft ionization techniques (e.g., ESI) are preferred to minimize fragmentation.[1]

Reversed-phase HPLC is a powerful tool for assessing the purity of this compound conjugates.

  • Column: A C18 or C8 column is typically used.[11]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) containing an additive like trifluoroacetic acid (TFA) or formic acid is common.[2]

  • Detection: Since PEG derivatives often lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often employed for universal detection.[7][8]

¹H and ¹³C NMR are invaluable for confirming the structure of the purified conjugate.

  • ¹H NMR: The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene (B1212753) protons adjacent to the azide group (a triplet around 3.4 ppm).[9] The integration of these signals can be used to confirm the structure and assess purity.

  • ¹³C NMR: This provides further confirmation of the carbon skeleton, with characteristic signals for the carbons of the Boc group, the PEG chain, and the carbon attached to the azide group (around 50 ppm).[9]

analytical_techniques cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Purity cluster_structural Structural Confirmation Purified Purified Conjugate TLC TLC Purified->TLC HPLC HPLC Purified->HPLC NMR NMR Purified->NMR MS Mass Spectrometry Purified->MS

Caption: Analytical Techniques for Purity Assessment.

Conclusion

The successful purification of this compound conjugates is a critical determinant of their performance in subsequent applications. A systematic approach involving the selection of an appropriate purification method, followed by rigorous analytical characterization, is essential to obtain a product of high purity and confirmed structure. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with these important bifunctional linkers.

References

Application Notes and Protocols for Boc-NH-PEG6-azide in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Boc-NH-PEG6-azide is a heterobifunctional linker that has gained prominence in ADC development due to its advantageous properties.

The polyethylene (B3416737) glycol (PEG) spacer, consisting of six ethylene (B1197577) glycol units, enhances the hydrophilicity of the ADC. This is particularly beneficial for hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile, including a longer circulation half-life.[1][] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a controlled, stepwise conjugation strategy. The terminal azide (B81097) group is a key functional moiety for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling a highly efficient and specific conjugation to an alkyne-modified payload.[3]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and characterization of ADCs, including detailed experimental protocols, comparative data, and visualizations of key processes.

Data Presentation: The Impact of PEGylation on ADC Properties

The inclusion of a PEG linker, such as the PEG6 moiety in this compound, can significantly enhance the physicochemical and biological properties of an ADC compared to non-PEGylated counterparts.

PropertyNon-PEGylated ADCADC with PEG6 LinkerRationale and References
Drug-to-Antibody Ratio (DAR) Often limited by payload hydrophobicity, leading to aggregation at higher DARs.Enables higher DARs (potentially up to 8 or more) by increasing the overall hydrophilicity of the conjugate.[1][4]The PEG chain creates a hydrophilic cloud around the hydrophobic payload, preventing aggregation.[1]
Solubility & Stability Prone to aggregation, especially with hydrophobic payloads, leading to poor stability and potential for immunogenicity.Improved aqueous solubility and reduced aggregation. Enhanced stability in plasma, leading to less premature payload release.The hydrophilic nature of PEG improves solubility and the steric hindrance provided by the PEG chain can protect the linker from enzymatic degradation.
Pharmacokinetics (PK) Typically exhibits faster clearance and a shorter plasma half-life.Slower clearance and a prolonged plasma half-life.[5]The increased hydrodynamic radius of the PEGylated ADC reduces renal clearance.[5]
In Vitro Cytotoxicity (IC50) May exhibit slightly higher potency in some cases due to more direct access of the payload upon release.Potency is generally maintained or slightly reduced. For instance, a study on miniaturized ADCs showed a 4.5-fold reduction in cytotoxicity with a 4kDa PEG linker compared to a non-PEGylated version.The PEG linker can sometimes sterically hinder the interaction of the payload with its target or slow its release.
In Vivo Efficacy Efficacy can be limited by poor PK and lower tumor accumulation.Often demonstrates superior in vivo efficacy due to improved PK, leading to greater tumor accumulation and sustained exposure.[5]The longer circulation time allows for more of the ADC to reach the tumor site.[5]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and characterization at each stage. The following protocols provide a detailed methodology for the key steps.

Protocol 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody, which will serve as the reactive partner for the azide group on the linker. This is typically achieved by reacting a bifunctional alkyne-NHS ester with the lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG4-NHS ester (or similar alkyne-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

  • NHS Ester Activation: Dissolve the Alkyne-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved Alkyne-PEG4-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove unreacted alkyne-NHS ester and byproducts by SEC using a column pre-equilibrated with conjugation buffer.

  • Characterization: Determine the average number of alkyne groups per antibody (alkyne-to-antibody ratio, AAR) using MALDI-TOF mass spectrometry.

Protocol 2: Boc Deprotection of this compound

This protocol details the removal of the Boc protecting group to expose the primary amine, which will be used to attach the cytotoxic payload.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Acidification: Cool the solution to 0°C in an ice bath and slowly add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

  • Drying: Dry the resulting NH2-PEG6-azide TFA salt under a stream of nitrogen. The product can often be used directly in the next step.

Protocol 3: Conjugation of Cytotoxic Payload to the Deprotected Linker

This protocol describes the attachment of a cytotoxic payload with a carboxylic acid group to the newly exposed amine of the linker.

Materials:

  • NH2-PEG6-azide TFA salt

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or Maytansine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Payload Activation: Dissolve the cytotoxic payload (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO. Stir at room temperature for 30 minutes to form the NHS-ester of the payload.

  • Linker Addition: In a separate vial, dissolve the NH2-PEG6-azide TFA salt (1.1 equivalents) in anhydrous DMF or DMSO and add DIPEA (2-3 equivalents) to neutralize the TFA salt.

  • Conjugation: Add the payload-NHS ester solution to the linker solution. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the resulting Payload-PEG6-azide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 4: Click Chemistry Conjugation of Payload-Linker to Antibody

This protocol details the final step of conjugating the Payload-PEG6-azide to the alkyne-modified antibody via CuAAC.

Materials:

  • Alkyne-modified antibody

  • Payload-PEG6-azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Dissolve the Payload-PEG6-azide in DMSO to a final concentration of 10 mM.

  • Pre-complexation of Copper: Mix the CuSO4 and THPTA solutions in a 1:5 molar ratio to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • To the alkyne-modified antibody (e.g., 1 mg/mL in conjugation buffer), add a 5-10 fold molar excess of the Payload-PEG6-azide solution.

    • Add the pre-complexed Cu(I)-THPTA solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final ADC by SEC to remove unreacted payload-linker and other small molecules.

  • Characterization:

    • Determine the final Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC using Size-Exclusion Chromatography (SEC).

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Phase 1: Antibody Modification cluster_1 Phase 2: Linker-Payload Synthesis cluster_2 Phase 3: ADC Conjugation & Purification cluster_3 Phase 4: Characterization mAb Monoclonal Antibody (mAb) mAb_Alkyne Alkyne-modified mAb mAb->mAb_Alkyne Lysine Conjugation Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->mAb_Alkyne ADC Antibody-Drug Conjugate (ADC) mAb_Alkyne->ADC Click Chemistry (CuAAC) Boc_Linker This compound Deprotected_Linker NH2-PEG6-azide Boc_Linker->Deprotected_Linker Boc Deprotection (TFA) Payload_Linker Payload-PEG6-azide Deprotected_Linker->Payload_Linker Payload Cytotoxic Payload (COOH) Payload->Payload_Linker EDC/NHS Coupling Payload_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC) Characterization DAR (HIC) Purity (SEC) Identity (MS) Purified_ADC->Characterization MMAE_Apoptosis_Pathway ADC ADC Internalization & Payload Release MMAE Free MMAE ADC->MMAE Microtubules Microtubule Disruption MMAE->Microtubules Akt_mTOR Inhibition of Akt/mTOR Pathway MMAE->Akt_mTOR G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Akt_mTOR->Caspase9 promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis DM1_Apoptosis_Pathway ADC ADC Internalization & Payload Release DM1 Free DM1 ADC->DM1 Microtubule_Depolymerization Microtubule Depolymerization DM1->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint p53 p53 Activation Spindle_Checkpoint->p53 Mitochondria Mitochondrial Membrane Permeabilization p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3, -7) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG6-azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Boc-NH-PEG6-azide. This guide provides a structured approach to troubleshooting, along with frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yields

Low or no product yield is a common challenge in CuAAC reactions. A systematic approach to identifying the root cause is crucial for successful optimization.

Question: My click reaction with this compound has a very low yield. Where should I start troubleshooting?

Answer:

Begin by systematically evaluating the core components of your reaction: the catalyst system, the reagents, and the reaction conditions. The following workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes catalyst_sol Action: - Add fresh reducing agent (e.g., Sodium Ascorbate). - Degas solvents to remove oxygen. - Use a stabilizing ligand (e.g., THPTA). catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Action: - Use high-purity reagents. - Prepare fresh sodium ascorbate (B8700270) solution. - Optimize azide (B81097):alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->reagents_sol No substrate Are there Substrate-Specific Issues? conditions->substrate Yes conditions_sol Action: - Optimize ligand:copper ratio (typically 1:1 to 5:1). - Screen different solvents and adjust pH. - Adjust temperature and reaction time. conditions->conditions_sol No substrate_sol Action: - Increase reaction time/temperature for hindered substrates. - Increase catalyst/ligand concentration. - Consider alternative ligation chemistry. substrate->substrate_sol Yes success Improved Yield substrate->success No, problem solved catalyst_sol->reagents reagents_sol->conditions conditions_sol->substrate substrate_sol->success

A troubleshooting workflow for low yield in CuAAC reactions.

Frequently Asked Questions (FAQs)

Catalyst System

Q1: How can I ensure my copper catalyst is active?

A1: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen.[1] To maintain a sufficient concentration of active Cu(I):

  • Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[1] It is critical to use a freshly prepared solution, as it is prone to degradation.[2]

  • Deoxygenate Solvents: Remove dissolved oxygen from your solvents and reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before adding the catalyst.[1]

  • Utilize a Stabilizing Ligand: Ligands such as THPTA (for aqueous reactions) or TBTA (for organic solvents) stabilize the Cu(I) oxidation state, prevent oxidation, and can accelerate the reaction rate.[2][3]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active species, it is less stable and prone to oxidation. Therefore, it is common practice to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) species in situ and ensures a sustained catalytic concentration throughout the reaction.

Q3: What is the optimal ligand-to-copper ratio?

A3: An appropriate ligand-to-copper ratio is crucial. A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[2] For bioconjugation reactions in aqueous media, a higher ratio (e.g., 5:1 of THPTA to copper) is often recommended to protect biomolecules from potential oxidative damage.[1][4]

Reagents and Stoichiometry

Q4: Can the purity of this compound or my alkyne affect the yield?

A4: Absolutely. The purity of your azide, alkyne, and solvents can significantly impact the reaction's success.[2] It is advisable to use high-purity reagents and consider purifying your starting materials if impurities are suspected.[2] The this compound should be stored properly, typically at -20°C, and protected from light and moisture.[1]

Q5: What is the recommended stoichiometric ratio of azide to alkyne?

A5: While a 1:1 stoichiometric ratio is theoretical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[1] Often, the more accessible or less expensive component is used in excess.

Reaction Conditions

Q6: How does the choice of solvent impact the reaction with a PEGylated azide?

A6: The solvent system must ensure the solubility of all reactants. Due to the hydrophilic nature of the PEG linker in this compound, aqueous-based systems are often effective.[5] Common solvent systems include mixtures of water with co-solvents like t-butanol, DMSO, or methanol.[1] For biological applications, phosphate-buffered saline (PBS) is a frequent choice.[1]

Q7: What is the optimal temperature and reaction time?

A7: Most CuAAC reactions proceed efficiently at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., 37-50°C) may increase the rate.[1][4] However, be aware that higher temperatures could also promote side reactions.[1] While many click reactions are complete within a few hours, some systems, particularly those with sterically hindered substrates, may require longer reaction times (up to 48 hours).[1][3]

Quantitative Data Summary

The following tables provide a summary of typical starting concentrations and ratios for optimizing your CuAAC reaction.

Table 1: Recommended Concentration Ranges for Reaction Components

ComponentStarting ConcentrationNotes
Copper Catalyst (CuSO₄)50 µM - 500 µMA concentration between 50 to 250 µM is a good starting point.[2]
Reducing Agent (Sodium Ascorbate)1 mM - 10 mMA concentration of 5 to 10 mM is common. Always use a freshly prepared solution.[2]
Reactants (Azide/Alkyne)> 10 µMHigher concentrations generally lead to faster reaction rates.[4]

Table 2: Key Ratios for Reaction Optimization

RatioRecommended RangeRationale
Ligand : Copper1:1 to 5:1A higher ratio is often used in bioconjugation to protect sensitive molecules.[1][2]
Alkyne : Azide1:1 to 1.5:1A slight excess of one reactant can improve yield.[1]

Experimental Protocols

General Protocol for a CuAAC Reaction with this compound

This protocol provides a general method for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (or other suitable ligand)

  • Reaction Buffer (e.g., PBS, or a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example:

      • This compound (e.g., 10 mM in DMSO)

      • Alkyne-molecule (e.g., 10 mM in DMSO)

      • CuSO₄ (e.g., 20 mM in water)[6]

      • THPTA (e.g., 100 mM in water)[6]

      • Sodium Ascorbate (e.g., 100 mM or 300 mM in water, prepare fresh immediately before use )[6]

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in the desired reaction buffer.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution to the CuSO₄ solution (e.g., at a 5:1 molar ratio of ligand to copper). Mix well and let it stand for a few minutes.[4][6]

  • Initiation of the Reaction:

    • Add the catalyst premix to the deoxygenated reaction mixture containing the azide and alkyne.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[6]

    • Flush the headspace of the reaction vessel with inert gas and cap it securely.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal time may vary, so monitoring the reaction progress by TLC or LC-MS is recommended.

  • Purification:

    • Purify the final product from excess reagents and catalyst using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.

CUAAC_Protocol cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_purification 3. Product Isolation prep_azide Prepare Azide & Alkyne Solution combine Combine Azide and Alkyne in Buffer prep_azide->combine prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer Prepare Fresh Sodium Ascorbate Solution add_reducer Add Sodium Ascorbate to Initiate prep_reducer->add_reducer degas Deoxygenate Mixture with N2/Ar combine->degas degas->add_catalyst add_catalyst->add_reducer incubate Incubate at Room Temperature add_reducer->incubate purify Purify Product (e.g., Chromatography, Dialysis) incubate->purify

General experimental workflow for a CuAAC reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PEG6-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG6-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound and what are their roles?

A1: this compound is a heterobifunctional linker with three key components:

  • Boc (tert-butoxycarbonyl) group: This is a protecting group for the primary amine. It prevents the amine from participating in unintended reactions. It is stable under many conditions but can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent conjugation.[1][2][3]

  • PEG6 (6-unit polyethylene (B3416737) glycol) spacer: This hydrophilic spacer increases the solubility of the linker and the final conjugate in aqueous solutions. It also reduces steric hindrance between the two molecules being conjugated and can help minimize the immunogenicity of the resulting bioconjugate.[1][2]

  • Azide (B81097) group (N₃): This functional group is highly stable and specifically reacts with alkyne-containing molecules through a process known as "click chemistry".[4][5] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a very stable triazole linkage.[4]

Q2: What is the typical two-step workflow for using this compound?

A2: The conjugation process is a sequential, two-step procedure:

  • Boc Deprotection: The terminal Boc group is removed from the amine using a strong acid, most commonly Trifluoroacetic Acid (TFA).[4][6] This exposes the primary amine, making it available for conjugation.

  • Conjugation: The molecule can then be used in one of two ways:

    • The newly exposed amine is coupled to a molecule containing a suitable reactive group (e.g., an activated carboxylic acid like an NHS ester) to form a stable amide bond.

    • The azide group is reacted with an alkyne-functionalized molecule via click chemistry (e.g., CuAAC) to form a stable triazole linkage.[4][7]

Q3: Why is my Boc deprotection incomplete?

A3: Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low. A common range is 20-50% (v/v) TFA in an anhydrous solvent like dichloromethane (B109758) (DCM).[4][6]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Typical reaction times are 1-2 hours at room temperature.[6]

  • Poor Substrate Solubility: If the Boc-protected molecule is not fully dissolved, the reaction will be inefficient.[8]

  • Presence of Water: Moisture can interfere with the acidic conditions required for efficient deprotection. Always use anhydrous solvents.

Q4: I am observing unexpected side products after Boc deprotection. What are they?

A4: The most common side reaction during Boc deprotection is the formation of a reactive tert-butyl carbocation. This cation can alkylate electron-rich, nucleophilic residues on your molecule (e.g., tryptophan, methionine).[2][5][8] This can be minimized by adding a "scavenger," such as triisopropylsilane (B1312306) (TIS), to the deprotection cocktail to neutralize the carbocation.[1][4]

Q5: My click chemistry (CuAAC) reaction yield is low. What are the potential causes?

A5: Low yield in a CuAAC reaction can be attributed to several factors:

  • Inactive Copper Catalyst: The active catalyst is Cu(I). If your reaction is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state. Always use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I) in situ and consider degassing your buffers.[2]

  • Improper Ligand-to-Copper Ratio: A ligand (e.g., THPTA) is often used to stabilize the Cu(I) catalyst and prevent protein denaturation. An incorrect ratio can lead to poor results.[2]

  • Incorrect Stoichiometry: An improper molar ratio of the azide-PEG linker to the alkyne-containing molecule can limit the reaction.[2]

  • pH of the Reaction Buffer: The click reaction is typically most efficient at a neutral to slightly basic pH (around 7.4).

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection
Possible Cause Recommended Solution Success Metric
Insufficient acid strengthIncrease TFA concentration to 20-50% (v/v) in anhydrous DCM.[4][6]>95% deprotection as monitored by LC-MS.[4][9]
Inadequate reaction timeExtend reaction time to 2-3 hours and monitor progress by TLC or LC-MS.[2][6]Disappearance of starting material spot/peak.[6]
Presence of moistureUse high-quality anhydrous solvents for the reaction.Consistent and reproducible deprotection results.
Poor substrate solubilityTest different anhydrous solvents (e.g., DCM, dioxane) to ensure complete dissolution.[8]A clear, homogenous reaction mixture.
Problem 2: Side Product Formation During Deprotection
Possible Cause Recommended Solution Success Metric
t-Butylation of substrateAdd a scavenger like triisopropylsilane (TIS) at 2.5-5% (v/v) to the deprotection cocktail.[1][4]Absence of unexpected masses corresponding to +56 Da in the product by LC-MS.
Trifluoroacetylation of amineMinimize reaction time in TFA. A basic work-up after solvent removal can sometimes reverse this.[8]Absence of unexpected masses corresponding to +96 Da in the product by LC-MS.
Problem 3: Low Yield in Click Chemistry (CuAAC) Conjugation
Possible Cause Recommended Solution Success Metric
Inactive Cu(I) catalystDegas buffers and use a freshly prepared solution of sodium ascorbate (5-10 mol%).[2][4]>90% conjugation yield as monitored by HPLC or LC-MS.[4]
Suboptimal reagent ratiosOptimize the molar excess of the alkyne-containing molecule (typically 1.1-1.5 equivalents).[4]Minimal unreacted azide-PEG linker remaining.
Copper-mediated protein damageUse a copper-chelating ligand like THPTA or consider a copper-free click chemistry alternative (SPAAC) if working with sensitive biomolecules.[2]Retention of protein/biomolecule activity post-conjugation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the standard procedure for removing the Boc protecting group using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (Optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If your substrate is sensitive to alkylation, add TIS to a final concentration of 2.5-5% (v/v).[4]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4][6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][6]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[4][10]

  • The resulting TFA salt of the deprotected amine-PEG6-azide can often be used directly in the next conjugation step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the deprotected amine-PEG6-azide (after its amine end has been attached to a molecule of interest) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.[4]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.[4]

  • In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.[4]

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed immediately by the addition of the CuSO₄ solution. The order of addition is critical to ensure the rapid reduction of Cu(II) to the active Cu(I) species.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC to remove the copper catalyst and unreacted starting materials.[][12]

Visualizations

G cluster_deprotection Boc Deprotection Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Start: Dissolve This compound add_tfa Add TFA (20-50%) + Scavenger (TIS) start->add_tfa react React 1-2h at RT add_tfa->react monitor Monitor by LC-MS react->monitor complete Deprotection Complete? monitor->complete evaporate Evaporate Solvent & Excess TFA complete->evaporate Yes incomplete Incomplete Reaction complete->incomplete No end_deprotection Product Ready for Conjugation evaporate->end_deprotection G cluster_troubleshooting Troubleshooting Low Conjugation Yield start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Low or No Product check_deprotection Was Boc deprotection complete? start->check_deprotection check_reagents Are click chemistry reagents fresh? check_deprotection->check_reagents Yes redo_deprotection Action: Redo deprotection with fresh reagents/ longer time. check_deprotection->redo_deprotection No check_oxygen Was reaction mixture degassed? check_reagents->check_oxygen Yes prep_reagents Action: Prepare fresh Sodium Ascorbate and CuSO4 solutions. check_reagents->prep_reagents No check_ratio Is Azide:Alkyne ratio optimal? check_oxygen->check_ratio Yes degas_mixture Action: Degas solvent and run reaction under inert gas. check_oxygen->degas_mixture No optimize_ratio Action: Titrate alkyne concentration (1.1-1.5x). check_ratio->optimize_ratio No success Successful Conjugation check_ratio->success Yes fail Problem Persists: Contact Support redo_deprotection->fail prep_reagents->fail degas_mixture->fail optimize_ratio->fail

References

Technical Support Center: Boc-NH-PEG6-azide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG6-azide. This guide offers troubleshooting solutions, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient deprotection.

I. Troubleshooting Guide and FAQs

This section addresses common issues and questions related to the incomplete deprotection of this compound.

Q1: What are the most common reasons for my incomplete Boc deprotection?

Incomplete removal of the Boc group is a frequent issue that can typically be attributed to several key factors related to reaction conditions and reagents.[1]

  • Insufficient Acid Strength or Concentration : The Boc group is removed by acidolysis, a reaction that is highly dependent on the strength and concentration of the acid used.[2] Trifluoroacetic acid (TFA) is commonly used, but if its concentration is too low, the reaction may not proceed to completion.[2][3]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process; therefore, short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[2][4] While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[3][5]

  • Steric Hindrance : The polyethylene (B3416737) glycol (PEG) chain, while enhancing solubility, can sterically hinder the acid's approach to the Boc-protected amine, which slows the reaction rate.[2][4][6]

  • Solvent and Solubility Issues : The choice of solvent is critical. It must fully solvate both the PEGylated starting material and the acid reagent to ensure an efficient reaction.[3][5] Dichloromethane (B109758) (DCM) is a common choice, but poor solubility can impede the reaction.

  • Moisture Contamination : Water in the reaction can reduce the effective concentration of the acid, leading to an incomplete reaction.[4]

Q2: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress and confirm the complete consumption of the starting material.

  • Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method to visualize the progress of the reaction.[6] The deprotected product (amine) is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[5] A ninhydrin (B49086) stain can be used to specifically visualize the primary amine product, which will appear as a colored spot.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[5] Successful deprotection is confirmed by the disappearance of the mass peak for the starting material and the appearance of a new peak corresponding to a mass loss of 100.12 Da.[6]

  • ¹H NMR Spectroscopy : The reaction can be monitored by the disappearance of the characteristic singlet signal of the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[4][7]

Q3: I am observing unexpected side products after deprotection. What is the likely cause, and how can I prevent this?

The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[3][8] This carbocation can alkylate nucleophilic sites on your molecule, leading to undesired tert-butylation.[3][9] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[1][9] Triisopropylsilane (B1312306) (TIS) is a very common and effective scavenger for this purpose.[6][10]

Q4: Can I use the deprotected product directly as a TFA salt?

Yes, in many cases, the crude product obtained after removing the solvent and excess TFA is the trifluoroacetate (B77799) (TFA) salt of the amine.[11][12] This TFA salt can often be used directly in subsequent steps, such as amide coupling reactions, without further purification or neutralization.[2][12] If the free amine is required, a basic work-up, such as washing with a saturated sodium bicarbonate (NaHCO₃) solution, can be performed.[2][13]

Q5: Is the azide (B81097) group stable under the acidic conditions used for Boc deprotection?

Yes, the azide functional group is generally stable under the standard acidic conditions, such as TFA in DCM, used for Boc deprotection.[14] However, it is important to avoid strong reducing agents, as they can reduce the azide group.[5]

II. Quantitative Data Summary

The following tables provide summaries of typical reaction conditions, troubleshooting solutions, and common scavengers used in Boc deprotection.

Table 1: Typical Reaction Conditions for TFA-mediated Boc Deprotection

Parameter Typical Value/Condition Reference(s)
Substrate Concentration 0.1 - 0.2 M in DCM [2][13][15]
TFA Concentration 20-50% (v/v) in DCM [11][13][15]
Temperature 0 °C to Room Temperature [11][13][15]
Reaction Time 1 - 2 hours [11][13][15]

| Scavenger (optional) | 2.5 - 5% (v/v) Triisopropylsilane (TIS) |[3][12][13] |

Table 2: Troubleshooting Incomplete Deprotection

Issue Potential Cause Recommended Solution Reference(s)
Starting material remains Insufficient acid concentration Increase TFA concentration (e.g., from 20% to 50%). [2][3][6]
Inadequate reaction time Extend reaction time; monitor every 30-60 minutes. [3][6]
Low reaction temperature Allow the reaction to warm to room temperature. Gentle heating (30-40°C) can be considered. [3][4]
Steric hindrance / Poor solubility Ensure the substrate is fully dissolved. Consider a stronger acid system like 4M HCl in dioxane. [2]
Formation of side products Alkylation by tert-butyl cation Add a scavenger like Triisopropylsilane (TIS) to the reaction mixture. [9]

| Difficulty isolating product | Product is an oily TFA salt | Precipitate the product by adding cold diethyl ether. |[5][10] |

Table 3: Common Scavengers to Prevent Side Reactions

Scavenger Typical Concentration Target Residue/Function Reference(s)
Triisopropylsilane (TIS) 2.5 - 5% General carbocation scavenger [5][10]
Water ~5% General carbocation scavenger [9]
Phenol ~5% General carbocation scavenger [5]

| 1,2-Ethanedithiol (EDT) | ~2.5% | Protects Cysteine |[5] |

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound using TFA/DCM

This protocol describes a standard procedure for the removal of the Boc group.

  • Dissolution : Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a final concentration of 0.1-0.2 M.[13][15]

  • Cooling : Cool the solution to 0°C using an ice bath.[13][15]

  • Acid Addition : Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[13][15] If your substrate is sensitive to side reactions, add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[15]

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[13][15]

  • Monitoring : Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[13][15]

  • Work-up : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[11] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[3][13] The resulting product is the TFA salt of NH2-PEG6-azide and is often a viscous oil.[11]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Chamber Preparation : Prepare a TLC chamber with a suitable mobile phase, such as 9:1 or 8:2 (v/v) dichloromethane (DCM) and methanol (B129727) (MeOH).[6]

  • Spotting : On a silica (B1680970) gel TLC plate, spot a reference of the starting material. At various time points, take a small aliquot of the reaction, quench it with a drop of saturated sodium bicarbonate solution, and spot it on the plate.[6]

  • Development : Develop the plate in the prepared chamber.

  • Visualization : Visualize the spots. Since PEG compounds may not be strongly UV-active, staining is recommended. Use a ninhydrin stain to visualize the amine product (will appear as a colored spot) or a modified Dragendorff stain for PEG compounds.[6] Successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf spot.[6]

Protocol 3: Confirmation of Deprotection by ¹H NMR and Mass Spectrometry

  • ¹H NMR Spectroscopy : Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire a ¹H NMR spectrum. Complete deprotection is confirmed by the complete disappearance of the singlet peak around 1.4 ppm, which corresponds to the nine protons of the Boc group's tert-butyl moiety.[7]

  • Mass Spectrometry (MS) : Prepare a dilute solution of your starting material and final product for LC-MS analysis. Confirm the absence of the molecular ion peak for the starting material and the presence of a new peak corresponding to the mass of the deprotected product (a mass loss of 100.12 Da).[6]

IV. Mandatory Visualizations

Boc Deprotection Reaction cluster_reactants Reactants cluster_products Products Reactant Boc-NH-PEG6-N3 Product H3N+-PEG6-N3 (TFA Salt) Reactant->Product Acidolysis Acid TFA in DCM Byproduct1 Isobutylene Byproduct2 CO2

Caption: Chemical transformation during the TFA-mediated deprotection of this compound.

G start Dissolve Boc-NH-PEG6-N3 in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA (20-50%) and optional scavenger (TIS) cool->add_tfa react_cold Stir at 0°C for 30 min add_tfa->react_cold react_warm Warm to RT and stir for 1-2 hours react_cold->react_warm monitor Monitor reaction by TLC or LC-MS react_warm->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react_warm No concentrate Concentrate under reduced pressure is_complete->concentrate Yes coevaporate Co-evaporate with Toluene or DCM (3x) concentrate->coevaporate end_product Final Product (TFA Salt) coevaporate->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Workflow start Start: Incomplete Deprotection (Starting material remains by TLC/LC-MS) check_acid Is TFA concentration sufficient? (e.g., 20-50%) start->check_acid increase_acid Action: Increase TFA concentration to 50% check_acid->increase_acid No check_time Is reaction time adequate? (e.g., 1-2 hours at RT) check_acid->check_time Yes increase_acid->check_time increase_time Action: Extend reaction time. Monitor progress. check_time->increase_time No check_solubility Is substrate fully dissolved? check_time->check_solubility Yes increase_time->check_solubility stronger_acid Action: Consider stronger acid system (e.g., 4M HCl in Dioxane) check_solubility->stronger_acid No success Success: Complete Deprotection check_solubility->success Yes stronger_acid->success

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Boc-NH-PEG6-azide stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Boc-NH-PEG6-azide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, ensuring the integrity and optimal performance of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by three key factors:

  • Temperature: Elevated temperatures can promote the decomposition of the azide (B81097) functional group, which is energetically unstable.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate the degradation of the azide group.[1][2]

  • Acidic Conditions: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acid and will be cleaved upon exposure to acidic environments, revealing the primary amine.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[2][3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment is also recommended to prevent oxidative degradation and hydrolysis.[1]

Q3: Can I store this compound at 4°C?

A3: For short-term storage (up to a few weeks), 4°C is acceptable. However, for periods longer than this, -20°C is strongly recommended to ensure maximum stability and prevent gradual degradation of the compound.[2]

Q4: How should I handle this compound during experimental use to minimize degradation?

A4: To maintain the integrity of the compound during your experiment, it is important to:

  • Allow the container to warm to room temperature before opening to prevent moisture condensation inside.

  • Use non-metallic spatulas for handling, as azides can form explosive compounds with heavy metals.

  • Prepare solutions fresh for each experiment. If stock solutions must be stored, aliquot them into single-use vials and store at -20°C or below to avoid repeated freeze-thaw cycles.[2]

Q5: What are the main degradation pathways for this compound?

A5: The most probable degradation pathways involve the loss of the Boc group under acidic conditions to expose a free amine, and the decomposition of the azide moiety.[2] The polyethylene (B3416737) glycol (PEG) chain itself is generally stable but can undergo oxidative degradation under harsh conditions or prolonged exposure to atmospheric oxygen.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in "click" chemistry reaction Degradation of the azide functionality.• Ensure the reagent has been stored correctly at -20°C in a dark, dry, and sealed container. • Avoid repeated freeze-thaw cycles of stock solutions.[2] • Use freshly prepared solutions for your reaction.
Unexpected side product with a free amine Accidental deprotection of the Boc group.• Avoid acidic conditions during storage and reaction setup. • Ensure all solvents and reagents are free from acidic impurities.[2]
Incomplete reaction or presence of starting material Poor solubility of the reagent.• While the PEG linker enhances solubility, ensure the chosen reaction solvent is appropriate for all components. • Gentle warming and sonication may aid dissolution, but avoid excessive heat.[2]
Reagent appears discolored or oily Potential significant degradation of the compound.• Do not use the reagent if its appearance has changed. • It is recommended to purchase a new batch to ensure the integrity of your experiments.[2]
Inconsistent results between experiments Instability of stock solutions.• Prepare fresh stock solutions for each experiment. • If storing stock solutions, aliquot into single-use vials and store at -20°C or below.[1]

Data Presentation

Representative Stability of Boc-Protected PEG-Azide Linkers

While specific long-term stability data for this compound is often proprietary, the following table provides a representative summary based on the known stability of similar compounds. This data is for illustrative purposes and should be confirmed with in-house stability studies.

Storage Condition Duration Expected Purity Recommendation
-20°C, Dark, Dry, Inert Atmosphere12 months>98%Recommended long-term storage condition.[1]
4°C, Dark, Dry3 months~97%Suitable for short to medium-term storage.[1]
Room Temperature, Dark1 month~90-95%Not recommended for extended periods.[1]
Room Temperature, Light1 week<90%Significant degradation can be expected.[1]
Typical Analytical Specifications for this compound
Parameter Expected Value Analytical Technique
Molecular Weight450.53 g/mol Mass Spectrometry (ESI-MS)[3]
¹H NMRSee Table 3 for typical chemical shiftsNMR Spectroscopy
Purity≥95%HPLC-ELSD/CAD or NMR
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
Assignment Chemical Shift (ppm) Multiplicity Integration
Boc (-C(CH₃)₃)~1.44s9H
-NH-~5.0br s1H
-NH-CH₂-~3.30q2H
PEG backbone (-O-CH₂-CH₂-O-)~3.65m20H
-CH₂-N₃~3.39t2H

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-ELSD/CAD

This protocol outlines a general method for determining the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended.[4]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional additive)

  • HPLC system with ELSD or CAD

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phases).

3. Chromatographic Conditions:

  • Mobile Phase A: Water (with optional 0.1% TFA)

  • Mobile Phase B: Acetonitrile (with optional 0.1% TFA)

  • Gradient Program: A typical gradient might start at a low percentage of B and increase to a high percentage over 20-30 minutes.

  • Flow Rate: Approximately 1.0 mL/min.[4]

  • Detector: ELSD or CAD.

4. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the potential degradation pathways of this compound under various stress conditions.[1][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • For each stress condition, aliquot the stock solution into separate vials.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Incubate at 40°C for 24 hours.[1]

  • Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Incubate at 40°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to a sample vial. Incubate at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Incubate a solid sample and a solution sample at 60°C for 48 hours in the dark.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to a light source (e.g., UV lamp) for a defined period.

3. Analysis:

  • Analyze the stressed samples alongside a control sample (stored at -20°C) using the HPLC method described in Protocol 1.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Deprotected Amine\n(H2N-PEG6-azide) Deprotected Amine (H2N-PEG6-azide) This compound->Deprotected Amine\n(H2N-PEG6-azide) Acidic Conditions (e.g., TFA, HCl) Azide Decomposition Products Azide Decomposition Products This compound->Azide Decomposition Products Heat, Light (UV) PEG Chain Cleavage Products\n(e.g., aldehydes, carboxylic acids) PEG Chain Cleavage Products (e.g., aldehydes, carboxylic acids) This compound->PEG Chain Cleavage Products\n(e.g., aldehydes, carboxylic acids) Oxidizing Agents (e.g., H2O2)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield check_storage Was the reagent stored correctly? (-20°C, dark, dry, sealed) start->check_storage check_acidity Were reaction conditions acidic? check_storage->check_acidity Yes use_fresh Use a fresh batch of reagent check_storage->use_fresh No check_acidity->use_fresh Yes analyze_purity Analyze reagent purity (e.g., by HPLC or NMR) check_acidity->analyze_purity No proceed Proceed with reaction analyze_purity->proceed

Caption: Troubleshooting workflow for low reaction yield.

Recommended Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot for different conditions and time points prep_stock->aliquot temp Temperature Stress (-20°C, 4°C, 25°C, 40°C) aliquot->temp light Light Exposure (UV and visible light vs. dark) aliquot->light humidity Humidity Stress (desiccated vs. ambient) aliquot->humidity hplc Analyze by HPLC-ELSD/CAD at T=0, 1, 3, 6, 12 months temp->hplc light->hplc humidity->hplc nmr Confirm structure by NMR hplc->nmr calc Calculate % Purity Remaining nmr->calc id_deg Identify Degradation Products calc->id_deg

Caption: Recommended workflow for a stability assessment study.

References

Technical Support Center: PROTAC Synthesis with Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Boc-NH-PEG6-azide linker.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Boc deprotection reaction is incomplete or shows significant side products. What's going wrong?

Incomplete removal of the tert-butoxycarbonyl (Boc) group or the formation of side products are common hurdles. The issue often stems from reaction conditions or the inherent reactivity of your substrate.

Troubleshooting Steps:

  • Incomplete Deprotection: The Boc group is cleaved by acidolysis.[1] If the reaction is sluggish, the acidic conditions may be insufficient.

    • Solution 1: Increase Acid Concentration. Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A move from 20% to 50% (v/v) TFA is a standard adjustment.[1]

    • Solution 2: Extend Reaction Time. Monitor the reaction closely by TLC or LC-MS and allow it to stir longer until the starting material is consumed.[1][2] Deprotection can take from 30 minutes to several hours.[2][3]

    • Solution 3: Consider an Alternative Acid. For difficult substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be effective.[1][3]

  • Side Product Formation: The primary cause of side products is the reactive tert-butyl cation generated during deprotection, which can alkylate sensitive functional groups on your molecule.

    • Solution: Use a Scavenger. Adding a carbocation scavenger to the reaction mixture is highly effective. Triisopropylsilane (B1312306) (TIS) is the most common choice.[2][3]

Data Summary: Boc Deprotection Conditions

Reagent SystemTypical ConcentrationSolventTime (Typical)TemperatureKey Considerations
TFA20-50% (v/v)DCM0.5 - 2 hours0°C to RTMost common method; volatile for easy removal.[3]
HCl4M1,4-Dioxane1 - 4 hoursRoom TempGood alternative; requires anhydrous conditions.[3]

Data Summary: Common Carbocation Scavengers

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Traps the tert-butyl cation to prevent side reactions.[3]
Water2.5 - 5%Can also act as a carbocation scavenger.[3]
Thioanisole5%Scavenges carbocations and protects methionine residues.[3]
FAQ 2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction has low or no yield. How can I fix this?

Low yield in the final click chemistry step is a frequent bottleneck.[4] The CuAAC reaction is sensitive to several factors, primarily the integrity of the copper(I) catalyst and the purity of the reactants.[4][5]

Troubleshooting Steps:

  • Inactive Copper(I) Catalyst: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5]

    • Solution: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).[4] Thoroughly degas all solvents (e.g., by bubbling with argon or nitrogen for 15-20 minutes) before use to remove oxygen.[4]

  • Poor Reagent Quality or Stoichiometry: The reaction relies on high-purity azide (B81097) and alkyne components.

    • Solution 1: Verify Purity. Before starting, confirm the purity of your azide-linker intermediate and your alkyne-functionalized ligand by NMR and/or LC-MS.[4]

    • Solution 2: Optimize Ratios. Use a slight excess (1.1–1.5 equivalents) of one of the coupling partners to drive the reaction to completion.[4]

  • Catalyst Inhibition or Side Reactions: Other functional groups can interfere with the catalyst, or side reactions can consume starting materials.

    • Solution 1: Use a Ligand. Including a copper-coordinating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation and disproportionation, accelerating the reaction.[4]

    • Solution 2: Prevent Dimerization. The Glaser coupling, a dimerization of terminal alkynes, can occur in the presence of oxygen.[4] Strict exclusion of oxygen and ensuring a sufficient excess of sodium ascorbate (B8700270) helps maintain a reducing environment.[4]

Data Summary: Common CuAAC Reaction Systems

Copper SourceReducing AgentLigandSolvent SystemTypical YieldNotes
CuSO₄Sodium AscorbateNonetBuOH/H₂O60-85%Simple and inexpensive, but prone to catalyst oxidation.[4]
CuSO₄Sodium AscorbateTHPTADMSO/H₂O80-95%Ligand protects the catalyst and accelerates the reaction.[4]
Cu(I) salt (e.g., CuBr)None neededTBTATHF, DCM75-95%Avoids in-situ reduction but Cu(I) salts are highly oxygen-sensitive.[4]
FAQ 3: My this compound linker or its intermediates seem to be degrading. What are the best storage and handling practices?

The stability of your linker is crucial for successful synthesis. The two key functional groups have different sensitivities.

  • Boc Group: This group is highly stable to basic conditions but is readily cleaved by strong acids.[6] Accidental deprotection can occur if the linker is exposed to acidic impurities in solvents or on glassware.

    • Handling: Avoid all acidic conditions during storage and reaction setup until the planned deprotection step.[6]

  • Azide Group: Aliphatic azides are relatively stable but are high-energy functional groups. They can be sensitive to heat and light.[6]

    • Handling: Avoid repeated freeze-thaw cycles.[6] For reactions, use freshly prepared solutions.

Storage Recommendations:

ConditionDurationTemperatureDetails
Short-termWeeks2-8°CStore in a dry, dark, and tightly sealed container.
Long-termMonths to Years-20°CFor optimal stability, store desiccated and protected from light.[6]
FAQ 4: My LC-MS analysis shows the successful formation of my PROTAC, but the isolated yield after purification is very low. What is happening?

This common problem points directly to the purification step. The physicochemical properties of PEGylated PROTACs make them challenging to purify with traditional methods.

  • Problem: Strong Adhesion to Silica (B1680970) Gel. PEG linkers dramatically increase the polarity of the final PROTAC molecule. When using normal-phase silica gel chromatography, these highly polar compounds can bind irreversibly or streak extensively, resulting in very poor recovery.[7]

    • Solution: Use Reverse-Phase HPLC. The standard and most effective method for purifying PROTACs is reverse-phase preparative HPLC (RP-HPLC).[7] This technique is well-suited for polar molecules and provides excellent resolution. A typical mobile phase consists of a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid to improve peak shape.[7]

Experimental Protocols & Visualizations

Overall PROTAC Synthesis Workflow

The synthesis of a PROTAC using a this compound linker typically follows a three-stage process: 1) deprotection of the amine, 2) coupling of the first ligand (e.g., warhead for the protein of interest), and 3) a final "click" reaction to attach the second ligand (e.g., E3 ligase binder).

PROTAC_Synthesis_Workflow Start Start: This compound Linker Deprotection Step 1: Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate1 Intermediate: H2N-PEG6-Azide Deprotection->Intermediate1 Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA) Intermediate1->Coupling Intermediate2 Intermediate: Warhead-NH-PEG6-Azide Coupling->Intermediate2 POI_Ligand Warhead-COOH (Ligand for Target Protein) POI_Ligand->Coupling Click Step 3: CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate2->Click Crude Crude PROTAC Product Click->Crude E3_Ligand E3-Ligand-Alkyne E3_Ligand->Click Purification Purification (RP-HPLC) Crude->Purification Final Final PROTAC Purification->Final

Caption: General experimental workflow for PROTAC synthesis. (Max Width: 760px)
Protocol 1: Boc Deprotection of this compound

This protocol describes the standard procedure for removing the Boc protecting group using TFA.[1][2][3]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) (2.5-5% v/v) as a scavenger.[1][2]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[1][2]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x). The resulting TFA salt of the deprotected amine (H2N-PEG6-azide) can often be used directly in the next step without further purification.

Protocol 2: General Procedure for PROTAC Synthesis via CuAAC

This protocol outlines the final coupling step between an azide-functionalized intermediate and an alkyne-functionalized ligand.[4][8]

  • Preparation: Dissolve the azide-functionalized intermediate (e.g., Warhead-NH-PEG6-Azide, 1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 eq) in a suitable solvent mixture, such as 1:1 t-butanol/water or DMSO/water.[4]

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reagent Addition: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate (B86663) (CuSO₄, 0.1-0.2 eq) and sodium ascorbate (1.0-2.0 eq).[8] If using a ligand, pre-mix the CuSO₄ with the ligand (e.g., THPTA, 0.5-1.0 eq) before adding to the main reaction vessel.[8]

  • Initiation: Add the CuSO₄ (or CuSO₄/ligand) solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the formation of the PROTAC product by LC-MS.[8]

  • Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the final PROTAC product by preparative RP-HPLC.[8]

Troubleshooting Decision Tree for Low PROTAC Yield

This diagram provides a logical path to diagnose the cause of low overall yield in a multi-step PROTAC synthesis.

Troubleshooting_Tree Start Start: Low Final PROTAC Yield Check_SM 1. Verify Starting Materials (Linker, Ligands) Purity by NMR/LC-MS? Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes SM_Bad Purity Poor Check_SM->SM_Bad No Check_Step1 2. Check Boc Deprotection Complete conversion by LC-MS? SM_OK->Check_Step1 Repurify_SM Action: Re-purify or re-synthesize starting materials. SM_Bad->Repurify_SM Step1_OK Conversion >95% Check_Step1->Step1_OK Yes Step1_Bad Incomplete Check_Step1->Step1_Bad No Check_Step2 3. Check Amide Coupling Good conversion to Warhead-PEG-Azide? Step1_OK->Check_Step2 Optimize_Step1 Action: Increase TFA concentration, extend reaction time, or add scavengers. Step1_Bad->Optimize_Step1 Step2_OK Conversion >80% Check_Step2->Step2_OK Yes Step2_Bad Low Conversion Check_Step2->Step2_Bad No Check_Step3 4. Check Click (CuAAC) Reaction Product formation by LC-MS? Step2_OK->Check_Step3 Optimize_Step2 Action: Check coupling reagents (HATU). Ensure base (DIPEA) is adequate. Try different solvent (DMF/NMP). Step2_Bad->Optimize_Step2 Step3_OK Product Formed Check_Step3->Step3_OK Yes Step3_Bad No/Low Product Check_Step3->Step3_Bad No Check_Purification 5. Check Purification Poor isolated yield? Step3_OK->Check_Purification Optimize_Step3 Action: Degas solvents thoroughly. Use fresh NaAsc solution. Add Cu(I) stabilizing ligand (THPTA). Step3_Bad->Optimize_Step3 Purification_Bad Yes Check_Purification->Purification_Bad Optimize_Purification Action: Switch from silica gel to Reverse-Phase HPLC (RP-HPLC). Optimize gradient. Purification_Bad->Optimize_Purification Success Yield Improved Optimize_Purification->Success

Caption: A decision tree for troubleshooting low-yield PROTAC synthesis. (Max Width: 760px)

References

How to improve the solubility of Boc-NH-PEG6-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG6-azide and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

A1: this compound is a heterobifunctional linker molecule. Its structure consists of three key components:

  • Boc (tert-butyloxycarbonyl) group: A protecting group for the amine, which is lipophilic (fat-soluble) and enhances solubility in nonpolar organic solvents.[1][2]

  • PEG6 (polyethylene glycol) chain: A six-unit polyethylene (B3416737) glycol spacer that is hydrophilic (water-soluble) and imparts flexibility.[1][2][3]

  • Azide group (-N3): A functional group that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

Q2: What factors influence the solubility of this compound conjugates?

A2: The solubility of this compound conjugates is influenced by several factors:

  • Physicochemical properties of the conjugated molecule: The inherent solubility of the molecule attached to the PEG linker will significantly impact the overall solubility of the conjugate.

  • PEG chain length: While this molecule has a fixed PEG6 chain, in general, longer PEG chains tend to increase aqueous solubility.[3][5]

  • Solvent choice: The polarity and nature of the solvent are critical. A solvent that can accommodate both the hydrophilic PEG portion and the potentially hydrophobic conjugate is ideal.

  • Temperature: For many PEGylated compounds, solubility increases with temperature.[6]

  • pH: If the conjugated molecule has ionizable groups, the pH of the solution can significantly affect its solubility.

  • Presence of salts: The ionic strength of the solution can influence solubility.

Q3: In which solvents is this compound generally soluble?

A3: Based on its amphiphilic nature, this compound is soluble in a range of common laboratory solvents. It exhibits good solubility in many organic solvents and is also soluble in water.[6][7][8] It is particularly soluble in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents like dichloromethane (B109758) (DCM).[1][2]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter with the solubility of this compound and its conjugates.

Problem 1: My this compound conjugate has precipitated out of solution.

  • Possible Cause: The solvent may not be optimal for the final conjugate, even if it was suitable for the starting materials. The properties of the conjugated molecule can dramatically alter the overall solubility.

  • Solution:

    • Try a different solvent: If you are using an aqueous buffer, try adding a water-miscible organic co-solvent like DMSO or DMF. A final concentration of 10-20% organic solvent can often improve solubility without denaturing proteins.[9]

    • Adjust the pH: If your conjugate has ionizable groups, altering the pH can increase its charge and improve solubility in aqueous solutions.

    • Gentle heating: Briefly and gently warming the solution may help redissolve the precipitate. However, be cautious with temperature-sensitive molecules.

    • Sonication: Brief sonication in a water bath can help to break up aggregates and redissolve the compound.

Problem 2: The this compound starting material is difficult to dissolve.

  • Possible Cause: Although generally soluble, at high concentrations or in suboptimal solvents, dissolution can be slow.

  • Solution:

    • Use a high-purity solvent: Ensure your solvent is anhydrous and of high quality, as impurities can affect solubility.

    • Vortexing and gentle warming: Vigorously vortex the solution. If it remains undissolved, gentle warming (e.g., to 30-40°C) can be effective.

    • Start with a small amount of a strong solvent: Dissolve the compound in a minimal amount of a strong solvent like DMSO or DMF first, and then add it to the reaction buffer. Be mindful of the final concentration of the organic solvent in your reaction.[9]

Problem 3: My final conjugate appears oily or as a viscous liquid, not a precipitate.

  • Possible Cause: This is common for PEGylated compounds, especially those with shorter PEG chains. It may not be a true solubility issue but rather the physical nature of the product.

  • Solution:

    • Confirm dissolution: Ensure that the oily substance is truly a separate phase and not just a highly concentrated, viscous solution. Try diluting a small aliquot to see if it disperses.

    • Purification considerations: This physical form may require adjustments to your purification strategy. For example, liquid-liquid extraction might be more suitable than precipitation.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Similar Compound (Boc-NH-PEG6-amine)

Solvent ClassificationSolventReported Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Acetonitrile (ACN)Soluble
Tetrahydrofuran (THF)Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSlightly Soluble
Protic WaterSoluble
MethanolSlightly Soluble
Nonpolar Ethyl AcetateSlightly Soluble

Source: Adapted from BenchChem Technical Guide for Boc-NH-PEG6-amine.[1][10] "Soluble" indicates general solubility, while "Slightly Soluble" suggests limited solubility.

Experimental Protocols

Protocol 1: General Procedure for Improving the Solubility of a this compound Conjugate

  • Initial Dissolution Attempt:

    • Attempt to dissolve the conjugate in the desired aqueous buffer (e.g., PBS) at the target concentration.

    • Vortex the sample for 1-2 minutes.

  • Introduction of an Organic Co-solvent:

    • If the conjugate is not fully dissolved, add a water-miscible organic solvent such as DMSO or DMF dropwise while vortexing.

    • Start with 5% (v/v) of the organic solvent and incrementally increase to a maximum of 20% if necessary.

  • pH Adjustment (for aqueous solutions):

    • If the conjugate has acidic or basic functional groups, adjust the pH of the solution.

    • For basic groups, lowering the pH can increase protonation and solubility.

    • For acidic groups, raising the pH can increase deprotonation and solubility.

    • Use dilute HCl or NaOH for pH adjustments.

  • Gentle Heating:

    • If the conjugate is still not dissolved, warm the solution in a water bath to 30-40°C for 5-10 minutes with intermittent vortexing.

    • Caution: Only apply heat if your conjugated molecule is thermally stable.

  • Sonication:

    • As a final resort, place the vial in a bath sonicator for 5-10 minutes.

    • Monitor the solution for any signs of degradation.

Protocol 2: Boc Deprotection of a this compound Conjugate

This protocol is for the removal of the Boc protecting group to reveal a primary amine.

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a glass vial.[4]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.[4]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed.[11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[11]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Visualizations

experimental_workflow start Start with Insoluble Conjugate solvent Add Organic Co-solvent (5-20%) (e.g., DMSO, DMF) start->solvent ph Adjust pH (if applicable) solvent->ph If still insoluble end Soluble Conjugate solvent->end If soluble heat Gentle Heating (30-40°C) ph->heat If still insoluble ph->end If soluble sonicate Sonication heat->sonicate If still insoluble heat->end If soluble sonicate->end If soluble

Caption: A stepwise workflow for improving the solubility of conjugates.

structural_solubility_relationship compound This compound boc Boc Group compound->boc peg PEG6 Chain compound->peg azide Azide Group compound->azide solubility Overall Solubility Profile boc->solubility Increases Lipophilicity (Solubility in nonpolar organic solvents) peg->solubility Increases Hydrophilicity (Solubility in aqueous and polar solvents) azide->solubility Generally maintains polarity

Caption: The influence of functional groups on solubility.

References

Common mistakes to avoid when using Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using Boc-NH-PEG6-azide in experimental workflows.

General Handling, Storage, and Solubility

This section covers the fundamental aspects of handling, storing, and dissolving this compound to ensure its stability and effective use.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: For long-term stability, this compound should be stored at -20°C in a dark, dry environment.[1] The container should be tightly sealed to prevent moisture absorption, as PEG compounds can be hygroscopic.[2] For short-term storage, 2-8°C under an inert atmosphere is acceptable.[3] If the compound is dissolved in a solvent, it is best to store the solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4][5]

Q2: My this compound appears as a viscous liquid or oil. How should I handle and weigh it?

A2: The polyethylene (B3416737) glycol (PEG) chain can make the compound viscous and difficult to handle at room temperature.[1][5][6] To ensure accurate measurement, warm the vial gently to room temperature before opening.[5][6] It is also advisable to handle the compound in a dry environment, such as under an inert atmosphere or in a glove box, to minimize moisture absorption.[5][6]

Q3: What solvents can I use to dissolve this compound, and are there any quantitative data available?

A3: this compound is soluble in a variety of common laboratory solvents due to its amphiphilic nature, with the Boc group favoring nonpolar organic solvents and the PEG chain enhancing solubility in polar and aqueous media.[7][8] While extensive quantitative data is not widely published, qualitative assessments and data from analogous compounds indicate good solubility in several solvents.[4][5][7] One source indicates a solubility of 10 mM in DMSO.[9]

Data Presentation: Solubility Profile
Solvent ClassificationSolventReported SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (10 mM reported)[4][9]A common choice for creating high-concentration stock solutions.[2][4]
Dimethylformamide (DMF)Soluble[4]Frequently used as a reaction solvent for bioconjugation.[2]
Chlorinated Dichloromethane (DCM)Soluble[4]Often used for Boc deprotection reactions.[4][10][11]
Protic WaterSoluble[7]The PEG chain imparts hydrophilicity.[7][8]

Note: "Soluble" indicates that the compound is generally soluble, but the exact concentration may need to be determined empirically for your specific application.

Troubleshooting Guide: Solubility Issues
IssuePotential Cause(s)Recommended Solution(s)
Precipitation when adding to an aqueous buffer The hydrophobic Boc group can cause aggregation in purely aqueous solutions at high concentrations.[2][5][6]First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to create a stock solution. Then, add this stock solution dropwise to the vigorously stirred or vortexing aqueous buffer to prevent localized high concentrations.[5][6]
Cloudiness or incomplete dissolution in organic solvents The solvent may contain impurities (e.g., water) or may not be suitable for the desired concentration.[6]Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions.[2] Gentle warming (30-40°C) or brief sonication can aid dissolution, but avoid prolonged heating to prevent potential degradation.[2][5][6]

Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to liberate the primary amine for subsequent conjugation. This section addresses common issues related to this process.

Frequently Asked Questions (FAQs)

Q4: I am observing incomplete removal of the Boc group. What are the likely causes and how can I resolve this?

A4: Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (commonly Trifluoroacetic Acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[10][11]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal. While many deprotections occur at room temperature within 1-2 hours, some substrates may require longer times.[10][11]

  • Steric Hindrance: The PEG chain's bulkiness can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[10][11]

To address this, you can increase the acid concentration (e.g., from 20% to 50% TFA in DCM), extend the reaction time while monitoring progress via TLC or LC-MS, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[10][11]

Q5: After deprotection, I see unexpected side products in my analysis. What are they and how can I prevent them?

A5: The most common cause of side products is the reaction of the tert-butyl cation, a reactive intermediate generated during the acidic cleavage of the Boc group.[10] This cation can alkylate electron-rich residues in your molecule (e.g., tryptophan, methionine), leading to undesired modifications.[10] To prevent this, it is highly recommended to add "scavengers" to the reaction mixture. Scavengers, such as triisopropylsilane (B1312306) (TIS), are designed to react with and neutralize the tert-butyl cation.[10]

Mandatory Visualization: Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Boc Deprotection Steps cluster_1 Side Reaction Prevention Boc_Amine Boc-NH-PEG-Azide Protonated Protonated Boc Group Boc_Amine->Protonated + H+ (e.g., TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of tert-butyl cation tButyl_Cation tert-butyl cation Protonated->tButyl_Cation Free_Amine H3N+-PEG-Azide (Deprotected Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Side_Product Alkylated Side Product tButyl_Cation->Side_Product Alkylation (Undesired) Quenched_Cation Neutralized Cation tButyl_Cation->Quenched_Cation Quenching (Desired) Nucleophile Nucleophilic Residue (e.g., Trp, Met) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_Cation

Caption: Mechanism of Boc deprotection and scavenger role in preventing side reactions.

Experimental Protocols: Standard Boc Deprotection

Objective: To remove the Boc protecting group from this compound using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[10][11]

  • Trifluoroacetic Acid (TFA)[10][11]

  • Triisopropylsilane (TIS) (optional, as a scavenger)[10]

  • Toluene (B28343) (for co-evaporation)[10]

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[10]

  • Cool the solution to 0°C in an ice bath.[11]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[10][11]

  • If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[10][11]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[11]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10][11]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[10]

Click Chemistry (CuAAC)

The azide (B81097) functional group is designed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This section provides guidance on troubleshooting these reactions.

Frequently Asked Questions (FAQs)

Q6: My CuAAC reaction yield is low or non-existent. What are the common causes?

A6: Low yields in CuAAC reactions are frequently linked to the copper catalyst and reaction conditions:

  • Oxidation of Copper(I) Catalyst: The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.[12]

  • Poor Reagent Quality: Degradation of the reducing agent (e.g., sodium ascorbate) or impurities in the azide or alkyne starting materials can inhibit the reaction.[12]

  • Poor Solubility of Reagents: If either the PEGylated azide or the alkyne partner has limited solubility in the chosen reaction buffer, the reaction rate will be significantly reduced.

  • Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 fold) of the less critical reagent can help drive the reaction to completion.

Q7: How can I prevent catalyst oxidation and improve my CuAAC reaction?

A7: To maintain the active Cu(I) state and optimize the reaction:

  • Degas Solvents: Thoroughly degas all solvents and buffers used in the reaction to remove dissolved oxygen.[12]

  • Use Fresh Reducing Agent: Prepare fresh solutions of sodium ascorbate (B8700270) for each experiment, as it can oxidize over time.[12]

  • Work Under an Inert Atmosphere: Performing the reaction under an inert gas like argon or nitrogen can significantly reduce catalyst oxidation.[12]

  • Use a Ligand: Copper-chelating ligands, such as THPTA, can protect the copper catalyst from oxidation and minimize the generation of reactive oxygen species that might damage sensitive biomolecules.

Q8: My reaction mixture turns cloudy or a precipitate forms. What should I do?

A8: This is typically due to the poor solubility of one of the reagents in the reaction buffer. To resolve this, add a water-miscible co-solvent such as DMSO or DMF to the reaction mixture. Start with a low percentage (e.g., 5-10% v/v) and increase if necessary to achieve a clear solution.

Mandatory Visualization: Troubleshooting CuAAC Reactions

CuAAC_Troubleshooting Start Low or No Product Yield in CuAAC Reaction Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents High Quality? Check_Catalyst->Check_Reagents Yes Action_Catalyst Degas solvents. Use fresh sodium ascorbate. Work under inert atmosphere. Use a Cu(I) stabilizing ligand (e.g., THPTA). Check_Catalyst->Action_Catalyst No Check_Solubility Are Reagents Soluble? Check_Reagents->Check_Solubility Yes Action_Reagents Verify purity of azide and alkyne. Use fresh, high-purity reagents and solvents. Check_Reagents->Action_Reagents No Action_Solubility Add a co-solvent (e.g., DMSO, DMF) to the reaction mixture. Check_Solubility->Action_Solubility No Success Reaction Yield Improved Check_Solubility->Success Yes Action_Catalyst->Success Action_Reagents->Success Action_Solubility->Success

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

Experimental Protocols: General CuAAC Reaction

Objective: To perform a copper-catalyzed click chemistry reaction between an azide-functionalized PEG linker and an alkyne-containing molecule.

Materials:

  • Deprotected NH2-PEG6-azide (from previous step) or other azide-containing molecule

  • Alkyne-containing molecule

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh )

  • DMSO or DMF (as co-solvent, if needed)

Procedure:

  • Preparation of Stock Solutions: Prepare fresh stock solutions for sensitive reagents, especially sodium ascorbate.

  • Reaction Setup: a. In a microcentrifuge tube, dissolve the azide and alkyne reagents in the reaction buffer to the desired final concentrations (e.g., 1 mM of each). If solubility is an issue, add a co-solvent like DMSO. b. In a separate tube, premix the Copper(II) Sulfate and Ligand solutions before adding them to the main reaction. A typical final concentration might be 0.1 mM CuSO₄ and 0.5 mM THPTA.

  • Initiation: Add the freshly prepared sodium ascorbate solution to the main reaction tube to a final concentration of ~5 mM. This reduces the Cu(II) to the active Cu(I) catalyst.

  • Incubation: Close the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be mixed gently on a rotator.

  • Monitoring and Workup: Monitor the reaction by LC-MS or HPLC. Once complete, the product can be purified using appropriate chromatographic techniques (e.g., RP-HPLC).

Mandatory Visualization: Experimental Workflow

Experimental_Workflow Start Start: This compound Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Deprotection_QC QC Check 1: Confirm Boc Removal (LC-MS) Deprotection->Deprotection_QC Evaporation Solvent Removal & TFA Co-evaporation Deprotection_QC->Evaporation Success Click_Reaction Step 2: CuAAC Reaction (Add Alkyne, CuSO4/Ligand, Sodium Ascorbate) Evaporation->Click_Reaction Click_QC QC Check 2: Monitor Product Formation (HPLC or LC-MS) Click_Reaction->Click_QC Purification Purification (e.g., RP-HPLC) Click_QC->Purification Complete Final_Product Final Conjugate Purification->Final_Product

References

Technical Support Center: Catalyst Selection for Efficient Boc-NH-PEG6-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for Boc-NH-PEG6-azide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most accessible catalyst system for this compound reactions?

A1: The most common and cost-effective catalyst system for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is the in-situ generation of the active Copper(I) species from Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and a reducing agent, typically sodium ascorbate (B8700270).[1][2] This system is advantageous because the reagents are inexpensive, readily available, and effective in aqueous media.[1]

Q2: What is the role of a ligand in the CuAAC reaction and is it always necessary?

A2: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and protecting sensitive biomolecules from oxidative damage.[3][4] They can also significantly accelerate the reaction rate.[3][4] While not strictly necessary for all small molecule reactions, for reactions involving biomolecules or PEG linkers, using a ligand is highly recommended to ensure efficiency and prevent degradation of starting materials.[3][5]

Q3: Which ligands are recommended for reactions with PEGylated molecules in aqueous solutions?

A3: For reactions in aqueous buffers, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice due to its high water solubility and effectiveness in bioconjugation reactions.[3][6] Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is another effective ligand, though it is more suited for reactions in organic solvents or aqueous-organic mixtures.[3][6]

Q4: Can I use a Copper(I) salt directly as a catalyst?

A4: Yes, direct use of a Cu(I) salt like Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) is a viable option.[2][7] This approach eliminates the need for a reducing agent. However, Cu(I) salts are prone to oxidation, so these reactions often require an inert atmosphere to be effective.[1][2]

Q5: Are there alternatives to homogeneous copper catalysts?

A5: Heterogeneous copper catalysts, such as copper nanoparticles or copper supported on materials like charcoal or silica, are alternatives to homogeneous systems.[1] Their main advantage is the ease of removal from the reaction mixture by filtration, which can simplify product purification.[1] However, they may require higher catalyst loading or longer reaction times compared to homogeneous catalysts.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Copper Catalyst The active Cu(I) catalyst may have oxidized to inactive Cu(II). Ensure you are using a fresh solution of sodium ascorbate.[3] Degassing your solvents to remove oxygen is also critical.[3] Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Improper Reagent Stoichiometry While a 1:1 ratio of azide (B81097) to alkyne is theoretically sufficient, using a slight excess (1.1 to 1.5-fold) of one of the reactants can help drive the reaction to completion.
Steric Hindrance The bulky Boc group or the PEG chain can hinder the reaction. Increasing the reaction temperature or time may be necessary.[8] If possible, consider a linker with a longer PEG chain to increase the distance between the bulky groups and the reactive ends.
Inhibitory Buffer Components Buffers such as Tris can chelate the copper catalyst and inhibit the reaction.[9] It is advisable to use non-coordinating buffers like phosphate (B84403) or HEPES.[8][9]

Problem 2: Presence of Side Products

Possible Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is the most common side reaction, leading to the formation of a diyne byproduct.[8] To minimize this, ensure thorough degassing of solvents and use a sufficient amount of reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[10]
Biomolecule Degradation Reactive oxygen species (ROS) generated by the copper catalyst and reducing agent can damage sensitive biomolecules.[11] The use of a stabilizing ligand and aminoguanidine (B1677879) can help mitigate this issue.[5][11]

Data Presentation

Table 1: Comparison of Common Copper Catalyst Systems for CuAAC Reactions

Catalyst SystemCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
CuSO₄ / Sodium Ascorbate 10.5 - 3.5 h5080 - 96%Inexpensive, readily available, effective in aqueous media.[1]Requires a reducing agent, potential for copper contamination.[1]
CuI 12 - 8 hRoom Temp.91 - 97%Direct use of Cu(I), often no reducing agent needed initially.[1]Prone to oxidation, may require an inert atmosphere or stabilizing ligands.[1][2]
Copper Nanoparticles (CuNPs) 510 - 30 min60HighHigh catalytic activity, can be used in neat water.[1]Can be difficult to recover and may leach copper into the product.[1]
Silica-supported Cu(I) 0.22 - 4 h8096 - 98%High catalytic activity, excellent recyclability with minimal leaching.[1]Preparation of the supported catalyst is an additional step.[1]

Table 2: Recommended Starting Conditions for CuAAC with this compound

ComponentRecommended Concentration / RatioNotes
Copper(II) Sulfate 50 - 100 µMOptimal concentration should be determined empirically.[5][11]
Ligand (e.g., THPTA) 5:1 ratio to CopperA higher ligand-to-copper ratio protects the catalyst and biomolecules.[5]
Sodium Ascorbate ~5 mMShould be prepared fresh for each experiment.[2][6]
This compound 1.0 equivalent---
Alkyne-containing molecule 1.1 - 1.5 equivalentsA slight excess can improve reaction completion.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare stock solutions of:

      • Copper(II) sulfate (CuSO₄) in deionized water (e.g., 20 mM).[12]

      • A water-soluble ligand like THPTA in deionized water (e.g., 50 mM).[12]

      • Sodium ascorbate in deionized water (e.g., 100 mM). This solution must be prepared fresh. [12]

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound (1.0 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).[1]

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution.[12]

    • Add the copper/ligand premix to the solution containing the azide and alkyne.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[1]

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

Visualizations

experimental_workflow Experimental Workflow for CuAAC cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis and Purification prep_azide_alkyne Dissolve Azide and Alkyne mix_reagents Combine Azide/Alkyne with Cu/Ligand Premix prep_azide_alkyne->mix_reagents prep_cu_ligand Premix CuSO4 and Ligand prep_cu_ligand->mix_reagents prep_ascorbate Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate mix_reagents->initiate monitor Monitor Progress (TLC/LC-MS) initiate->monitor purify Purify Product monitor->purify troubleshooting_workflow Troubleshooting Low Yield in CuAAC start Low or No Product Yield? check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes solution_catalyst Use Fresh Reducing Agent Degas Solvents Add Ligand check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify Starting Materials Optimize Azide:Alkyne Ratio check_reagents->solution_reagents No solution_conditions Optimize Ligand:Copper Ratio Screen Solvents & pH Adjust Temperature & Time check_conditions->solution_conditions No success Yield > 80%? check_conditions->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success

References

Technical Support Center: Boc-NH-PEG6-azide Reactions and the Influence of pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG6-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What are the two primary types of reactions that this compound undergoes?

This compound is a heterobifunctional linker with two distinct reactive groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097). The two primary reactions are:

  • Boc Deprotection: The removal of the Boc protecting group to liberate a free primary amine. This is an acid-catalyzed reaction.[1][2][3]

  • Azide Reaction (Click Chemistry): The participation of the azide group in a cycloaddition reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][][6]

Q2: How does pH affect the Boc deprotection reaction?

The Boc group is sensitive to acid and its removal requires acidic conditions.[3][7] The reaction is a hydrolysis of the carbamate (B1207046) under low pH, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] Attempting this reaction at neutral or basic pH will be ineffective.

Q3: What is the optimal pH for the azide "click" reaction (CuAAC)?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is remarkably tolerant to a wide range of pH, typically functioning efficiently within a pH range of 4 to 12.[] Some sources even describe the reaction as being pH-independent.[6][] This robustness allows for its application in various buffer systems and with sensitive biomolecules.

Q4: Can the Boc deprotection and azide click reaction be performed simultaneously?

No, the pH requirements for these two reactions are incompatible. Boc deprotection requires a strongly acidic environment, which is generally not optimal for the stability of many molecules used in click chemistry and can interfere with the copper catalyst. The reactions must be performed sequentially.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Boc Deprotection Failure (Incomplete or No Reaction) Incorrect pH (too high) The Boc group is stable under basic and neutral conditions.[1] Ensure the reaction medium is sufficiently acidic. Use a strong acid like TFA (20-50% in DCM) or 4M HCl in dioxane.[9][10]
Insufficient Acid A large molar excess of acid may be necessary. Ensure you are using the correct concentration and equivalents of the acid as specified in established protocols.
Degradation of Acid-Sensitive Substrates during Boc Deprotection Harsh Acidic Conditions While strong acid is necessary, prolonged exposure or excessively harsh conditions can degrade other sensitive functional groups.[10] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the deprotection is complete. Consider using milder acidic conditions or alternative deprotection methods if possible for your substrate.[10]
Low Yield in Azide Click Reaction (CuAAC) pH Outside Optimal Range (Rare) Although the CuAAC reaction is tolerant to a wide pH range, extreme pH values could potentially affect the stability of your reacting molecules.[] Ensure your reaction buffer is within the pH 4-12 range. For biological applications, a pH of 7-8.5 is a common choice.[11]
Copper Catalyst Issues The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ. The oxidation of Cu(I) back to Cu(II) can also stall the reaction. Using a stabilizing ligand like TBTA can protect the Cu(I) catalyst.
Side Reactions during Boc Deprotection Alkylation by t-Butyl Cation The deprotection mechanism generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[7] The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can help to suppress these side reactions.[9]

pH Impact on Reaction Efficiency: A Comparative Summary

Reaction TypeReagent GrouppH RequirementOptimal ConditionsNotes
Boc Deprotection Boc-NH-Strongly AcidicpH < 2The reaction is a hydrolysis catalyzed by strong acids like TFA or HCl.[2][3]
Azide Click Chemistry (CuAAC) -N₃Broad Range (pH 4-12)pH 7-8.5 is common for bioconjugation.Generally considered pH-insensitive within this range.[][6][]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield a primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If your substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[9]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine salt can then be used directly or neutralized.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

  • Amine-PEG6-azide (product from Protocol 1, after appropriate workup)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Dissolve the alkyne-containing molecule and the azide-PEG linker in the chosen buffer/solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as chromatography to remove the copper catalyst and unreacted starting materials.

Visualized Workflow: pH-Dependent Reactions of this compound

G cluster_start Starting Material cluster_path1 Pathway 1: Boc Deprotection cluster_path2 Pathway 2: Click Chemistry start This compound A Add Strong Acid (e.g., TFA) start->A D Add Alkyne + Cu(I) catalyst start->D B Low pH Environment (pH < 2) A->B C H₂N-PEG6-Azide B->C E Broad pH Range (pH 4-12) D->E F Boc-NH-PEG6-Triazole E->F

Caption: Reaction pathways for this compound based on pH.

References

Validation & Comparative

Characterization of Boc-NH-PEG6-azide Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of drug delivery, proteomics, and therapeutic development, the precise and reliable characterization of bioconjugates is paramount. Heterobifunctional linkers, such as Boc-NH-PEG6-azide, are instrumental in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an objective comparison of mass spectrometry-based methods for the characterization of this compound conjugates, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound is a versatile linker composed of a tert-butyloxycarbonyl (Boc)-protected amine, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[3] The Boc group offers a stable protecting group for the primary amine, which can be selectively removed under acidic conditions for sequential conjugation. The azide moiety facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with alkyne-containing molecules.[1] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.

Comparative Analysis of Bioconjugation Alternatives

While this compound and its associated click chemistry offer high efficiency and bioorthogonality, several alternative bioconjugation strategies exist. The choice of linker and conjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired stability of the final conjugate.[4]

Linker Chemistry Target Functional Group Typical Conjugation Efficiency (%) Key Advantages Key Disadvantages
Azide-Alkyne Click Chemistry (e.g., via this compound) Alkyne>90%High efficiency, bioorthogonality, stable triazole linkage.[5][6]Requires introduction of non-native functional groups; copper catalyst can be cytotoxic for in-vivo applications (though copper-free alternatives exist).[7]
Amine-Reactive (e.g., NHS Ester) Primary Amines (-NH₂)40-60%Targets abundant functional groups on proteins.[5]Lack of site-specificity can lead to a heterogeneous product.[5]
Thiol-Reactive (e.g., Maleimide) Thiols (-SH)70-90%High site-specificity with engineered cysteine residues.[5]The resulting thioether bond can be unstable in vivo.[5]

Mass Spectrometry Data for this compound

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing confirmation of molecular weight and purity.[8] Electrospray ionization (ESI) is a commonly used technique for this class of compounds, often coupled with liquid chromatography (LC-MS).[9] The following table summarizes the expected mass-to-charge ratios (m/z) for this compound.

Parameter This compound
Molecular Formula C₁₉H₃₈N₄O₈[3]
Molecular Weight (Monoisotopic) 450.2693 g/mol
Calculated [M+H]⁺ 451.2771 m/z
Calculated [M+Na]⁺ 473.2590 m/z
Calculated [M+K]⁺ 489.2330 m/z
Major MS/MS Fragments Loss of Boc group (-100 Da), loss of isobutylene (B52900) (-56 Da), and cleavages along the PEG chain (characteristic 44 Da spacing).[10]

Experimental Protocol: LC-MS Analysis of a this compound Conjugate

This protocol outlines a general procedure for the characterization of a small molecule-PEG conjugate using ESI-LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (50:50 v/v) with 0.1% formic acid, to a concentration of approximately 1 mg/mL.[8]

  • If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL with the same solvent.[10]

  • Centrifuge the sample to remove any particulate matter before injection.[8]

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • Column: A reverse-phase column, such as a C8 or C18, suitable for the separation of small molecules and peptides.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure adequate separation of the conjugate from any unreacted starting materials or impurities.

  • Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.[10]

  • Ionization Mode: Positive ion mode is typically used to detect protonated ([M+H]⁺) and other adducted ([M+Na]⁺, [M+K]⁺) species.[10]

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 100-2000).[10]

3. Data Analysis:

  • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the conjugate.

  • Examine the mass spectrum of the peak of interest to determine the experimental m/z values.

  • Compare the observed m/z values with the theoretically calculated exact masses of the expected molecular ions to confirm the identity of the conjugate.

  • If performing tandem mass spectrometry (MS/MS), select the parent ion and analyze the fragmentation pattern to further confirm the structure.[10]

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Dissolve Conjugate in Acetonitrile/Water with 0.1% Formic Acid p2 Dilute to Working Concentration (10-100 µg/mL) p1->p2 p3 Centrifuge to Remove Particulates p2->p3 a1 Inject Sample onto Reverse-Phase Column (C8/C18) p3->a1 a2 Elute with Acetonitrile/Water Gradient a1->a2 a3 Ionize using Electrospray (ESI) a2->a3 a4 Detect Ions (TOF or Orbitrap) a3->a4 d1 Identify Conjugate Peak in TIC a4->d1 d2 Extract Mass Spectrum d1->d2 d3 Compare Experimental m/z with Theoretical Mass d2->d3 d4 Analyze MS/MS Fragmentation (Optional) d3->d4

Caption: Workflow for the characterization of this compound conjugates by LC-MS.

Conclusion

The robust characterization of bioconjugates is a critical step in the development of novel therapeutics and research tools. Mass spectrometry, particularly ESI-LC-MS, provides a powerful platform for the verification of the molecular weight and purity of this compound conjugates. By employing systematic experimental protocols and understanding the potential alternative conjugation chemistries, researchers can ensure the quality and consistency of their synthesized molecules, paving the way for successful downstream applications.

References

NMR analysis of Boc-NH-PEG6-azide and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the NMR Analysis of Boc-NH-PEG6-azide and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and its key derivatives. Understanding the NMR characteristics of these molecules is crucial for confirming their structure, assessing purity, and monitoring reaction progress in applications such as bioconjugation, drug delivery, and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Performance Comparison: ¹H and ¹³C NMR Data

The structural integrity of this compound and its derivatives can be definitively verified using ¹H and ¹³C NMR spectroscopy. The key to this analysis lies in the identification of characteristic signals for the terminal functional groups (Boc-protected amine and azide) and the repeating polyethylene (B3416737) glycol (PEG) chain. The following tables summarize the expected quantitative NMR data for this compound and two of its common derivatives: Amino-PEG6-azide (resulting from the deprotection of the Boc group) and a generic PEG6-triazole (resulting from the click chemistry reaction of the azide (B81097) group).

Note: The chemical shifts presented for this compound are predicted values based on the analysis of structurally similar compounds.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
AssignmentThis compoundAmino-PEG6-azideBoc-NH-PEG6-triazoleKey Differentiator
-C(CH₃)₃ (Boc)~1.44 (s, 9H)-~1.44 (s, 9H)Presence or absence of the strong singlet for the Boc protecting group.
-NH- (Amide)~5.4 (br s, 1H)-~5.4 (br s, 1H)Broad singlet characteristic of the amide proton.
-CH₂-NH- ~3.30 (q, 2H)~2.85 (t, 2H)~3.30 (q, 2H)Shift and multiplicity change upon deprotection.
PEG Backbone (-O-CH₂-CH₂-O-)~3.65 (m, 24H)~3.65 (s, 24H)~3.65 (m, 24H)The large, often complex, signal of the PEG chain serves as an internal reference.
-CH₂-N₃ ~3.39 (t, 2H)~3.39 (t, 2H)-Disappearance of the triplet adjacent to the azide upon triazole formation.
Triazole-H --~7.7 (s, 1H)Appearance of a singlet in the aromatic region, characteristic of the triazole proton.[1]
-CH₂-triazole --~4.5 (t, 2H)Appearance of a new triplet for the methylene (B1212753) group attached to the triazole ring.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
AssignmentThis compoundAmino-PEG6-azideBoc-NH-PEG6-triazoleKey Differentiator
-C(CH₃)₃ (Boc)~28.4-~28.4Signals corresponding to the Boc protecting group.
-C(CH₃)₃ (Boc)~79.5-~79.5
-NH-CO- (Boc)~156.1-~156.1Carbonyl signal of the Boc group.
-CH₂-NH- ~40.3~40.5~40.3Chemical shift of the carbon adjacent to the amine.
PEG Backbone (-O-CH₂-CH₂-O-)~70.5~70.5~70.5Characteristic signals for the carbons of the PEG chain.
-CH₂-N₃ ~50.7~50.7-Disappearance of the signal for the carbon attached to the azide.[2]
-CH₂-O- (adjacent to N₃)~70.0~70.0-
Triazole-C --~123.0Appearance of signals for the triazole ring carbons.
Triazole-C --~145.0
-CH₂-triazole --~50.0Signal for the carbon adjacent to the triazole ring.

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

Sample Preparation
  • Handling Precautions: PEG compounds are often hygroscopic. It is recommended to handle samples in a dry environment, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon), to minimize moisture absorption.

  • Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the specific compound.

  • Transfer: Use a Pasteur pipette to transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good resolution of the signals, particularly for the PEG backbone protons.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Structures and Workflow

Molecular Structures and Derivatives

The following diagram illustrates the chemical structure of this compound and its transformation into its amine and triazole derivatives.

G cluster_0 This compound cluster_1 Derivatives Boc_NH_PEG6_N3 Boc-NH-(CH₂CH₂O)₆-CH₂CH₂-N₃ NH2_PEG6_N3 H₂N-(CH₂CH₂O)₆-CH₂CH₂-N₃ Boc_NH_PEG6_N3->NH2_PEG6_N3 Deprotection (e.g., TFA) Boc_NH_PEG6_Triazole Boc-NH-(CH₂CH₂O)₆-CH₂CH₂-Triazole-R Boc_NH_PEG6_N3->Boc_NH_PEG6_Triazole Click Chemistry (e.g., Alkyne, Cu(I))

Structural relationship of this compound and its derivatives.
Experimental Workflow for NMR Analysis

This diagram outlines the key steps involved in the , from sample preparation to final data analysis.

G SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer (≥400 MHz) NMRTube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C Spectra) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Conclusion Structure Confirmation & Purity Assessment Analysis->Conclusion

Workflow for the NMR analysis of PEG linkers.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and other advanced therapeutic modalities, the purity of chemical linkers is of paramount importance. Boc-NH-PEG6-azide, a heterobifunctional linker, is a critical building block where impurities can compromise the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with supporting experimental data and detailed protocols.

The Analytical Challenge of PEG Linkers

Polyethylene glycol (PEG) linkers like this compound present a significant analytical hurdle. The PEG backbone lacks a strong ultraviolet (UV) chromophore, rendering standard UV-Vis HPLC detection inefficient for accurate quantification.[1][2] Consequently, specialized detection methods are necessary to achieve reliable and sensitive purity analysis.

Comparison of HPLC Methodologies

The cornerstone of a reliable purity assessment for this compound is the selection of an appropriate HPLC method, which involves both the separation technique and the detection method. Reversed-Phase HPLC (RP-HPLC) is the most common separation technique for these molecules.[3][4] The choice of detector, however, is critical for obtaining accurate and sensitive results.

FeatureHPLC with UV DetectionHPLC with Evaporative Light Scattering Detection (ELSD)HPLC with Charged Aerosol Detection (CAD)HPLC with Mass Spectrometry (MS)
Principle Measures the absorption of UV light by the analyte.Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[1]Measures charge transferred from ionized nitrogen gas to analyte particles.[1]Measures the mass-to-charge ratio of ionized analytes.
Applicability to this compound Low. The PEG backbone and Boc group have poor UV absorbance. Some response may be seen at low wavelengths (210-220 nm) due to amide bonds, but with low sensitivity.High. ELSD is well-suited for non-volatile compounds that lack a chromophore.[][6]High. CAD provides a near-universal and uniform response for non-volatile analytes.[1][7]High. Provides molecular weight information for peak identification.
Gradient Compatibility HighHighHighHigh
Sensitivity LowHighHighVery High
Quantitative Accuracy Poor for the main compound, may detect some UV-active impurities.Good, but the response can be non-linear.Good, generally provides a more uniform response than ELSD.Excellent for quantification when using appropriate internal standards.
Key Advantages Widely available. Good for UV-active impurities.Universal detection for non-volatile analytes.[1]Universal and uniform response for non-volatile analytes.[1]High specificity and can identify unknown impurities.
Key Disadvantages Insensitive to the main compound.Semi-volatile impurities may not be detected. Response is dependent on analyte properties.Response can be affected by mobile phase composition.Higher cost and complexity.

Recommendation: For routine quality control and purity assessment of this compound, RP-HPLC coupled with either an ELSD or a CAD is the recommended approach. [1] This combination offers the necessary sensitivity and is compatible with the gradient elution required to separate potential impurities, such as PEG oligomers of different lengths. For in-depth impurity identification, HPLC-MS is the most powerful tool.

Potential Impurities in this compound

A robust HPLC method must be able to separate the main this compound peak from potential impurities, which can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • PEG oligomers of different lengths: PEGs with fewer or more than six ethylene (B1197577) glycol units.

  • Byproducts of side reactions: Molecules formed from unintended chemical reactions during synthesis.

  • Degradation products: Resulting from the instability of the Boc-protecting group or the azide (B81097) functionality.

Experimental Protocols

Below are detailed experimental protocols for the purity assessment of this compound using the recommended HPLC methods.

Method 1: RP-HPLC with ELSD/CAD Detection

This protocol is designed for the routine purity assessment of this compound, providing separation from common impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM
CAD Settings Optimized according to manufacturer's recommendations.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically considered high quality.[1]

Method 2: RP-HPLC with MS Detection

This protocol is ideal for the identification and characterization of the main compound and any impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% to 80% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Settings:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 100 - 1000 m/z
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺). The presence of other peaks can indicate impurities, which can be tentatively identified based on their mass-to-charge ratio.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the described HPLC methods.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL) filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect ELSD/CAD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Purity (% Area) chromatogram->calculate

Caption: Workflow for RP-HPLC-ELSD/CAD Purity Analysis.

HPLC_MS_Workflow cluster_prep_ms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_ms Data Analysis dissolve_ms Dissolve Sample (10-100 µg/mL) filter_ms Filter (0.22 µm) dissolve_ms->filter_ms inject_ms Inject Sample filter_ms->inject_ms separate_ms RP-HPLC Separation (C18 Column) inject_ms->separate_ms detect_ms ESI-MS Detection separate_ms->detect_ms spectrum Acquire Mass Spectra detect_ms->spectrum identify Identify Main Peak & Impurities spectrum->identify

Caption: Workflow for RP-HPLC-MS Impurity Identification.

References

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. The success of these heterobifunctional molecules is critically dependent on the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are frequently favored for their ability to modulate the physicochemical properties of PROTACs. This guide provides an objective comparison of Boc-NH-PEG6-azide with other PEG and alkyl linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is far more than a simple spacer; it is a key determinant of the molecule's overall performance. Its length, flexibility, and chemical composition profoundly influence several key parameters:

  • Ternary Complex Formation: An optimal linker length is crucial for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. A linker that is too short may lead to steric hindrance, while one that is too long might result in a non-productive complex.

  • Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) values.

  • Physicochemical Properties: PEG linkers are often employed to enhance the solubility and cell permeability of PROTACs, which can in turn improve their pharmacokinetic profiles.

This compound is a bifunctional linker featuring a six-unit polyethylene glycol chain. One terminus has a Boc-protected amine, which allows for controlled, sequential synthesis, while the other end has an azide (B81097) group, enabling efficient "click chemistry" for conjugation to the other binding moiety.

Quantitative Comparison of Linker Performance

The following tables summarize key in vitro performance indicators for a comparative series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. These PROTACs utilize the same warhead (JQ1) and E3 ligase ligand (for VHL or Cereblon) but differ in the composition and length of their linkers. This allows for a more direct comparison of the linker's impact on performance.

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3PEG35585
PROTAC-PEG4PEG42095
PROTAC-PEG5PEG515>98
PROTAC-PEG6 PEG6 30 92

Data synthesized from multiple sources for illustrative comparison of BRD4-targeting PROTACs.[1][2][3]

Table 2: Physicochemical and Permeability Properties of PROTACs with Different Linkers

PROTAC VariantLinker TypecLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
PROTAC-AlkylAlkyl Chain (10 atoms)4.5< 101.5
PROTAC-PEG3PEG3--1.8
PROTAC-PEG4PEG4--1.5
PROTAC-PEG5PEG5--1.3
PROTAC-PEG6 PEG6 3.2501.1

This table presents a synthesized representation based on trends reported in the literature to illustrate the general properties of different linker types.[1][2][4]

The data for BRD4-targeting PROTACs indicates that there is an optimal PEG linker length for achieving maximal degradation, with the PEG5 linker showing the highest potency in this specific context.[1][2] The PEG6 linker also demonstrates high efficacy, suggesting that a linker of this length is well-suited for promoting a productive ternary complex. Compared to alkyl linkers, PEG linkers generally improve aqueous solubility, which can be advantageous for bioavailability, though this often comes with a trade-off of reduced passive permeability.[4]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC development and their mechanism of action.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow start Start synthesis PROTAC Synthesis (with different linkers) start->synthesis physchem Physicochemical Characterization (Solubility, cLogP) synthesis->physchem biochem Biochemical Assays (SPR, ITC for binding) synthesis->biochem cell_perm Cellular Permeability (PAMPA, Caco-2) synthesis->cell_perm ternary_complex Ternary Complex Assay (NanoBRET, HTRF) biochem->ternary_complex degradation Protein Degradation Assay (Western Blot, DC50/Dmax) cell_perm->degradation functional Functional Assays (Cell Viability) degradation->functional ternary_complex->degradation end End functional->end

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general approach for synthesizing a PROTAC using "click" chemistry.

Materials:

  • Alkyne-functionalized warhead

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Boc Deprotection of Linker:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent under reduced pressure to yield the amine-PEG6-azide as a TFA salt.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 eq), the deprotected linker (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours (monitored by LC-MS).

    • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the azide-functionalized E3 ligase ligand-linker conjugate by flash column chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-functionalized warhead (1 eq) and the azide-functionalized conjugate from step 2 (1.1 eq) in a suitable solvent such as a t-butanol/water mixture.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction at room temperature for 4-12 hours (monitored by LC-MS).

    • Purify the final PROTAC using preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values using non-linear regression analysis.

Protocol 3: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of compound transport across a monolayer of human colon carcinoma (Caco-2) cells.[4]

Procedure:

  • Cell Culture: Seed Caco-2 cells on a semipermeable membrane in a Transwell™ plate and culture for 18-22 days to allow for differentiation into a polarized monolayer.

  • Assay Initiation: On the day of the assay, wash the cell monolayer with transport buffer. Add the PROTAC solution to the apical (A) side of the monolayer.

  • Sample Collection: At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.

  • Bidirectional Assessment: To determine the efflux ratio, also perform the assay in the B-to-A direction.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. This compound offers a versatile and synthetically accessible option for constructing PROTACs. The PEG6 linker provides a balance of flexibility and hydrophilicity that can lead to potent degraders, as demonstrated in the context of BRD4-targeting PROTACs. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of various linker types and lengths is often necessary to identify the ideal candidate that balances potent degradation activity with favorable drug-like properties. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such optimization studies.

References

A Researcher's Guide to PEG Linker Length: Comparing Boc-NH-PEG6-azide with Shorter and Longer Chain Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the final product.[1][2][3][4] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[5][6] Their inherent hydrophilicity, biocompatibility, and ability to modulate conjugate properties make them indispensable tools for researchers.[1][7][8][9]

This guide provides an objective, data-driven comparison of Boc-NH-PEG6-azide, a discrete linker with six ethylene (B1197577) glycol units, against its shorter and longer chain counterparts. By examining the impact of PEG chain length on key performance metrics, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation applications.

Core Principles: The Anatomy of a Heterobifunctional PEG Linker

The functionality of linkers like this compound stems from its three key components: the Boc-protected amine, the PEG spacer, and the terminal azide (B81097) group. This heterobifunctional nature allows for controlled, sequential conjugation reactions.[10][11][12]

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine. This protection is crucial for multi-step synthesis, preventing the amine from reacting prematurely. The Boc group is stable under many reaction conditions but can be efficiently removed using a strong acid like trifluoroacetic acid (TFA), revealing the amine for subsequent conjugation.[11]

  • The Polyethylene Glycol (PEG) Chain: The PEG chain is the core of the linker, acting as a flexible, hydrophilic spacer.[13] Its length is a critical variable that dictates several properties of the final bioconjugate:

    • Enhanced Solubility: The PEG backbone's ether oxygens form hydrogen bonds with water, creating a hydration shell around the conjugate.[8][14] This significantly increases the aqueous solubility of hydrophobic payloads, mitigating the risk of aggregation, which is a common challenge, especially for ADCs with high drug-to-antibody ratios (DAR).[1][2][15]

    • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the bioconjugate.[10][16] This larger size reduces renal clearance, thereby extending the molecule's circulation half-life in the bloodstream.[3][7]

    • Reduced Immunogenicity: The flexible PEG chain can "mask" the bioconjugate, shielding it from recognition by the immune system and proteolytic enzymes, which can decrease immunogenicity and improve stability.[13][15][17][18]

  • The Azide Group (-N₃): The terminal azide group is a key component for modern bioconjugation, enabling highly efficient and specific "click chemistry" reactions.[12] It allows for bioorthogonal ligation to molecules containing an alkyne group, forming a stable triazole linkage.[11] The two main types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter being particularly useful for applications in living systems where copper's cytotoxicity is a concern.[11][19]

Performance Comparison: The Impact of PEG Chain Length

The decision to use a short (e.g., PEG2, PEG4), medium (PEG6), or long (e.g., PEG12, PEG24, PEG45) PEG linker involves a series of trade-offs. The optimal length is highly dependent on the specific antibody, payload, and therapeutic application.[2][16]

Solubility and Stability

A primary reason for incorporating PEG linkers is to improve the solubility and stability of the bioconjugate, particularly when dealing with hydrophobic drugs.[8][20] Generally, a longer PEG chain imparts greater hydrophilicity. This can be crucial for achieving higher DARs in ADCs without causing aggregation.[1][6] Studies have shown that both the length and the architecture (linear vs. branched) of the PEG unit are critical for the physical and chemical stability of ADCs under thermal stress.[20]

Pharmacokinetics and Bioavailability

The length of the PEG chain directly correlates with the conjugate's circulation time.[7][16] Longer PEGs create a larger hydrodynamic radius, which slows renal clearance and prolongs plasma half-life.[2][3] For instance, one study noted that a PEG8 chain was the minimum length required to achieve optimal slower clearance for a particular conjugate.[2] Similarly, in a study on folate-linked liposomes, increasing the PEG linker length from 2 kDa up to 10 kDa resulted in significantly increased tumor accumulation in vivo.[21] This enhanced circulation can lead to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[7]

Steric Hindrance and Biological Activity

While beneficial for pharmacokinetics, longer PEG chains can also create steric hindrance, which may negatively impact the biological activity of the targeting molecule.[16][22][23] The PEG chain can physically block the binding site of an antibody or impede the interaction of the payload with its intracellular target.[3][24] This can lead to a decrease in in vitro potency (e.g., higher IC50 values).[3] Therefore, a balance must be struck. Shorter PEG linkers may be preferable in cases where maintaining the highest possible binding affinity is paramount and the payload is sufficiently hydrophilic.[16] The optimal linker length must often be determined empirically to balance the benefits of improved pharmacokinetics with the potential for reduced target engagement.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the physicochemical and biological properties of bioconjugates.

Table 1: Impact of PEG Linker Length on Pharmacokinetic (PK) and Physicochemical Properties

PropertyShorter PEG Linker (e.g., PEG2-PEG4)Medium PEG Linker (e.g., PEG6-PEG8)Longer PEG Linker (e.g., PEG12-PEG24)Source(s)
Solubility Moderate improvementGood improvementSignificant improvement[1][2][8]
Aggregation Propensity Higher (with hydrophobic payloads)ReducedSignificantly Reduced[2][6]
Plasma Half-Life (t½) ShorterIntermediateLonger[2][3][7]
Blood Clearance FasterSlowerSlowest[2][20]
Tumor Accumulation LowerIntermediateHigher[7][21]

Table 2: Impact of PEG Linker Length on Biological Activity

PropertyShorter PEG Linker (e.g., PEG2-PEG4)Medium PEG Linker (e.g., PEG6-PEG8)Longer PEG Linker (e.g., PEG12-PEG24)Source(s)
In Vitro Cytotoxicity (IC50) Potentially Lower (more potent)IntermediatePotentially Higher (less potent)[3]
Target Binding Affinity Minimal impactPotential for slight reductionHigher potential for reduction due to steric hindrance[23][24]
Immunogenicity Higher potentialReducedSignificantly Reduced[13][15]
Enzymatic Degradation More susceptibleMore shieldedMost shielded[17][18]

Note: The data presented is a generalized summary from multiple studies and the specific outcomes are highly dependent on the conjugate system, including the antibody, payload, and target.[10]

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the complex molecular structures and processes involved in bioconjugation.

ADC_Structure cluster_Ab Antibody cluster_Payload Payload Ab Targeting Moiety (e.g., Monoclonal Antibody) Linker Boc-NH-PEG-Azide Linker Ab->Linker Conjugation Site (e.g., Lysine) Payload Therapeutic Payload (e.g., Cytotoxic Drug) Linker->Payload Click Chemistry (Azide-Alkyne) PEG PEG Chain (Variable Length) caption Structure of an Antibody-Drug Conjugate (ADC) with a PEG linker. ADC_Workflow start Start: Select Components step1 Step 1: Boc Deprotection Remove Boc group from linker using TFA to expose amine start->step1 step3 Step 3: Antibody Modification Introduce alkyne group onto the antibody start->step3 step2 Step 2: Drug-Linker Synthesis Conjugate payload to the exposed amine of the linker step1->step2 step4 Step 4: ADC Conjugation (Click Chemistry) React azide-linker-drug with alkyne-modified antibody (CuAAC or SPAAC) step2->step4 step3->step4 step5 Step 5: Purification Remove excess reagents and unconjugated species using SEC or HPLC step4->step5 step6 Step 6: Characterization & Evaluation Confirm DAR, purity, stability, and in vitro/in vivo efficacy step5->step6 end Final ADC Product step6->end caption Experimental workflow for ADC synthesis and evaluation. Linker_Choice_Logic start What is the primary goal? goal1 Maximize In Vitro Potency & Minimize Steric Hindrance start->goal1 goal2 Balanced Profile start->goal2 goal3 Maximize Circulation Half-Life & Solubility of Hydrophobic Payload start->goal3 linker1 Choose Shorter PEG Linker (e.g., PEG2-PEG4) goal1->linker1 linker2 Choose Medium PEG Linker (e.g., this compound) goal2->linker2 linker3 Choose Longer PEG Linker (e.g., PEG12, PEG24+) goal3->linker3 verify Empirically verify performance for the specific conjugate linker1->verify linker2->verify linker3->verify caption Decision pathway for choosing a PEG linker length.

References

The Versatility of Boc-NH-PEG6-azide: A Comparative Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that dictates the efficacy, stability, and pharmacokinetic profile of a bioconjugate. In the landscape of bioconjugation reagents, Boc-NH-PEG6-azide has emerged as a highly versatile and advantageous tool. This guide provides an objective comparison of this compound with other common crosslinkers, supported by experimental data and detailed methodologies, to highlight its superior performance in various applications.

This compound is a heterobifunctional crosslinker that combines three key features: a Boc-protected amine, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination allows for a controlled, stepwise conjugation strategy while imparting favorable physicochemical properties to the final bioconjugate. This guide will dissect the advantages conferred by each of these components in comparison to alternative crosslinking technologies.

Core Advantages of this compound

The primary advantages of using this compound over other crosslinkers stem from the synergistic benefits of its constituent parts:

  • Enhanced Hydrophilicity and Solubility: The PEG6 spacer significantly increases the aqueous solubility of the crosslinker and the resulting bioconjugate. This is particularly crucial when working with hydrophobic payloads, preventing aggregation and improving formulation stability.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established method for extending the in vivo circulation half-life of therapeutics. The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius of the molecule and reducing renal clearance.

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the surface of proteins, thereby reducing the risk of an immune response.[1]

  • Controlled and Sequential Conjugation: The Boc-protected amine allows for a multi-step conjugation strategy. The azide can be reacted first, followed by the deprotection of the Boc group to reveal a primary amine for a subsequent conjugation reaction. This orthogonal approach provides precise control over the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Highly Efficient and Stable Ligation: The azide group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yields, specificity, and the formation of a highly stable triazole linkage.[2]

Quantitative Comparison with Alternative Crosslinkers

The selection of a crosslinking strategy often involves a trade-off between reaction efficiency, specificity, and the stability of the resulting linkage. The following tables provide a comparative overview of the key performance indicators for bioconjugation using the azide group of this compound versus traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) crosslinkers.

Table 1: Comparison of Bioconjugation Chemistries

FeatureAzide-Alkyne Cycloaddition (Click Chemistry)NHS Ester ChemistryMaleimide Chemistry
Target Functional Groups Azides and AlkynesPrimary amines (-NH2)Thiols (-SH)
Reaction Kinetics Very fast (often complete in < 1 hour)[2]Relatively fast (30-60 minutes at room temperature)[2]Very fast (minutes to a few hours at room temperature)[2]
Reaction Yield Typically very high and quantitative[2]Generally high, but can be variableGenerally high
Specificity & Stoichiometry Highly specific and bioorthogonal, enabling precise control[2]Can react with multiple lysine (B10760008) residues, leading to heterogeneous products[2]Highly selective for thiols at pH 6.5-7.5[2]
Linkage Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage[3][4]Stable amide bond[2]Thioether bond can be susceptible to retro-Michael reaction and thiol exchange in vivo[4]
Biocompatibility High (especially with copper-free SPAAC)[2]HighCan react with other biological thiols

Table 2: Comparison of Linker Properties

FeaturePEG Linker (e.g., in this compound)Alkyl Chain Linker
Hydrophilicity HydrophilicHydrophobic[1]
Aqueous Solubility Generally improves aqueous solubility[1][5]May limit aqueous solubility, especially with hydrophobic payloads[5]
Cell Permeability Can enhance permeability by improving solubility and adopting folded conformations[6]Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding[6]
Metabolic Stability Can be susceptible to metabolism[6]Generally possess good chemical and metabolic stability[6]
Immunogenicity Can mask immunogenic epitopes, reducing immune response[1]Does not offer the same shielding effect as PEG[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of any crosslinker. The following are representative protocols for the use of this compound in a two-step bioconjugation strategy.

Protocol 1: Initial Conjugation via Click Chemistry

This protocol describes the conjugation of the azide group of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and the alkyne-functionalized molecule in a minimal amount of DMSO.

    • Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-functionalized molecule and a slight molar excess of this compound in the reaction buffer.

    • Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the Boc-protected conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

Protocol 2: Boc Deprotection and Secondary Conjugation

This protocol describes the removal of the Boc protecting group and the subsequent conjugation of the revealed primary amine to a second molecule.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Molecule with an NHS ester-activated carboxyl group

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Boc Deprotection:

    • Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

    • Add an equal volume of TFA and stir the reaction at room temperature for 30-60 minutes.

    • Remove the DCM and TFA under a stream of nitrogen gas.

  • Secondary Conjugation:

    • Dissolve the deprotected conjugate in the reaction buffer.

    • Add a molar excess of the NHS ester-activated molecule.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching buffer.

    • Purify the final bioconjugate using SEC or another suitable method to remove unreacted molecules and quenching buffer.

Visualizing the Workflow and Advantages

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical advantages of using this compound.

experimental_workflow cluster_step1 Step 1: Click Chemistry Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation Boc_PEG_Azide This compound CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Boc_PEG_Azide->CuAAC Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->CuAAC Boc_PEG_Conjugate Boc-protected Conjugate CuAAC->Boc_PEG_Conjugate Deprotection TFA/DCM Boc_PEG_Conjugate->Deprotection Amine_PEG_Conjugate Amine-functionalized Conjugate Deprotection->Amine_PEG_Conjugate Amide_Formation Amide Bond Formation Amine_PEG_Conjugate->Amide_Formation NHS_Molecule NHS-ester activated Molecule NHS_Molecule->Amide_Formation Final_Conjugate Final Bioconjugate Amide_Formation->Final_Conjugate

A general workflow for two-step bioconjugation using this compound.

advantages_logic cluster_components Key Components cluster_advantages Resulting Advantages Boc_PEG_Azide This compound Boc_Group Boc-protected Amine Boc_PEG_Azide->Boc_Group PEG6_Spacer PEG6 Spacer Boc_PEG_Azide->PEG6_Spacer Azide_Group Azide Group Boc_PEG_Azide->Azide_Group Controlled_Synth Controlled, Sequential Synthesis Boc_Group->Controlled_Synth Improved_PK Improved Solubility & Pharmacokinetics PEG6_Spacer->Improved_PK Efficient_Ligation Efficient & Stable Ligation Azide_Group->Efficient_Ligation

Logical relationship between the components of this compound and its advantages.

Conclusion

This compound offers a superior solution for the synthesis of advanced bioconjugates. The combination of a PEG spacer for enhanced hydrophilicity and improved pharmacokinetics, a Boc-protected amine for controlled, multi-step syntheses, and an azide group for highly efficient and stable click chemistry ligation makes it a more versatile and powerful tool than many traditional crosslinkers. While the optimal choice of crosslinker will always be application-dependent, the evidence strongly supports the consideration of this compound for the development of next-generation therapeutics and research agents where precision, stability, and favorable biological properties are paramount.

References

Navigating Stability: A Comparative Guide to Boc-NH-PEG6-azide Linkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the judicious selection of chemical linkers. The stability of these linkers in vitro and in vivo is a critical parameter that dictates the pharmacokinetic profile, efficacy, and safety of the therapeutic agent. This guide provides an objective comparison of the stability of Boc-NH-PEG6-azide linkers with common alternatives, supported by experimental data from existing literature and detailed experimental protocols.

The this compound linker is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination of functionalities allows for a modular and sequential approach to the synthesis of complex bioconjugates. The stability of this linker is determined by the individual stabilities of its three key components: the Boc-protected amine, the PEG chain, and the azide moiety.

Comparative Stability of Linker Chemistries

While specific quantitative stability data for the complete this compound linker is not extensively available in the public domain, its stability profile can be inferred from the behavior of its constituent parts and compared to other widely used linker technologies. The following table summarizes the expected stability of various linker types under different conditions.

Linker TypeKey Structural FeatureExpected In Vitro Stability (Plasma)Expected In Vivo StabilityRationale & Supporting Data
Boc-NH-PEG-Azide Boc-protected amine, PEG chain, Aliphatic azideHigh High (in circulation) The carbamate (B1207046) of the Boc group is stable to hydrolysis. The PEG chain provides a hydrophilic shield against enzymatic degradation.[1][2] Aliphatic azides are generally stable in biological media.[3] The Boc group is, however, labile under acidic conditions (e.g., endosomal/lysosomal pH).[4]
Maleimide-PEG Thioether bond formed from Michael additionModerate to High Moderate The thioether bond can undergo a retro-Michael reaction, especially in the presence of thiols like glutathione (B108866), leading to deconjugation.[5][6] One study showed that a maleimide-PEG conjugate retained about 70% integrity after 7 days in the presence of 1 mM GSH.[5][7] Ring-opening hydrolysis of the succinimide (B58015) ring can increase long-term stability.[6][8]
DBCO-PEG (for SPAAC) Strain-promoted alkyneHigh High The dibenzocyclooctyne (DBCO) group is stable in aqueous buffers and the triazole linkage formed with an azide is highly stable under a wide range of physiological conditions.[][10]
Hydrazone Hydrazone bondLow at acidic pH, Moderate at neutral pH Moderate (pH-dependent) Designed to be acid-labile, releasing the payload in the acidic environment of endosomes and lysosomes.[11]
Disulfide Disulfide bondHigh in plasma, Low intracellularly Moderate (redox-dependent) Stable in the bloodstream but cleaved in the reducing environment inside a cell due to higher glutathione concentrations.[11]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust and effective bioconjugates. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma by measuring its degradation over time.[12]

Materials:

  • Test conjugate (e.g., small molecule conjugated via this compound)

  • Pooled human, mouse, or rat plasma (with anticoagulant like EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or methanol (B129727) containing an internal standard (for protein precipitation)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test conjugate in a suitable organic solvent (e.g., DMSO).

  • Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate into the plasma to a final concentration of, for example, 1 µM. Ensure the final concentration of the organic solvent is low (<1%) to prevent protein denaturation.[1]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.[1]

  • Sample Quenching and Protein Precipitation: Immediately add 3-4 volumes of cold ACN or methanol containing an internal standard to the aliquots to stop the reaction and precipitate plasma proteins.[12]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[12]

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining intact conjugate.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time and calculate the in-vitro half-life (t½) of the linker conjugate.[12]

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profile and in vivo stability of a PEGylated conjugate in an animal model.

Materials:

  • Test conjugate

  • Animal model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS or ELISA)

Procedure:

  • Dosing: Administer the test conjugate to a cohort of animals at a specific dose via the desired route (e.g., intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, and 48 hours), collect blood samples.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizing Workflows and Degradation Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Plasma Stability Assay Workflow prep Prepare Stock Solution of Conjugate spike Spike Conjugate into Pre-warmed Plasma (37°C) prep->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench with Cold Acetonitrile/Methanol + IS aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Workflow for an in vitro plasma stability assay.

G cluster_pathways Potential Degradation Pathways linker This compound Linker acid Acidic Conditions (e.g., endosome/lysosome) linker->acid exposed to reductive Reductive Conditions (e.g., intracellular glutathione) linker->reductive exposed to oxidative Oxidative Stress linker->oxidative exposed to boc_cleavage Boc Group Cleavage (Reveals free amine) acid->boc_cleavage leads to azide_reduction Azide Reduction to Amine reductive->azide_reduction can lead to peg_degradation PEG Chain Cleavage oxidative->peg_degradation can lead to

Potential degradation pathways for this compound.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Boc-NH-PEG6-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective, data-driven comparison of these two ligation strategies for reactions involving Boc-NH-PEG6-azide, a versatile linker in bioconjugation and drug development.

The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[1][2] However, their underlying mechanisms differ significantly, leading to distinct advantages and disadvantages depending on the specific application. CuAAC, the quintessential "click chemistry" reaction, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][3] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain, making it highly suitable for biological applications where the cytotoxicity of a copper catalyst is a concern.[1][3][4]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data, extrapolated from studies on similar long-chain PEG-azides, to facilitate a direct comparison for reactions with this compound.

Table 1: Comparison of Reaction Parameters

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Lower, due to potential copper cytotoxicity.[5] Mitigation is possible with chelating ligands.High, suitable for in vivo and live-cell applications.[4][5]
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹).[5]Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[5]
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN).[5]
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.[5]
Side Reactions Potential for oxidative homocoupling of alkynes.[5] Reactive oxygen species (ROS) can damage biomolecules.Cyclooctynes can have off-target reactivity, particularly with thiols.[5]

Table 2: Reaction Kinetics with PEGylated Azides

ReactionAlkyne PartnerAzide MoietySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAACTerminal AlkyneThis compound (analogous)10¹ - 10⁴The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands. For PEGylated azides, the reaction kinetics are generally favorable.[5]
SPAACBicyclo[6.1.0]nonyne (BCN)This compound (analogous)~0.15A moderately reactive and relatively stable cyclooctyne.[5]
SPAACDibenzocyclooctyne (DBCO)This compound (analogous)10⁻³ - 1A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[5]

Note: The kinetic data presented are typical values for reactions with PEGylated azides and serve as a reference for this compound. Actual reaction rates will depend on specific reaction conditions such as solvent, temperature, and reactant concentrations.

Reaction Mechanisms and Experimental Workflows

The operational workflows for CuAAC and SPAAC differ primarily in the requirement for a catalyst and the nature of the alkyne used.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Boc_PEG_Azide Boc-NH-PEG6-N₃ Product 1,4-disubstituted Triazole Boc_PEG_Azide->Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Product Cu_II Cu(II)SO₄ Reducing_Agent Sodium Ascorbate (B8700270) Cu_I Cu(I) Reducing_Agent->Cu_I Reduction Ligand e.g., THPTA Cu_I_Complex Cu(I)-Ligand Complex Ligand->Cu_I_Complex Stabilization Cu_I_Complex->Product Catalysis

Figure 1. Simplified workflow for the CuAAC reaction.

In a typical CuAAC reaction (Figure 1), a copper(II) salt is reduced in situ by sodium ascorbate to the active copper(I) species. A chelating ligand, such as THPTA, is often used to stabilize the copper(I) catalyst and increase reaction efficiency.

SPAAC_Mechanism cluster_reactants Reactants Boc_PEG_Azide Boc-NH-PEG6-N₃ Product Triazole Product Boc_PEG_Azide->Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Product Spontaneous Cycloaddition

Figure 2. Simplified workflow for the SPAAC reaction.

The SPAAC reaction (Figure 2) is mechanistically simpler, proceeding without a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne upon cycloaddition with the azide.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the reaction of this compound with a suitable alkyne partner. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: CuAAC Reaction of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer. A mixture of water and a co-solvent like DMSO or t-butanol may be necessary depending on the solubility of the reactants.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution. A slight molar excess (e.g., 1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is commonly used.[6]

    • Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[5]

  • Incubation and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[8]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

  • Purification:

    • Upon completion, the product can be purified by methods such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove the copper catalyst and unreacted starting materials. Washing with an EDTA solution can also help remove residual copper.[8]

Protocol 2: SPAAC Reaction of this compound with a Strained Cyclooctyne

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer. Anhydrous DMSO or DMF can be used as a co-solvent if needed.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, dissolve the strained cyclooctyne-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution. An equimolar amount or a slight excess (1.1 to 1.5 equivalents) of one reactant is typically used.

  • Incubation and Monitoring:

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or by observing the decrease in DBCO absorbance around 309 nm for DBCO-containing reactants).

  • Purification:

    • Once the reaction is complete, the product can be purified using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove any unreacted starting materials.

Decision-Making Workflow

The choice between CuAAC and SPAAC for your specific application with this compound depends on several factors. The following decision tree can guide your selection process.

Decision_Tree Start Start: Conjugation with this compound Live_Cells Involves live cells or in vivo system? Start->Live_Cells Fast_Kinetics Are very fast reaction kinetics critical? Live_Cells->Fast_Kinetics No SPAAC Use SPAAC Live_Cells->SPAAC Yes CuAAC Use CuAAC Fast_Kinetics->CuAAC Yes SPAAC_High_Kinetics Use SPAAC with a highly reactive cyclooctyne (e.g., DBCO) Fast_Kinetics->SPAAC_High_Kinetics No

References

Evaluating the efficiency of Boc-NH-PEG6-azide conjugation to different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conjugation efficiency of the heterobifunctional linker, Boc-NH-PEG6-azide, with various functional groups. The information presented is intended to assist researchers in selecting the optimal conjugation strategy for their specific applications, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The versatile this compound linker possesses two key reactive moieties: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097) group. This dual functionality allows for a controlled, stepwise conjugation approach. The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions.[1]

Comparison of Conjugation Efficiencies

The following table summarizes the typical reaction efficiencies for conjugating this compound to different functional groups. It is important to note that actual yields may vary depending on the specific substrates, reaction conditions, and purification methods employed.

Functional GroupConjugation ChemistryReagentsTypical Efficiency
Terminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)>90%
Strained Alkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)None (copper-free)>90%
Carboxylic AcidAmide Coupling (post-Boc deprotection)Activating agents (e.g., EDC, NHS)>95% (for deprotection), variable for coupling
NHS EsterAmine-Ester Reaction (post-Boc deprotection)None>95% (for deprotection), generally high for coupling

Experimental Workflows and Signaling Pathways

To visually represent the conjugation processes, the following diagrams illustrate the experimental workflows for the key reaction types.

G cluster_0 CuAAC Workflow This compound This compound Reaction_Mix Reaction Mix (CuSO4, Na-Ascorbate) This compound->Reaction_Mix Alkyne-containing_Molecule Alkyne-containing_Molecule Alkyne-containing_Molecule->Reaction_Mix Triazole_Product Triazole_Product Reaction_Mix->Triazole_Product Click Reaction

Figure 1: CuAAC Conjugation Workflow

G cluster_1 SPAAC Workflow This compound This compound Direct_Mixing Direct Mixing (Copper-free) This compound->Direct_Mixing Strained_Alkyne_Molecule Strained Alkyne (DBCO or BCN) Strained_Alkyne_Molecule->Direct_Mixing Triazole_Product Triazole_Product Direct_Mixing->Triazole_Product Spontaneous Reaction

Figure 2: SPAAC Conjugation Workflow

G cluster_2 Amide Coupling Workflow This compound This compound Deprotection Boc Deprotection (TFA in DCM) This compound->Deprotection NH2-PEG6-azide H2N-PEG6-azide Deprotection->NH2-PEG6-azide Amide_Coupling Amide Coupling NH2-PEG6-azide->Amide_Coupling Carboxylic_Acid_Molecule Carboxylic Acid (-COOH) Activation Activation (EDC, NHS) Carboxylic_Acid_Molecule->Activation Activated_Ester NHS-Ester Activation->Activated_Ester Activated_Ester->Amide_Coupling Amide_Product Amide_Product Amide_Coupling->Amide_Product

Figure 3: Amide Coupling Workflow

Detailed Experimental Protocols

The following are representative protocols for the key conjugation reactions involving this compound.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the Boc protecting group to yield a primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.[2]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1][3]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][4]

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[2]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the deprotected H2N-PEG6-azide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to a terminal alkyne.

Materials:

  • H2N-PEG6-azide (or this compound)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)[5]

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 1-5 mM final concentration)[5]

  • Suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4)[5]

Procedure:

  • Dissolve the azide-containing PEG linker and the alkyne-containing molecule in the reaction buffer.

  • Add the copper(II) sulfate solution to a final concentration of 0.1-0.5 mM.[5]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.[5][6]

  • Monitor the reaction progress by LC-MS.[5][6]

  • Upon completion, purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and the copper catalyst.[5]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide to a strained alkyne.

Materials:

  • H2N-PEG6-azide (or this compound)

  • Strained alkyne-containing molecule (e.g., DBCO or BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)[4]

Procedure:

  • Dissolve the azide-containing PEG linker and the strained alkyne-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of the strained alkyne per azide group is recommended.[4]

  • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature.[4]

  • Monitor the reaction progress by LC-MS.[4]

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted starting materials.[4]

Protocol 4: Amide Coupling to a Carboxylic Acid

This protocol describes the conjugation of the deprotected amine of the PEG linker to a carboxylic acid.

Materials:

  • H2N-PEG6-azide

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activate the carboxyl groups of the target molecule by dissolving it in the activation buffer and adding a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS.[3]

  • Incubate for 15-30 minutes at room temperature.[3]

  • Add the activated carboxylic acid solution to the H2N-PEG6-azide solution in the coupling buffer. A 1.5- to 10-fold molar excess of the activated linker to the amine is a common starting point.[3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.[3]

  • Purify the conjugate using a method such as dialysis or size-exclusion chromatography.[3]

References

The Strategic Advantage of Boc-NH-PEG6-azide in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of PROTACs synthesized with a focus on the versatile Boc-NH-PEG6-azide linker, offering insights for researchers, scientists, and drug development professionals.

The Rise of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers have become a popular choice in PROTAC design due to their favorable physicochemical properties. They enhance the solubility and cell permeability of the PROTAC molecule, which are crucial for its biological activity.[1][2] The length of the PEG linker is a key parameter that needs to be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][5]

This compound stands out as a particularly useful building block for PROTAC synthesis. Its structure incorporates a Boc-protected amine and a terminal azide (B81097) group. This "click chemistry" handle allows for a modular and highly efficient approach to PROTAC assembly, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7][8] This strategy enables the rapid synthesis of PROTAC libraries with varying components to identify the most effective degrader.

Comparative Analysis of PEG Linker Length in BRD4-Targeting PROTACs

To illustrate the impact of linker length, we present a comparative analysis of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.

PROTAC LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG6 30 92

Data compiled from multiple sources for illustrative comparison.[4][5][9]

As the data indicates, the length of the PEG linker has a significant impact on the PROTAC's ability to degrade BRD4. While the PEG5 linker shows the highest potency in this specific example, the PEG6 linker also demonstrates excellent degradation efficacy with a high Dmax value. This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][5] The use of a modular linker like this compound facilitates this optimization process.

Alternative Linker Strategies: PEG vs. Alkyl Linkers

While PEG linkers offer advantages in terms of solubility and hydrophilicity, alkyl linkers provide a more hydrophobic and rigid alternative.[1] The choice between these linker types can influence a PROTAC's cell permeability and metabolic stability.

A comparative study of pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) revealed that the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths.[10] This suggests that for certain targets, the enhanced solubility and conformational flexibility provided by PEG linkers are beneficial for ternary complex formation. However, for other targets, the rigidity of an alkyl linker might be advantageous.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound and Click Chemistry

This protocol describes a modular approach for synthesizing a BRD4-targeting PROTAC using JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase ligand.

Step 1: Synthesis of JQ1-alkyne. The synthesis of the BET bromodomain inhibitor JQ1 has been previously described.[11][12] A derivative of JQ1 with a carboxylic acid handle can be synthesized, which is then coupled to propargylamine (B41283) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) to yield JQ1-alkyne.

Step 2: Synthesis of Pomalidomide-PEG6-azide. Pomalidomide-PEG6-azide is commercially available from various suppliers.[13][14] Alternatively, it can be synthesized by reacting 4-fluoro-pomalidomide with Boc-NH-PEG6-amine, followed by deprotection of the Boc group and subsequent reaction with an azide-containing reagent. A more direct route involves the reaction of pomalidomide with a PEG6 linker already functionalized with an azide and a reactive group for amide bond formation.[15][16]

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Dissolve JQ1-alkyne (1.0 eq) and Pomalidomide-PEG6-azide (1.1 eq) in a suitable solvent mixture (e.g., DMF/H₂O or t-BuOH/H₂O).

  • Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.5 eq).

  • Add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][5][17]

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11, a human leukemia cell line expressing high levels of BRD4) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation.[18]

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the GI50 (half-maximal growth inhibition) value.

Visualizing the Process: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the synthetic strategy, and the experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (JQ1-PEG6-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation of BRD4.

PROTAC_Synthesis JQ1_alkyne JQ1-alkyne CuAAC CuAAC (Click Chemistry) JQ1_alkyne->CuAAC Pom_PEG6_azide Pomalidomide-PEG6-azide (from this compound precursor) Pom_PEG6_azide->CuAAC PROTAC Final BRD4 PROTAC CuAAC->PROTAC

Synthetic strategy for a BRD4 PROTAC.

Experimental_Workflow Synthesis PROTAC Synthesis & Purification Characterization Characterization (LC-MS, NMR) Synthesis->Characterization Degradation_Assay Western Blot for Degradation (DC50, Dmax) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (GI50) Characterization->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, NanoBRET) Characterization->Ternary_Complex_Assay Lead_Optimization Lead Optimization Degradation_Assay->Lead_Optimization Viability_Assay->Lead_Optimization Ternary_Complex_Assay->Lead_Optimization

Experimental workflow for PROTAC evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-NH-PEG6-azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in advanced drug development and chemical synthesis, the proper handling and disposal of specialized reagents like Boc-NH-PEG6-azide are paramount for ensuring laboratory safety and environmental compliance. While the polyethylene (B3416737) glycol (PEG) component and the Boc-protected amine are relatively low-hazard, the azide (B81097) functional group presents potential risks. Organic azides can be toxic and may form explosive compounds, particularly with heavy metals.[1] Therefore, strict adherence to established disposal protocols is mandatory.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, tailored for professionals in the pharmaceutical and biotechnology industries. All procedures involving the handling and deactivation of this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

Immediate Safety Precautions

Avoid Metal Contact: Never use metal spatulas or equipment to handle this compound or its waste. Azides can react with heavy metals such as copper, lead, brass, and silver to form highly shock-sensitive and explosive metal azides. This is particularly critical to consider for drain pipes, which are often constructed from these materials.[1]

Segregate Waste: All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a non-metal material, such as glass or polyethylene.[1]

Chemical Deactivation and Disposal Procedures

Before disposal, the azide functionality should be chemically neutralized. Two common methods for the destruction of azides are oxidative quenching with sodium nitrite (B80452) and sulfuric acid, or reduction using triphenylphosphine (B44618).

Method 1: Oxidative Quenching with Sodium Nitrite and Sulfuric Acid

This method is effective for aqueous waste streams containing the azide compound.

Materials:

  • Waste solution containing this compound (diluted to ≤ 5% azide concentration)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 2 M sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Three-neck flask equipped with a stirrer and an addition funnel

Experimental Protocol:

  • Dilution: Ensure the concentration of the azide compound in the aqueous waste does not exceed 5%. Dilute with water if necessary.[1]

  • Setup: Place the diluted azide waste in the three-neck flask inside a chemical fume hood and begin stirring.[1]

  • Reaction: Slowly add the 20% sodium nitrite solution to the stirring waste.

  • Acidification: Using the addition funnel, slowly add 2 M sulfuric acid dropwise. Gas evolution (N₂ and NO) will occur. Continue adding acid until the gas evolution ceases and the solution is acidic, as confirmed by pH paper. Caution: The order of addition is critical. Always add the acid to the azide/nitrite mixture, not the other way around.

  • Quenching Confirmation: Test the solution with starch-iodide paper. An excess of nitrous acid will turn the paper blue/black, indicating the reaction is complete.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding a sodium hydroxide solution.

  • Final Disposal: The final, neutralized solution, now free of reactive azides, can be collected as chemical waste according to your institution's guidelines.

Method 2: Reduction with Triphenylphosphine

This method, known as the Staudinger Ligation, is suitable for organic solutions of the azide.

Materials:

  • Organic waste solution containing this compound

  • Triphenylphosphine (PPh₃)

  • Stir plate and stir bar

  • Beaker or flask

Experimental Protocol:

  • Setup: Place the organic waste solution in a beaker or flask with a stir bar in a chemical fume hood.

  • Reduction: Slowly add triphenylphosphine to the solution while stirring. A common practice is to use a slight excess of the phosphine. The reaction is typically exothermic and results in the evolution of nitrogen gas as the azide is reduced to an iminophosphorane.

  • Hydrolysis (Optional): The resulting iminophosphorane can be hydrolyzed with water to form the corresponding amine.[1]

  • Collection: The final solution, now free of reactive azides, can be collected as organic waste according to your institution's guidelines.[1]

Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation and Precaution cluster_waste_type Determine Waste Type cluster_aqueous Aqueous Waste Deactivation cluster_organic Organic Waste Deactivation cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Fume Hood B->C D Aqueous or Organic Solution? C->D E Oxidative Quenching (Sodium Nitrite & Sulfuric Acid) D->E Aqueous G Reduction (Triphenylphosphine) D->G Organic F Neutralize Solution E->F H Collect in Labeled Hazardous Waste Container F->H G->H I Arrange for Professional Disposal H->I

Caption: A workflow diagram for the safe disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuideline
Personal Protective Equipment Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]
Work Environment Well-ventilated area, preferably a chemical fume hood.[1][3][4]
Waste Container Dedicated, clearly labeled, non-metal (glass or polyethylene) hazardous waste container.[1]
Labeling Container must be labeled "Hazardous Waste" with the full chemical name.[5][6]
Prohibited Actions Do not handle with metal instruments. Do not dispose of down the drain or in regular trash.[1][2][4]
Spill Management Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect and place in the hazardous waste container.[5]
Final Disposal Through the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5][6]

References

Essential Safety and Logistics for Handling Boc-NH-PEG6-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as Boc-NH-PEG6-azide. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Identifier:

  • Name: this compound

  • Synonym: tert-Butyl (20-azido-3,6,9,12,15,18-hexaoxaicosyl)carbamate

  • CAS Number: 1292268-15-5[1][2]

  • Molecular Formula: C₁₉H₃₈N₄O₈[1]

  • Appearance: Viscous liquid[1]

Immediate Safety Concerns

Organic azides are energetic materials that can be sensitive to heat, shock, and friction, posing a risk of explosive decomposition.[3][4] While the PEG chain in this compound increases the carbon-to-nitrogen ratio, which generally enhances stability, it is crucial to handle the compound with care.[5] Azides are also acutely toxic.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double-layered chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated.[7][8]
Eyes Safety goggles or a face shieldMust provide protection against splashes.[9]
Body Laboratory coatShould be flame-resistant.
Respiratory Use in a certified chemical fume hoodA respirator may be necessary for large quantities or if there is a risk of aerosolization.[9]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to mitigate the risks associated with this compound.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Work behind a blast shield, especially when performing new reactions or scaling up.[5][6]

Work Practices:

  • Avoid contact with heavy metals, strong acids, and strong oxidizing agents, as these can form highly explosive compounds.[6][10]

  • Use plastic or ceramic spatulas and avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[5][6]

  • Do not heat the compound unless specifically required by a validated protocol, and even then, with extreme caution.

  • Avoid grinding or subjecting the material to friction.[11]

  • Keep the quantities of the azide (B81097) being used to a minimum.[11]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Store at or below -20°C in a designated and properly ventilated area.[1]

  • Store away from incompatible materials.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

SituationProcedure
Small Spill 1. Alert others in the vicinity. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a designated, labeled waste container. 4. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the immediate area. 2. Alert laboratory personnel and the institutional safety office. 3. Prevent the spread of the spill. 4. Await response from trained emergency personnel.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] 2. Remove contaminated clothing. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental reactions.

  • Waste Collection: All waste containing this compound, including contaminated consumables, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3] Also, avoid mixing with heavy metal waste.

  • Disposal Method: All azide-containing waste must be disposed of through the institution's hazardous waste management program.[3] Do not pour down the drain.[6][10] Some protocols allow for the chemical quenching of azides to a less hazardous form before disposal; consult your institution's safety guidelines for approved procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound (Non-metal spatula) prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon storage_store Store at <= -20°C handle_react->storage_store If not all used cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via HazWaste Program cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG6-azide
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG6-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.